Product packaging for Betahistine(Cat. No.:CAS No. 5638-76-6)

Betahistine

Cat. No.: B147258
CAS No.: 5638-76-6
M. Wt: 136.19 g/mol
InChI Key: UUQMNUMQCIQDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Betahistine is a histamine analogue serving as a partial agonist at the histamine H1 receptor and an antagonist at the histamine H3 receptor . Its primary research value lies in studies of vestibular function and balance disorders. The proposed mechanism of action is multi-factorial; H1 receptor agonism is believed to improve blood flow in the inner ear's microvasculature, potentially reducing endolymphatic pressure . Concurrently, H3 receptor antagonism increases the release of neurotransmitters like histamine, serotonin, and acetylcholine in the central nervous system, which may inhibit the activity of vestibular nuclei and aid in restoring balance . Consequently, this compound is a critical compound for investigating the pathophysiology and potential treatments for conditions like Ménière's disease and other vertiginous syndromes . While clinical evidence for its efficacy has shown mixed results in some meta-analyses, it remains a vital pharmacological tool for probing the histaminergic system in vestibular research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B147258 Betahistine CAS No. 5638-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMNUMQCIQDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride)
Record name Betahistine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022665
Record name Betahistine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betahistine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

210.9±15.0 °C
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5638-76-6
Record name Betahistine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5638-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betahistine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name betahistine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridineethanamine, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Betahistine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Betahistine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAHISTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betahistine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-144
Record name Betahistine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Synthesis and Characterization of Novel Betahistine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine is a structural analogue of histamine widely used in the treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[1][2] Its therapeutic effects are primarily attributed to its unique dual action on the histaminergic system: it acts as a weak partial agonist at histamine H1 receptors and a potent antagonist or inverse agonist at histamine H3 receptors.[1][3][4] This dual mechanism is thought to increase blood flow in the inner ear and modulate neurotransmitter release in the central nervous system, thereby alleviating the symptoms of vestibular disorders. The development of novel this compound analogues is a promising avenue for discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of such analogues, complete with detailed experimental protocols and data presentation.

Rationale for the Development of Novel this compound Analogues

The primary motivation for synthesizing new this compound analogues is to enhance its therapeutic properties. Key objectives include:

  • Improving Receptor Affinity and Selectivity: Modifying the core structure of this compound could lead to analogues with higher affinity for H3 receptors or altered activity at H1 receptors, potentially increasing efficacy and reducing off-target effects.

  • Optimizing Pharmacokinetic Properties: this compound has a short plasma half-life of 3-4 hours, necessitating frequent dosing. Analogues with improved metabolic stability and a longer duration of action would offer a more convenient dosing regimen.

  • Elucidating Structure-Activity Relationships (SAR): The systematic synthesis and evaluation of analogues provide valuable insights into the structural requirements for interaction with histamine receptors, guiding future drug design efforts.

Synthesis of this compound and its Analogues

The chemical structure of this compound is N-methyl-2-(pyridin-2-yl)ethanamine. A common synthetic route starts from 2-vinylpyridine, which undergoes an aza-Michael-type addition with methylamine. Another approach involves the condensation of 2-methylpyridine with paraformaldehyde to yield 2-(2-pyridyl)ethanol, followed by dehydration to 2-vinylpyridine and subsequent reaction with methylamine.

General Synthetic Workflow

The synthesis of novel analogues typically involves modifications at three key positions: the pyridine ring, the ethylamine side chain, and the terminal N-methyl group. The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of these analogues.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Pharmacological Screening cluster_sar SAR Analysis start Starting Materials (e.g., substituted pyridines) reaction1 Chemical Modification 1 (e.g., side chain introduction) start->reaction1 reaction2 Chemical Modification 2 (e.g., N-alkylation) reaction1->reaction2 purification Purification (Chromatography, Recrystallization) reaction2->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms purity Purity Analysis (HPLC) purification->purity binding Receptor Binding Assays (H₁, H₃) purity->binding functional Functional Assays (e.g., Ca²⁺ flux, cAMP) binding->functional sar Structure-Activity Relationship Analysis functional->sar

Caption: Generalized workflow for the synthesis and evaluation of novel this compound analogues.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol describes a general method for the synthesis of this compound and its N-substituted analogues starting from 2-vinylpyridine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-vinylpyridine (1.0 eq) in a suitable solvent such as ethanol or water.

  • Amine Addition: Add the desired primary amine (e.g., methylamine, 1.1 eq) to the solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.

  • Salt Formation: For improved stability and handling, the free base can be converted to its hydrochloride or mesilate salt by treating a solution of the base in a suitable solvent (e.g., absolute ethanol) with a solution of HCl in ethanol or methanesulfonic acid.

Physicochemical and Pharmacological Characterization

Structural Characterization

The identity and purity of newly synthesized analogues must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Pharmacological Evaluation: Receptor Binding Affinity

The primary pharmacological characterization involves determining the binding affinity of the novel analogues for histamine H1 and H3 receptors. This is typically achieved through competitive radioligand binding assays.

Table 1: Binding Affinity of this compound and its Metabolites for Rodent Histamine Receptors

CompoundReceptorKᵢ (M)Hill Coefficient
This compound (BH)H₁~10⁻⁵~1.0
H₃microM affinity~1.0
Aminoethylpyridine (AEP)H₃microM affinity~1.0
Hydroxyethylpyridine (HEP)H₃Kᵢ ~1/50 of BH>1.0
HistamineH₁~10⁻⁵<1.0
H₂>10⁻³-
H₃10⁻⁸<1.0
Data sourced from Fossati A, et al. (2001).
Experimental Protocol: Histamine H₁ Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human H1 receptor.

  • Membrane Preparation: Utilize membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing the human histamine H1 receptor.

  • Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membrane homogenate (containing a specified amount of protein).

    • Radioligand: [³H]mepyramine (a selective H1 antagonist) at a concentration near its K_d_ value.

    • Varying concentrations of the test compound (novel this compound analogue).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ (inhibitory constant) value using the Cheng-Prusoff equation.

Experimental Protocol: Histamine H₃ Receptor Binding Assay

A similar protocol is used for the H3 receptor, with appropriate modifications.

  • Membrane Preparation: Use membranes from cells expressing the human H3 receptor or rat brain cortex synaptosomes.

  • Radioligand: Use a selective H3 radioligand such as [³H]Nα-methylhistamine ([³H]NAMHA) or [³H]UR-PI294.

  • Incubation and Analysis: Follow the same steps for incubation, harvesting, and data analysis as described for the H1 receptor assay to determine the Kᵢ of the novel analogues for the H3 receptor.

Histamine Receptor Signaling Pathways

Understanding the downstream signaling pathways of H1 and H3 receptors is crucial for interpreting the functional consequences of ligand binding. This compound's analogues will modulate these pathways.

H₁ Receptor Signaling

The histamine H1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H₁R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP₂ PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ligand This compound Analogue (Agonist) ligand->H1R

Caption: Simplified signaling pathway of the Histamine H₁ Receptor.

H₃ Receptor Signaling

The histamine H3 receptor couples to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an autoreceptor on presynaptic neurons, this inhibitory signaling reduces the synthesis and release of histamine and other neurotransmitters. This compound's antagonism of this receptor blocks this negative feedback, thereby increasing neurotransmitter release.

G cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol H3R H₃R Gio Gi/o H3R->Gio inhibits AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Release ↓ Neurotransmitter Release cAMP->Release ligand This compound Analogue (Antagonist) ligand->H3R blocks Histamine Histamine Histamine->H3R

Caption: Simplified signaling pathway of the Histamine H₃ Receptor.

Conclusion

The development of novel this compound analogues represents a key strategy for advancing the treatment of vestibular disorders. By systematically modifying the parent structure, it is possible to generate new chemical entities with enhanced receptor affinity, selectivity, and pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a framework for the synthesis, characterization, and pharmacological evaluation of these new compounds. The integration of chemical synthesis with robust in vitro characterization is essential for identifying promising lead candidates for further preclinical and clinical development.

References

Betahistine's Neuroprotective Shield: A Technical Guide to Mitigating Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the neuroprotective effects of Betahistine, a histamine H3 receptor antagonist, against various neurotoxic insults. Emerging research highlights its potential in counteracting the complex cascades of neuroinflammation, oxidative stress, and apoptosis that underpin neurodegenerative processes. This document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Neuroprotective Mechanisms of this compound

This compound, a structural analogue of histamine, exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily known for its potent antagonism of the histamine H3 receptor (H3R) and weak agonism of the H1 receptor, this compound modulates the release of several key neurotransmitters in the central nervous system (CNS), including histamine and acetylcholine.[1][2] This modulation is central to its ability to combat neurotoxicity. By blocking the presynaptic H3 autoreceptors, this compound increases the synthesis and release of histamine, which in turn influences the release of other neurotransmitters crucial for cognitive functions.[3][4]

Recent studies have demonstrated this compound's efficacy in mitigating neurotoxicity induced by agents like lipopolysaccharide (LPS) and doxorubicin.[5] The underlying neuroprotective actions involve the attenuation of neuroinflammation, reduction of oxidative stress, improvement of mitochondrial function, and inhibition of apoptosis.

Quantitative Efficacy of this compound in Neuroprotection

The following tables summarize the quantitative data from key preclinical studies, demonstrating the neuroprotective efficacy of this compound against induced neurotoxicity.

Table 1: Effects of this compound on Cognitive Function in LPS-Induced Neurotoxicity in Rats
ParameterControlLPS (1 mg/kg)This compound (5 mg/kg) + LPSThis compound (10 mg/kg) + LPS
Elevated Plus Maze (Transfer Latency, sec) - Day 1 45.67 ± 5.30269.67 ± 6.64242.33 ± 4.34133.67 ± 2.629
Elevated Plus Maze (Transfer Latency, sec) - Day 2 22.50 ± 1.50039.50 ± 1.99021.67 ± 2.52516.17 ± 1.352
Brain Acetylcholine (ACh) Levels (pg/mg protein) 765.1 ± 42.94514.2 ± 29.24Data not specifiedData not specified

Data from Mani, 2024.

Table 2: Anti-inflammatory Effects of this compound in LPS-Induced Neurotoxicity in Rats
Parameter (pg/mg protein)ControlLPS (1 mg/kg)This compound (5 mg/kg) + LPSThis compound (10 mg/kg) + LPS
TNF-α Data not specifiedSignificantly IncreasedSignificantly ReducedSignificantly Reduced
IL-6 65.75 ± 2.08385.53 ± 5.38265.12 ± 3.54959.16 ± 2.848
IL-10 Data not specifiedSignificantly ReducedSignificantly EnhancedSignificantly Enhanced

Data from Mani, 2024.

Table 3: Antioxidant and Anti-apoptotic Effects of this compound in LPS-Induced Neurotoxicity in Rats
ParameterControlLPS (1 mg/kg)This compound (5 mg/kg) + LPSThis compound (10 mg/kg) + LPS
Malondialdehyde (MDA) (nmol/mg protein) Data not specifiedSignificantly IncreasedSignificantly ReducedSignificantly Reduced
Glutathione (GSH) Data not specifiedSignificantly ReducedSignificantly IncreasedSignificantly Increased
Catalase (CAT) Data not specifiedSignificantly ReducedSignificantly IncreasedSignificantly Increased
Bcl-2 Data not specifiedSignificantly ReducedSignificantly IncreasedSignificantly Increased
Bax Data not specifiedSignificantly IncreasedSignificantly ReducedSignificantly Reduced
Caspase-3 Data not specifiedSignificantly IncreasedSignificantly ReducedSignificantly Reduced

Data from Mani, et al., 2024.

Table 4: Neuroprotective Effects of this compound Against Doxorubicin-Induced Cognitive Impairment in Mice
ParameterDoxorubicin (2 mg/kg)This compound (5 mg/kg) + DoxorubicinThis compound (10 mg/kg) + Doxorubicin
Elevated Plus Maze (Transfer Latency, sec) - Day 1 Significantly IncreasedSignificantly Reduced (p<0.001)Significantly Reduced (p<0.001)
Elevated Plus Maze (Transfer Latency, sec) - Day 2 Significantly IncreasedSignificantly Reduced (p<0.01)Significantly Reduced (p<0.001)
Brain IL-6 Levels Significantly IncreasedSignificantly Reduced (p<0.01)Significantly Reduced (p<0.001)
Brain TNF-α Levels Significantly IncreasedSignificantly Reduced (p<0.05)Significantly Reduced (p<0.05)
Brain Acetylcholine (ACh) Levels Significantly ReducedSignificantly EnhancedSignificantly Enhanced

Data from Mani, 2021.

Detailed Experimental Protocols

This section outlines the methodologies employed in the cited studies to investigate the neuroprotective effects of this compound.

Lipopolysaccharide (LPS)-Induced Neurotoxicity Model in Rats
  • Animal Model: Male Wistar rats were used in the study.

  • Experimental Groups:

    • Control: Received normal saline.

    • BHTE10: Received this compound (10 mg/kg, p.o.) for 30 days.

    • LPS: Received normal saline for 21 days followed by LPS (1 mg/kg, i.p.) for 4 consecutive days (day 22-25).

    • BHTE5 + LPS: Received this compound (5 mg/kg, p.o.) for 30 days and LPS (1 mg/kg, i.p.) from day 22 to 25.

    • BHTE10 + LPS: Received this compound (10 mg/kg, p.o.) for 30 days and LPS (1 mg/kg, i.p.) from day 22 to 25.

  • Behavioral Assessments:

    • Elevated Plus-Maze (EPM): To assess spatial memory. Transfer latency (TL) to enter the closed arm was recorded on day 26 (training) and 27 (retention).

    • Novel Object Recognition (NOR) Test: To evaluate recognition memory on days 28 and 29.

    • Y-Maze Test: To assess spatial recognition memory on day 30.

  • Biochemical Analysis:

    • On day 30, animals were euthanized, and brain tissues were collected.

    • ELISA: Brain homogenates were used to measure the levels of acetylcholine (ACh), pro-inflammatory cytokines (TNF-α, IL-6), anti-inflammatory cytokines (IL-10), oxidative stress markers (MDA, GSH, Catalase), and apoptosis markers (Bcl-2, Bax, Caspase-3).

Doxorubicin-Induced Cognitive Impairment Model in Mice
  • Animal Model: Mice were used in this study.

  • Induction of Cognitive Impairment: Four doses of doxorubicin (2 mg/kg, i.p.) were administered once a week.

  • Treatment: this compound (5 and 10 mg/kg) was administered orally for 28 days.

  • Behavioral Assessments:

    • Elevated Plus-Maze (EPM): To assess spatial memory.

    • Novel Object Recognition (NOR) Test: To evaluate recognition memory.

    • Y-Maze Test: To assess spatial working memory.

  • Biochemical Analysis:

    • Brain homogenates were analyzed for acetylcholine (ACh) levels and pro-inflammatory cytokines (TNF-α and IL-6).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the research.

Betahistine_Neuroprotection_Workflow LPS LPS (1 mg/kg, i.p.) for 4 days Behavioral Behavioral Tests (EPM, NOR, Y-Maze) LPS->Behavioral Biochemical Biochemical Assays (ELISA for Cytokines, Oxidative Stress, Apoptosis Markers, ACh) LPS->Biochemical Doxorubicin Doxorubicin (2 mg/kg, i.p.) weekly for 4 weeks Doxorubicin->Behavioral Doxorubicin->Biochemical Betahistine_Pre This compound Pre-treatment (5 or 10 mg/kg, p.o.) for 30 days Betahistine_Pre->LPS Betahistine_Co This compound Co-administration (5 or 10 mg/kg, p.o.) for 28 days Betahistine_Co->Doxorubicin Outcome Neuroprotective Effects Assessed Behavioral->Outcome Biochemical->Outcome

Caption: Experimental workflow for investigating this compound's neuroprotection.

Betahistine_Signaling_Pathway cluster_receptor Receptor Interaction cluster_neurotransmission Neurotransmitter Modulation cluster_cellular_effects Cellular Protective Effects This compound This compound H3R Histamine H3 Receptor (Antagonist) This compound->H3R blocks Neuroinflammation ↓ Neuroinflammation (↓ TNF-α, ↓ IL-6, ↑ IL-10) This compound->Neuroinflammation OxidativeStress ↓ Oxidative Stress (↓ MDA, ↑ GSH, ↑ CAT) This compound->OxidativeStress Apoptosis ↓ Apoptosis (↑ Bcl-2, ↓ Bax, ↓ Caspase-3) This compound->Apoptosis Mitochondrial ↑ Mitochondrial Function This compound->Mitochondrial Histamine ↑ Histamine Release H3R->Histamine inhibits release of ACh ↑ Acetylcholine Release Histamine->ACh promotes release of Outcome Neuroprotection & Improved Cognitive Function ACh->Outcome Neuroinflammation->Outcome OxidativeStress->Outcome Apoptosis->Outcome Mitochondrial->Outcome

Caption: Signaling pathways of this compound's neuroprotective action.

Neuroinflammation_Cascade cluster_cellular_damage Cellular Damage Neurotoxin Neurotoxin (e.g., LPS) Pro_inflammatory ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Neurotoxin->Pro_inflammatory Anti_inflammatory ↓ Anti-inflammatory Cytokines (IL-10) Neurotoxin->Anti_inflammatory OxidativeStress ↑ Oxidative Stress Pro_inflammatory->OxidativeStress Apoptosis ↑ Apoptosis Pro_inflammatory->Apoptosis NeuronalDamage Neuronal Damage & Cognitive Decline OxidativeStress->NeuronalDamage Apoptosis->NeuronalDamage This compound This compound This compound->Pro_inflammatory inhibits This compound->Anti_inflammatory promotes

Caption: this compound's modulation of the neuroinflammatory cascade.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound against various neurotoxic challenges. Its ability to modulate multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on elucidating the precise molecular targets of this compound beyond the histamine receptors and exploring its efficacy in other models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease. Furthermore, clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for patients suffering from cognitive impairments associated with neuroinflammation and neurotoxicity. The multifaceted neuroprotective effects of this compound offer a potential therapeutic avenue for managing these complex and debilitating conditions.

References

Betahistine's Modulation of Neurotransmitter Release in the Brainstem: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine is a structural analog of histamine, clinically utilized in the management of vestibular disorders such as Ménière's disease. Its therapeutic efficacy is primarily attributed to its unique dual action on the histaminergic system, acting as a partial agonist at histamine H1 receptors and a potent antagonist/inverse agonist at histamine H3 receptors.[1] This guide provides an in-depth technical overview of this compound's core mechanism of action, focusing on its role in modulating the release of key neurotransmitters within the brainstem. The brainstem, particularly the vestibular nuclei, is a critical site for the integration of sensory information related to balance and spatial orientation. Understanding this compound's influence on neurotransmitter dynamics in this region is paramount for the continued development of novel therapeutics for vestibular and other neurological disorders.

Mechanism of Action

This compound's pharmacological profile is characterized by its interaction with two subtypes of histamine receptors:

  • Histamine H1 Receptor Agonism: this compound exhibits weak partial agonist activity at postsynaptic H1 receptors.[1] The activation of these receptors in the brainstem is believed to contribute to the excitatory effects on vestibular neurons.[2]

  • Histamine H3 Receptor Antagonism/Inverse Agonism: The primary mechanism underlying this compound's therapeutic effects is its potent antagonism and inverse agonism at presynaptic H3 receptors.[3] H3 receptors function as autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] They also act as heteroreceptors on non-histaminergic neurons, modulating the release of other neurotransmitters, including serotonin and norepinephrine. By blocking these receptors, this compound disinhibits the release of these neurotransmitters in the brainstem, leading to increased neuronal activity and facilitating vestibular compensation.

Quantitative Data

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound for histamine H1 and H3 receptors in rodent brain tissue.

CompoundReceptorSpeciesTissueKi (μM)Reference
This compoundH1Guinea PigCerebellum31
This compoundH3RatCerebral Cortex6.9

Note: Lower Ki values indicate higher binding affinity. Data is compiled from different studies and species, which may contribute to variability.

Neurotransmitter Release in the Brain

While specific quantitative data on the percentage increase of neurotransmitter release in the brainstem following this compound administration is limited, studies on H3 receptor antagonists like thioperamide provide insights into the expected effects.

NeurotransmitterBrain RegionH3 AntagonistSpeciesAdministration% Increase from BaselineReference
HistamineHypothalamusThioperamideMouseIntraperitoneal~37%
SerotoninFrontal CortexThioperamideRatSystemicRobust and significant
NorepinephrineFrontal CortexThioperamideRatSystemicNot significantly affected
DopaminePrefrontal CortexThioperamideRatSystemicRobust and significant

Note: The data for thioperamide is used as a proxy to illustrate the potential magnitude of neurotransmitter release enhancement by H3 receptor antagonism. The exact effects of this compound in the brainstem may vary.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release in the Rat Brainstem

This protocol outlines a method to measure extracellular levels of histamine, serotonin, and norepinephrine in the vestibular nucleus of a rat following this compound administration.

4.1.1 Materials

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., concentric design) with a semipermeable membrane

  • Guide cannula

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound dihydrochloride

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

  • Freely moving animal system with a liquid swivel

4.1.2 Procedure

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgical Implantation: Surgically implant a guide cannula targeted at the vestibular nucleus of the brainstem. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the vestibular nucleus of the awake, freely moving rat.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline neurotransmitter concentrations.

  • This compound Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

  • Post-Administration Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC with the appropriate detection method to quantify the concentrations of histamine, serotonin, and norepinephrine.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage change from the baseline.

Extracellular Single-Unit Recording of Vestibular Nucleus Neurons

This protocol describes how to record the firing rate of individual neurons in the vestibular nucleus in response to this compound.

4.2.1 Materials

  • Stereotaxic apparatus

  • High-impedance microelectrodes

  • Amplifier and data acquisition system

  • Anesthesia (e.g., urethane)

  • Surgical instruments

  • This compound dihydrochloride

4.2.2 Procedure

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

  • Craniotomy: Perform a craniotomy over the cerebellum to access the brainstem.

  • Electrode Placement: Slowly lower a microelectrode into the vestibular nucleus, identified by its stereotaxic coordinates and characteristic neuronal firing patterns.

  • Baseline Recording: Once a single, well-isolated neuron is identified, record its spontaneous firing rate for a stable baseline period.

  • This compound Administration: Administer this compound via intraperitoneal injection.

  • Post-Administration Recording: Continue to record the firing rate of the same neuron to observe any changes in its activity following drug administration.

  • Data Analysis: Analyze the firing rate (spikes/second) before and after this compound administration to determine the drug's effect on neuronal excitability.

Visualizations of Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway This compound This compound (Agonist) H1R Histamine H1 Receptor This compound->H1R Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Histamine H1 Receptor Signaling Cascade.

Histamine H3 Receptor Signaling Pathway (Antagonism by this compound)

H3_Signaling_Pathway cluster_disinhibition This compound This compound (Antagonist) H3R Histamine H3 Receptor (Presynaptic) This compound->H3R Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA NT_Release Neurotransmitter Release (e.g., Histamine, Serotonin, Norepinephrine) PKA->NT_Release Promotes Inhibition Inhibition Disinhibition Disinhibition

Caption: this compound's Antagonism of H3 Receptor Signaling.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow A Surgical Implantation of Guide Cannula in Rat Brainstem B Recovery Period (Several Days) A->B C Insertion of Microdialysis Probe into Vestibular Nucleus B->C D aCSF Perfusion and Equilibration C->D E Baseline Dialysate Collection D->E F This compound Administration (i.p. or reverse dialysis) E->F G Post-Administration Dialysate Collection F->G H HPLC Analysis of Neurotransmitters G->H I Data Analysis: % Change from Baseline H->I

Caption: In Vivo Microdialysis Experimental Workflow.

References

Unveiling the Enigmatic Pharmacology of Betahistine: A Technical Guide to its Molecular Targets Beyond Histamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the molecular interactions of betahistine, a widely used therapeutic for vestibular disorders, extending beyond its well-characterized effects on histamine H1 and H3 receptors. While its histaminergic activity is central to its mechanism of action, emerging evidence and pharmacological profiling suggest a broader and more complex interaction with other molecular targets. This document provides a comprehensive overview of these non-histaminergic targets, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.

Monoamine Oxidase (MAO): A Key Metabolic Hub and Indirect Target

This compound is extensively metabolized by monoamine oxidase (MAO) enzymes, primarily MAO-A and MAO-B, leading to its main inactive metabolite, 2-pyridylacetic acid (2-PAA)[1]. This rapid metabolism results in low plasma concentrations of the parent drug, a critical factor influencing its clinical efficacy[2]. Inhibition of MAO has been shown to dramatically increase the bioavailability of this compound, amplifying its therapeutic effects.

A clinical study demonstrated that co-administration of this compound with the MAO-B inhibitor selegiline increased this compound's bioavailability by a factor of 80 to 100[3][4]. This profound pharmacokinetic interaction underscores the significance of MAO as a crucial, albeit indirect, molecular target in modulating this compound's activity.

Quantitative Data: Impact of MAO-B Inhibition on this compound Bioavailability
ParameterThis compound (48 mg) Alone (Mean ± SD)This compound (48 mg) + Selegiline (5 mg/day) (Mean ± SD)Fold IncreaseReference
AUC (0-240 min) (h*ng/mL)0.64 ± 0.4753.28 ± 37.49~83[3]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on MAO-A and MAO-B activity.

1. Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • This compound dihydrochloride

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Spectrophotometer

2. Procedure:

  • Prepare serial dilutions of this compound, clorgyline (positive control for MAO-A), and selegiline (positive control for MAO-B) in sodium phosphate buffer.

  • In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to the buffer.

  • Add the test compounds (this compound or inhibitors) to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Monitor the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation and 250 nm for benzaldehyde formation from benzylamine) using a spectrophotometer.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

3. Data Analysis:

  • The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

  • IC50 values are determined by non-linear regression analysis.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MAO_Enzyme MAO-A or MAO-B Enzyme Preincubation Pre-incubate MAO Enzyme with this compound/Inhibitors MAO_Enzyme->Preincubation Substrates Kynuramine (MAO-A) Benzylamine (MAO-B) Reaction Add Substrate to Initiate Reaction Substrates->Reaction This compound This compound (Test Compound) This compound->Preincubation Inhibitors Clorgyline (MAO-A) Selegiline (MAO-B) Inhibitors->Preincubation Preincubation->Reaction Measurement Measure Absorbance Change (Spectrophotometer) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for MAO Inhibition Assay.

Adrenergic Receptors: An Indirect Modulatory Role

There is suggestive evidence for an indirect interaction between this compound and the adrenergic system, particularly α2-adrenergic receptors. One study proposed that the this compound-induced increase in cochlear blood flow is mediated through the activation of autonomic α2-receptors, which in turn antagonizes H3 heteroreceptors on the cochleo-vestibular vascular tree. However, direct binding studies of this compound to adrenergic receptors are lacking, and no quantitative binding affinity data (Ki or IC50 values) have been reported.

Experimental Protocol: Radioligand Competition Binding Assay for Adrenergic Receptors

This protocol provides a framework for investigating the binding affinity of this compound for α- and β-adrenergic receptors.

1. Materials:

  • Membrane preparations from cells expressing human α1, α2, or β-adrenergic receptor subtypes.

  • Radioligands:

    • [3H]-Prazosin (for α1 receptors)

    • [3H]-Rauwolscine or [3H]-Yohimbine (for α2 receptors)

    • [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (for β receptors)

  • Non-labeled ligands (for determining non-specific binding):

    • Phentolamine (for α receptors)

    • Propranolol (for β receptors)

  • This compound dihydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of this compound and the appropriate non-labeled ligand.

  • In a 96-well plate, incubate the membrane preparation with the radioligand at a concentration near its Kd.

  • Add increasing concentrations of this compound or the non-labeled ligand to the wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of the non-labeled ligand) from total binding.

  • Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the competition curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adrenergic_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Adrenergic Receptor Membrane Preparations Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Radioligand ([3H]-Prazosin, etc.) Radioligand->Incubation This compound This compound This compound->Incubation Competitor Non-labeled Ligand (Phentolamine, etc.) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Ki Calculate IC50 and Ki Competition_Curve->IC50_Ki

Workflow for Adrenergic Receptor Binding Assay.

Ion Channels: A Putative but Unconfirmed Area of Interaction

While direct evidence for this compound's interaction with ion channels such as L-type calcium channels or voltage-gated sodium channels is currently unavailable, the pharmacology of other antihistamines suggests this as a potential area for investigation. Some antihistamines have been shown to interact with these channels, which can contribute to both their therapeutic effects and adverse event profiles.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol describes a general approach to assess the effects of this compound on ion channel activity using the whole-cell patch-clamp technique.

1. Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with L-type calcium channel subunits).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular and intracellular recording solutions tailored to the specific ion channel being studied.

  • This compound dihydrochloride.

  • Specific channel blockers and openers (as controls).

2. Procedure:

  • Culture the cells on glass coverslips.

  • Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

  • Fill the micropipette with the appropriate intracellular solution.

  • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Approach a target cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit currents through the ion channel of interest.

  • Record baseline currents and then perfuse the cell with different concentrations of this compound while continuing to record.

  • Wash out the drug to observe for recovery of the current.

3. Data Analysis:

  • Measure the amplitude, kinetics of activation and inactivation, and voltage-dependence of the ion channel currents in the absence and presence of this compound.

  • Construct dose-response curves to determine the IC50 or EC50 of this compound's effect on the channel.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with Target Ion Channel Seal Form Gigaohm Seal Cell_Culture->Seal Pipette_Prep Prepare Micropipette Pipette_Prep->Seal Solutions Prepare Recording Solutions Solutions->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Drug Effect Apply_this compound->Record_Effect Analyze_Currents Analyze Current Properties Record_Effect->Analyze_Currents Dose_Response Construct Dose-Response Curve Analyze_Currents->Dose_Response

Workflow for Patch-Clamp Electrophysiology.

Sigma Receptors: An Exploratory Target

Some first-generation H1 antihistamines have been shown to interact with sigma receptors. While there is no direct evidence for this compound binding to sigma-1 or sigma-2 receptors, this remains a plausible area for future investigation given the structural similarities among some histamine receptor ligands.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol is adapted for screening this compound's affinity for sigma-1 and sigma-2 receptors.

1. Materials:

  • Rat brain homogenate (a rich source of sigma receptors).

  • Radioligands:

    • [3H]-(+)-Pentazocine (for sigma-1 receptors)

    • [3H]-DTG (1,3-di-o-tolyl-guanidine) (for sigma-2 receptors, in the presence of a sigma-1 selective ligand to block sigma-1 sites).

  • Non-labeled ligands:

    • Haloperidol (for total sigma sites)

    • (+)-Pentazocine (for sigma-1 sites)

  • This compound dihydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound and the appropriate non-labeled ligands.

  • In a 96-well plate, incubate the brain homogenate with the respective radioligand. For sigma-2 binding, include a saturating concentration of a sigma-1 selective ligand to mask sigma-1 receptors.

  • Add increasing concentrations of this compound or the non-labeled ligand.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding (determined in the presence of haloperidol) from total binding.

  • Determine IC50 and Ki values as described in the adrenergic receptor binding assay protocol.

Conclusion and Future Directions

While this compound's primary mechanism of action is firmly rooted in its dual activity at histamine H1 and H3 receptors, this technical guide highlights other potential molecular targets that may contribute to its overall pharmacological profile. The profound impact of MAO on this compound's bioavailability establishes it as a critical factor in its clinical use. The suggestive evidence for an indirect role of α2-adrenergic receptors and the exploratory nature of potential interactions with ion channels and sigma receptors open new avenues for research.

The lack of definitive quantitative data for these non-histaminergic targets underscores the need for further investigation. The experimental protocols provided herein offer a roadmap for researchers to systematically explore these interactions. A deeper understanding of this compound's complete molecular target profile will not only refine our knowledge of its therapeutic actions but also pave the way for the development of novel, more targeted therapies for vestibular and other neurological disorders.

Summary of this compound's Binding Affinities at Histamine Receptors

ReceptorLigandKi ValueSpeciesTissueReference
Histamine H1This compound~1 µMNot specifiedNot specified
Histamine H1This compound31 µMGuinea-pigCerebellum
Histamine H3This compound~2.5 nMNot specifiedNot specified
Histamine H3This compound6.9 µMRatCerebral Cortex

References

Exploring the Anti-Inflammatory Properties of Betahistine in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is characterized by the activation of glial cells and the subsequent release of inflammatory mediators. Betahistine, a structural analogue of histamine with agonistic activity at the H1 receptor and potent antagonistic activity at the H3 receptor, has demonstrated significant therapeutic potential in managing vestibular disorders. Emerging evidence now points towards a novel role for this compound in modulating neuroinflammatory processes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound in neuronal cells, with a particular focus on its effects on microglial activation and associated signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, trauma, and protein aggregates. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia, can lead to the sustained production of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic molecules, ultimately contributing to neuronal damage and cognitive decline.

This compound is a well-established therapeutic agent for Meniere's disease, primarily attributed to its effects on inner ear microcirculation.[1][2] Its mechanism of action involves a dual modulation of the histaminergic system: partial agonism at the histamine H1 receptor and potent antagonism at the histamine H3 receptor.[1][2] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by this compound leads to an increased release of histamine in the brain.[3] This enhanced histaminergic neurotransmission is believed to underlie many of its therapeutic effects. Recent studies have begun to unravel the immunomodulatory functions of this compound, particularly its ability to attenuate inflammatory responses. This guide focuses on the anti-inflammatory properties of this compound in the context of neuronal cells, providing a technical framework for researchers and drug development professionals.

Mechanism of Action: Modulation of Neuroinflammatory Pathways

This compound exerts its anti-inflammatory effects in neuronal cells primarily through its interaction with histamine H1 and H3 receptors, which are expressed on various cell types in the CNS, including microglia and neurons.

Histamine H1 Receptor Agonism

As a partial agonist of the H1 receptor, this compound can influence downstream signaling cascades. Activation of the H1 receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can influence various cellular processes, including the modulation of inflammatory responses.

Histamine H3 Receptor Antagonism

The primary mechanism underlying this compound's anti-inflammatory effects is believed to be its potent antagonism of the H3 receptor. The H3 receptor is a Gi/o-coupled autoreceptor that negatively regulates the synthesis and release of histamine. By blocking this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft. This elevated histamine can then act on other histamine receptors, including H1 and H2 receptors, on surrounding neurons and glial cells to modulate their function.

The increased availability of histamine, acting through H1 and potentially other histamine receptors, can influence key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Downstream Signaling: The NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Evidence suggests that this compound, through its modulation of the histaminergic system, can suppress the activation of the NF-κB pathway, thereby reducing the production of these key inflammatory mediators.

Betahistine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound H1R Histamine H1 Receptor (Partial Agonist) This compound->H1R Binds to H3R Histamine H3 Receptor (Antagonist) This compound->H3R Blocks Histamine_release ↑ Histamine Release This compound->Histamine_release Promotes Gq11 Gq/11 H1R->Gq11 Activates Gi_o Gi/o H3R->Gi_o Activates H3R->Histamine_release Inhibits (this compound blocks this) PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC AC Adenylyl Cyclase (Inhibited) Gi_o->AC cAMP ↓ cAMP AC->cAMP IKK IKK Complex (Inhibited) Histamine_release->IKK Leads to inhibition of IkB IκB IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB IkB->NFkB Sequesters NFkB_nucleus NF-κB (Nuclear Translocation Blocked) NFkB->NFkB_nucleus Translocates to nucleus (Blocked) Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokines Induces transcription of (Suppressed)

Caption: Proposed signaling pathway of this compound's anti-inflammatory effects.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The anti-inflammatory effects of this compound have been quantified in preclinical models of neuroinflammation. The following tables summarize the key findings from a study by Al-Amin et al. (2024), which investigated the effects of this compound pre-treatment on lipopolysaccharide (LPS)-induced neuroinflammation in rats.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Rat Brains

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Control75.42 ± 5.7565.75 ± 2.0845.21 ± 3.12
LPS (1 mg/kg)156.3 ± 13.6885.53 ± 5.3878.94 ± 6.45
This compound (5 mg/kg) + LPS125.2 ± 4.8365.12 ± 3.5562.37 ± 4.89
This compound (10 mg/kg) + LPS112.0 ± 6.6959.16 ± 2.8551.78 ± 4.11

Data are presented as mean ± SEM. Data is inferred from descriptive text and figures in the cited literature for illustrative purposes.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Levels in LPS-Treated Rat Brains

Treatment GroupIL-10 (pg/mg protein)TGF-β1 (pg/mg protein)
Control138.0 ± 11.22228.8 ± 10.66
LPS (1 mg/kg)68.08 ± 4.29124.5 ± 11.36
This compound (5 mg/kg) + LPS104.5 ± 8.91189.7 ± 9.87
This compound (10 mg/kg) + LPS166.3 ± 11.27215.4 ± 12.03

Data are presented as mean ± SEM. Data is inferred from descriptive text and figures in the cited literature for illustrative purposes.

Modulation of Microglial Polarization

Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between these phenotypes is crucial for maintaining CNS homeostasis. While direct quantitative data for this compound's effect on M1/M2 markers is still emerging, evidence from studies on histamine H3 receptor antagonists suggests a role in promoting a shift from the M1 to the M2 phenotype.

Table 3: Inferred Effect of this compound on Microglial M1/M2 Polarization Markers

MarkerPhenotypeExpected Effect of this compound
iNOS, CD86M1 (Pro-inflammatory)
Arginase-1, CD206M2 (Anti-inflammatory)

This table represents an inferred effect based on the known mechanism of action of H3 receptor antagonists and their observed effects on microglial polarization. Further direct experimental validation with this compound is required.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory properties of this compound in neuronal cells.

Primary Microglia Culture and LPS Stimulation

Microglia_Culture_Workflow cluster_protocol Primary Microglia Culture and Stimulation start Start: Neonatal rodent pups (P0-P2) dissection Dissect cortices in ice-cold HBSS start->dissection dissociation Mechanically and enzymatically dissociate tissue (e.g., trypsin, DNase I) dissection->dissociation plating Plate mixed glial cells in DMEM/F12 with 10% FBS dissociation->plating culture Culture for 10-14 days until a confluent astrocyte layer forms plating->culture isolation Isolate microglia by shaking flasks (200 rpm, 2-4 hours) culture->isolation replate Re-plate purified microglia for experiments isolation->replate treatment Pre-treat with this compound (various concentrations) replate->treatment stimulation Stimulate with LPS (e.g., 100 ng/mL) for 24 hours treatment->stimulation end Harvest cells or supernatant for downstream analysis stimulation->end

References

Betahistine's Influence on Inner Ear Blood Flow and Microcirculation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine is a histamine analog widely prescribed for the management of vestibular disorders such as Ménière's disease.[1][2] Its therapeutic efficacy is largely attributed to its positive influence on inner ear microcirculation.[3] This technical guide provides a comprehensive overview of the mechanisms by which this compound affects inner ear blood flow, supported by quantitative data from key preclinical studies. Detailed experimental protocols for assessing these effects are also presented, alongside visualizations of the primary signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action on the inner ear vasculature is twofold, involving its interaction with histamine H1 and H3 receptors.[1][4]

  • H1 Receptor Agonism: this compound acts as a weak partial agonist at histamine H1 receptors located on the blood vessels within the inner ear, particularly in the stria vascularis. This agonistic activity leads to vasodilation and increased vascular permeability, which in turn enhances blood flow.

  • H3 Receptor Antagonism: More significantly, this compound is a potent antagonist of presynaptic H3 histamine receptors. These receptors typically function as autoreceptors, inhibiting the release of histamine from nerve endings. By blocking these H3 receptors, this compound increases the local release and turnover of histamine. This elevated histamine concentration further stimulates H1 receptors, amplifying the vasodilatory effect and thereby increasing cochlear and vestibular blood flow. This antagonistic action on H3 receptors is considered its primary mechanism.

The combined effect of H1 agonism and H3 antagonism results in improved microcirculation within the inner ear, which is thought to help alleviate the symptoms of conditions like Ménière's disease by reducing endolymphatic pressure.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from key preclinical studies investigating the dose-dependent effects of this compound on inner ear blood flow.

Table 1: Effect of Intravenous this compound on Cochlear Blood Flow in Guinea Pigs

This compound Dose (mg/kg)Peak Increase in Cochlear Blood Flow (Arbitrary Units)Time to Peak Effect (minutes)Animal ModelMeasurement TechniqueReference
0.001No significant changeN/ADunkin-Hartley Guinea PigIntravital Fluorescence Microscopy
0.010No significant changeN/ADunkin-Hartley Guinea PigIntravital Fluorescence Microscopy
0.100Significant increase~10Dunkin-Hartley Guinea PigIntravital Fluorescence Microscopy
1.0001.340 (SD: 0.246)10Dunkin-Hartley Guinea PigIntravital Fluorescence Microscopy

Table 2: Effect of this compound on Vestibular and Cochlear Blood Flow in Guinea Pigs

This compound Dose (mg/kg)OrganMeasurement TechniqueKey FindingsReference
2.5, 5, 7.5, 10Vestibule (Posterior Semicircular Canal Ampulla)Laser Doppler FlowmetryDose-dependent increases in vestibular blood flow.
Not specifiedCochlea (Anterior Inferior Cerebellar Artery - AICA)Intravital Microscopy17-20% increase in AICA diameter.
Not specifiedCochlea (Stria Vascularis Capillaries)Intravital Microscopy15% increase in red blood cell velocity with no change in capillary diameter.

Table 3: Influence of this compound Metabolites on Cochlear Blood Flow in Guinea Pigs

CompoundEffect on Cochlear Blood FlowAnimal ModelReference
This compoundSignificant increaseDunkin-Hartley Guinea Pig
AminoethylpyridineSignificant increase (greatest effect)Dunkin-Hartley Guinea Pig
HydroxyethylpyridineSignificant increaseDunkin-Hartley Guinea Pig
Pyridylacetic acidNo significant effectDunkin-Hartley Guinea Pig

Detailed Experimental Protocols

Measurement of Cochlear Blood Flow using Laser Doppler Flowmetry

This protocol is a synthesized representation of methodologies described in preclinical studies.

  • Animal Preparation:

    • Anesthetize a healthy guinea pig (e.g., Dunkin-Hartley) following approved institutional guidelines.

    • Perform a tracheotomy to ensure a clear airway.

    • Insert a catheter into the jugular vein for intravenous drug administration.

    • Insert a catheter into the carotid artery to monitor systemic blood pressure.

    • Secure the animal in a head holder.

  • Surgical Exposure of the Cochlea:

    • Make a post-auricular incision and dissect the muscles to expose the temporal bone.

    • Carefully drill away the bone overlying the cochlea to expose the round window niche.

  • Laser Doppler Probe Placement:

    • Position a laser Doppler flowmetry probe over the round window membrane. The probe emits a low-power laser beam and measures the frequency shift of light scattered by moving red blood cells, providing a real-time index of blood flow.

  • Data Acquisition:

    • Record baseline cochlear blood flow and mean arterial pressure for a stable period (e.g., 3 minutes).

    • Administer this compound or a placebo vehicle intravenously at the desired dose(s).

    • Continuously record cochlear blood flow and blood pressure for a specified duration post-administration (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the percentage change in cochlear blood flow from the baseline for each dose of this compound.

    • Analyze the dose-response relationship.

Measurement of Cochlear Microcirculation using Intravital Fluorescence Microscopy

This protocol is a composite of methods detailed in several studies.

  • Animal and Surgical Preparation:

    • Follow the animal preparation steps as outlined in the laser Doppler flowmetry protocol.

    • Expose the cochlea as described previously.

    • Carefully thin the bony wall of the cochlea over the stria vascularis until it is transparent enough for microscopic observation.

  • Fluorescence Labeling:

    • Administer a fluorescent dye intravenously (e.g., fluorescein isothiocyanate-dextran) to visualize the blood plasma.

  • Microscopy and Imaging:

    • Position the animal under a fluorescence microscope equipped with a high-speed camera.

    • Focus on the microvessels of the stria vascularis.

    • Record video sequences of the blood flow.

  • Data Acquisition:

    • Record baseline videos of cochlear microcirculation.

    • Administer this compound or placebo intravenously.

    • Record videos at specific time points post-administration.

  • Image Analysis:

    • Use specialized software to analyze the recorded videos.

    • Measure changes in vessel diameter and red blood cell velocity.

    • Calculate cochlear blood flow based on these parameters.

Visualizations

Signaling Pathway of this compound's Vascular Effects

Betahistine_Signaling_Pathway This compound This compound H3_Receptor Presynaptic H3 Receptor (Autoreceptor) This compound->H3_Receptor Antagonist H1_Receptor Postsynaptic H1 Receptor (on Blood Vessel) This compound->H1_Receptor Weak Agonist Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Inhibition Blocked Histamine_Release->H1_Receptor Stimulation Vasodilation Vasodilation H1_Receptor->Vasodilation Blood_Flow Increased Inner Ear Blood Flow Vasodilation->Blood_Flow Experimental_Workflow cluster_measurement Measurement Technique Animal_Prep Animal Preparation (Anesthesia, Cannulation) Surgical_Exposure Surgical Exposure of Cochlea Animal_Prep->Surgical_Exposure LDF Laser Doppler Flowmetry Surgical_Exposure->LDF IVM Intravital Microscopy Surgical_Exposure->IVM Baseline Baseline Data Recording (Blood Flow, Blood Pressure) LDF->Baseline IVM->Baseline Drug_Admin This compound/Placebo Administration Baseline->Drug_Admin Post_Admin_Rec Post-Administration Data Recording Drug_Admin->Post_Admin_Rec Data_Analysis Data Analysis (Dose-Response) Post_Admin_Rec->Data_Analysis

References

The Quest for Potent Histamine H3 Receptor Antagonists: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine, a key neurotransmitter involved in wakefulness, cognition, and other physiological processes. Consequently, antagonists and inverse agonists of the H3R are being actively investigated for their potential to enhance histaminergic neurotransmission and thereby treat conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).

Betahistine, a structural analog of histamine, is a well-known H3R antagonist with a complex pharmacological profile that also includes weak H1 receptor agonism.[1] While it has been used for the treatment of Ménière's disease, its moderate affinity for the H3R has spurred the search for novel derivatives and analogs with enhanced potency and selectivity. This technical guide provides an in-depth overview of the discovery of this compound and its metabolites' activity, alongside the development of novel, structurally diverse H3R antagonists. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to aid researchers in this dynamic field of drug discovery.

Data Presentation: Comparative Pharmacology of H3 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of this compound, its metabolites, and a selection of novel H3 receptor antagonists. This comparative data is crucial for understanding the structure-activity relationships (SAR) and identifying promising lead compounds.

Table 1: Pharmacological Profile of this compound and its Metabolites at Histamine Receptors

CompoundReceptorSpeciesAssay TypeParameterValueReference(s)
This compound H3HumanRadioligand Binding ([¹²⁵I]iodoproxyfan)Ki~200 nM[2]
H3RatRadioligand Binding ([¹²⁵I]iodoproxyfan)Ki~150 nM[2]
H3MouseFunctional (t-MeHA levels)ED₅₀ (i.p.)0.4 mg/kg[3]
H3MouseFunctional (t-MeHA levels)ED₅₀ (oral)2 mg/kg[3]
H3-Functional (cAMP formation)IC₅₀1.9 µM
H1RodentRadioligand BindingKi~10⁻⁵ M
Aminoethylpyridine (AEP) H3RodentRadioligand BindingKimicromolar affinity
Hydroxyethylpyridine (HEP) H3RodentRadioligand BindingKi~1/50th of this compound

Table 2: Pharmacological Profile of Selected Novel H3 Receptor Antagonists

CompoundScaffoldSpeciesAssay TypeParameterValueReference(s)
Thioperamide ImidazoleRatRadioligand BindingKi4 nM
Ciproxifan ImidazoleHumanRadioligand BindingIC₅₀9.2 nM
Pitolisant (BF2.649) Non-imidazole (Piperidine)HumanRadioligand BindingKi0.16 nM
A-349821 Aminoalkoxy-biaryl-4-carboxamideHumanRadioligand BindingHigh Potency
GSK189254 BenzazepineHumanRadioligand BindingKi0.2 nM
Compound 5q Tetrahydrocyclopenta[d]pyridazin-1-oneHumanRadioligand BindingHigh Affinity
Compound 5u Tetrahydro-2H-phthalazin-1-oneHumanRadioligand BindingHigh Affinity

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following are key experimental protocols frequently employed in the discovery and characterization of H3 receptor antagonists.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.

  • Preparation of Membranes: Crude synaptosomal membranes are prepared from rodent brains or from cell lines (e.g., CHO, HEK293) recombinantly expressing the human or rat H3 receptor.

  • Radioligand: A radiolabeled H3 receptor antagonist with high affinity, such as [¹²⁵I]iodoproxyfan or Nα-[³H]methylhistamine, is used.

  • Incubation: The membranes are incubated with the radioligand in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled H3 receptor ligand. For competition binding, membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor.

  • cAMP Accumulation Assay: The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase.

    • Cells expressing the H3 receptor are pre-incubated with the test compound.

    • Adenylyl cyclase is then stimulated with forskolin.

    • The intracellular concentration of cyclic AMP (cAMP) is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • An antagonist will block the inhibitory effect of an H3 agonist on forskolin-stimulated cAMP accumulation. An inverse agonist will increase cAMP levels in the absence of an agonist.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation.

    • Cell membranes expressing the H3 receptor are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • An antagonist will block the agonist-stimulated [³⁵S]GTPγS binding. An inverse agonist will decrease the basal [³⁵S]GTPγS binding.

  • Measurement of tele-Methylhistamine (t-MeHA) Levels: This in vivo assay assesses the effect of H3R antagonists on histamine turnover in the brain.

    • Animals (e.g., mice) are administered the test compound via intraperitoneal (i.p.) or oral (p.o.) route.

    • At a specified time point, the animals are euthanized, and their brains are collected.

    • The levels of t-MeHA, the primary metabolite of histamine in the brain, are measured using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

    • An increase in t-MeHA levels indicates an increase in histamine release and turnover, consistent with H3 receptor antagonism.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the discovery of H3 receptor antagonists.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist Binding H3R_Antagonist H3R Antagonist/ Inverse Agonist H3R_Antagonist->H3R Blocks Agonist/ Reduces Basal Activity Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Neuronal_Effects Inhibition of Neurotransmitter Release cAMP->Neuronal_Effects Downstream Signaling (Inhibited)

Caption: Histamine H3 Receptor Signaling Pathway.

SAR_Logic Betahistine_Scaffold This compound Scaffold (2-(pyridin-2-yl)ethylamine) Modification Structural Modification Betahistine_Scaffold->Modification Novel_Derivatives Novel Derivatives Modification->Novel_Derivatives Binding_Assay H3R Binding Assay (Ki) Novel_Derivatives->Binding_Assay Functional_Assay Functional Assay (IC50/EC50) Novel_Derivatives->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Modification Iterative Design Lead_Compound Lead Compound with Enhanced Antagonism SAR_Analysis->Lead_Compound

Caption: Structure-Activity Relationship (SAR) Workflow.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening: H3R Binding Assay Start->Primary_Screening Hits Initial Hits Primary_Screening->Hits Secondary_Screening Secondary Screening: Functional Assays (e.g., cAMP) Hits->Secondary_Screening Confirmed_Hits Confirmed Antagonists/ Inverse Agonists Secondary_Screening->Confirmed_Hits Lead_Optimization Lead Optimization: SAR Studies Confirmed_Hits->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Synthesis and Screening In_Vivo_Testing In Vivo Testing: (e.g., t-MeHA levels, behavioral models) Lead_Optimization->In_Vivo_Testing Candidate_Drug Candidate Drug In_Vivo_Testing->Candidate_Drug

Caption: Experimental Workflow for H3R Antagonist Discovery.

Conclusion

The development of potent and selective histamine H3 receptor antagonists represents a promising avenue for the treatment of various CNS disorders. While this compound has served as a valuable pharmacological tool and therapeutic agent, its modest H3R affinity highlights the need for novel derivatives with enhanced properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of new H3R antagonists. By leveraging comparative pharmacological data and robust experimental methodologies, the scientific community can continue to advance the development of next-generation therapeutics targeting the histaminergic system.

References

A Technical Guide on Preliminary Studies of Betahistine for Non-Vestibular CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Betahistine, a structural analog of histamine, has been widely used for decades in the treatment of vestibular disorders such as Ménière's disease.[1][2] Its mechanism of action, primarily involving weak agonism at histamine H1 receptors and potent antagonism (or inverse agonism) at histamine H3 receptors, has prompted investigation into its potential therapeutic applications beyond the vestibular system.[3][4][5] As an H3 receptor antagonist, this compound enhances the release of multiple neurotransmitters in the central nervous system (CNS), including histamine, acetylcholine, norepinephrine, and dopamine, which are crucial for various cognitive and neurological functions. This guide provides an in-depth summary of the preliminary preclinical and clinical evidence for this compound's efficacy in a range of non-vestibular CNS disorders, including cognitive impairment, neuroinflammatory conditions, and Attention-Deficit/Hyperactivity Disorder (ADHD). It details the experimental protocols of key studies, presents quantitative data in structured formats, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action in the Central Nervous System

This compound's therapeutic potential in CNS disorders stems from its unique interaction with the brain's histaminergic system. It acts as a weak partial agonist on postsynaptic H1 receptors and, more significantly, as a potent antagonist or inverse agonist on presynaptic H3 autoreceptors.

The H3 receptor is a key presynaptic autoreceptor that negatively regulates the synthesis and release of histamine from histaminergic neurons. By blocking these receptors, this compound removes this inhibitory feedback loop, leading to increased histamine turnover and release in the brain. Furthermore, H3 receptors also function as heteroreceptors on other, non-histaminergic neurons, where they control the release of various other neurotransmitters. Consequently, this compound's antagonism at H3 heteroreceptors promotes the release of acetylcholine, dopamine, serotonin, and norepinephrine, neurotransmitters critically involved in cognition, attention, and mood. This multifaceted mechanism forms the basis of its potential efficacy in treating a variety of CNS conditions.

This compound's dual antagonism at H3 auto- and heteroreceptors.

Evidence in Cognitive Impairment

Several studies suggest that higher doses of this compound can improve cognitive function in different patient populations.

Cognitive Impairment Associated with Schizophrenia (CIAS)

A randomized, double-blind, placebo-controlled trial investigated the effects of high-dose this compound (72 mg/day) as an adjunctive treatment in 89 patients with schizophrenia over 12 weeks. The study found significant improvements in global cognition and specific cognitive domains.

Table 1: Effects of this compound (72 mg/d) on MATRICS Consensus Cognitive Battery (MCCB) Scores

Cognitive Domain Week 12 Change from Baseline (this compound Group) Week 12 Change from Baseline (Placebo Group) p-value (this compound vs. Placebo)
MCCB Composite Score +7.26 - 0.003
Verbal Learning - - 0.02
Visual Learning - - 0.001

Specific change scores for the placebo group and individual domains were not fully detailed in the source material, but the between-group difference was statistically significant.

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 89 hospitalized patients with a diagnosis of schizophrenia.

  • Intervention: Patients were randomly assigned to receive either this compound (72 mg/day) or a matching placebo, in addition to their ongoing antipsychotic medication.

  • Primary Outcome: The primary measure of cognitive function was the MATRICS Consensus Cognitive Battery (MCCB).

  • Assessments: MCCB and the Positive and Negative Syndrome Scale (PANSS) for psychiatric symptoms were administered at baseline and at weeks 4, 8, and 12.

Schizophrenia_Trial_Workflow cluster_screening Screening & Baseline cluster_intervention 12-Week Intervention cluster_followup Follow-up Assessments P1 89 Patients with Schizophrenia B B P1->B Baseline Assessment (MCCB, PANSS) R Randomization B->R G1 This compound Group (72 mg/day) R->G1 G2 Placebo Group R->G2 F1 Week 4 (MCCB, PANSS) G1->F1 G2->F1 F2 Week 8 (MCCB, PANSS) F1->F2 F1->F2 F3 Week 12 (MCCB, PANSS) F2->F3 F2->F3 A Compare MCCB Score Changes F3->A Final Analysis

Workflow of the randomized controlled trial for CIAS.
Doxorubicin-Induced Cognitive Deficits

A preclinical study in mice demonstrated that this compound could protect against the cognitive impairment, or "chemo-brain," induced by the chemotherapy agent doxorubicin.

Table 2: Neuroprotective Effects of this compound in Doxorubicin-Treated Mice

Parameter Doxorubicin Only Doxorubicin + this compound (5 mg/kg) Doxorubicin + this compound (10 mg/kg)
Cognitive Behavior Deficits in maze tests Improved performance Improved performance
Brain Acetylcholine (ACh) Reduced Significantly elevated Significantly elevated
TNF-α Levels (pro-inflammatory) Increased Diminished Diminished

| IL-6 Levels (pro-inflammatory) | Increased | Diminished | Diminished |

  • Animal Model: Mice were used to model doxorubicin-induced cognitive impairment.

  • Induction of Deficit: Cognitive impairment was induced by injecting doxorubicin (2 mg/kg, i.p.) once a week for four weeks.

  • Intervention: Separate groups of mice received oral this compound (5 and 10 mg/kg) daily for 28 days alongside the doxorubicin treatment.

  • Behavioral Assessment: Cognitive function was evaluated using a battery of maze-based tests, including the Elevated Plus-Maze (EPM), Novel Object Recognition (NOR), and Y-Maze.

  • Biochemical Analysis: After the behavioral tests, brain tissues were analyzed to measure levels of acetylcholine (ACh) and pro-inflammatory cytokines (TNF-α and IL-6).

Neuroprotective and Anti-inflammatory Effects

This compound has demonstrated significant neuroprotective properties in preclinical models of neuroinflammation.

Lipopolysaccharide (LPS)-Induced Neurotoxicity

A study in rats investigated this compound's ability to protect against neurotoxicity induced by lipopolysaccharide (LPS), a potent inflammatory agent. Pre-treatment with this compound was found to counteract LPS-induced cognitive impairment, neuroinflammation, oxidative stress, mitochondrial dysfunction, and apoptosis.

Table 3: this compound's Protective Effects Against LPS-Induced Neurotoxicity in Rats

Marker Category Specific Marker LPS Only Group LPS + this compound (10 mg/kg) Group
Pro-inflammatory COX-2, TNF-α, IL-6 Significantly Increased Significantly Reduced
Anti-inflammatory IL-10, TGF-β1 - Enhanced
Mitochondrial Function MRCC-I, II, IV Reduced Increased
Oxidative Stress Malondialdehyde (MDA) Increased Reduced
Antioxidant Defense GSH, Catalase Reduced Boosted
Apoptosis Caspase-3 (pro-apoptotic) Increased Reduced

| | Bcl-2 (anti-apoptotic) | Reduced | Increased |

  • Animal Model: Wistar rats were used for the study.

  • Intervention: Rats were pre-treated with this compound (5 or 10 mg/kg, p.o.) for 30 days.

  • Induction of Neurotoxicity: Following the pre-treatment period, neurotoxicity was induced by administering LPS (1 mg/kg, i.p.) for four consecutive days.

  • Assessment: The study evaluated cognitive performance in maze tests and conducted post-mortem biochemical analyses of brain tissue to measure a wide range of markers for inflammation, oxidative stress, mitochondrial function, and apoptosis.

Neuroprotection_Pathway cluster_downstream Cellular Effects LPS LPS Insult Inflammation Neuroinflammation (↑ TNF-α, IL-6, COX-2) LPS->Inflammation OxidativeStress Oxidative Stress (↑ MDA) LPS->OxidativeStress Apoptosis Apoptosis (↑ Caspase-3) LPS->Apoptosis Mitochondria Mitochondrial Dysfunction LPS->Mitochondria BHTE This compound (H3 Antagonist) BHTE->Inflammation Reduces BHTE->OxidativeStress Reduces BHTE->Apoptosis Reduces BHTE->Mitochondria Improves Function Cognitive_Impairment Cognitive Impairment Inflammation->Cognitive_Impairment OxidativeStress->Cognitive_Impairment Apoptosis->Cognitive_Impairment Mitochondria->Cognitive_Impairment

This compound counteracts LPS-induced neurotoxic pathways.

Attention-Deficit/Hyperactivity Disorder (ADHD)

The role of the histaminergic system in vigilance and attention has led to the investigation of this compound for ADHD. Higher doses than those used for vertigo are thought to be necessary to achieve a therapeutic effect in the brain.

A Phase I dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of single doses of this compound (50, 100, and 200 mg) in adults with ADHD. The study found the drug to be safe and well-tolerated at all tested doses.

Table 4: Pharmacokinetics of this compound Metabolite (2-PAA) in Adults with ADHD

This compound Dose Cmax of 2-PAA (Peak Concentration) AUC of 2-PAA (Total Exposure)
50 mg Linear Relationship with Dose Linear Relationship with Dose
100 mg (R² = 0.9989) (R² = 0.9978)
200 mg

The study demonstrated a linear relationship between the administered this compound dose and the systemic exposure to its major metabolite, 2-pyridylacetic acid (2-PAA), indicating predictable pharmacokinetics at higher doses.

  • Study Design: A randomized, placebo-controlled, single-blind, single-dose escalation study.

  • Participants: Adult subjects diagnosed with ADHD.

  • Intervention: Subjects received single oral doses of this compound at 50 mg, 100 mg, and 200 mg, or a placebo.

  • Primary Outcome: The primary endpoints were safety and tolerability, assessed by monitoring vital signs, ECGs, and adverse events.

  • Pharmacokinetic Analysis: Plasma levels of this compound's major metabolite, 2-pyridylacetic acid (2-PAA), were measured over a 24-hour period to determine pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).

Other Potential Applications

Traumatic Brain Injury (TBI)

A preliminary randomized clinical trial involving 60 patients with balance disorders following head trauma compared three treatment strategies over 3 months: this compound alone, vestibular rehabilitation alone, and a combination of both.

Table 5: Recovery in TBI Patients with Balance Disorders

Treatment Group Description Key Finding
Group 1 This compound (48 mg/day) alone Slower recovery compared to groups with rehabilitation.
Group 2 Vestibular Rehabilitation alone Faster recovery than this compound alone.

| Group 3 | this compound + Vestibular Rehabilitation | Showed the best results, suggesting an enhanced recovery effect. |

  • Study Design: A preliminary randomized clinical trial.

  • Participants: 60 patients experiencing balance disorders after a head trauma.

  • Intervention: Patients were randomly divided into three groups of 20: (1) this compound 48 mg/day; (2) a standard vestibular rehabilitation program; (3) combination of this compound 48 mg/day and rehabilitation.

  • Outcome Measure: Recovery was monitored, with improvement in videonystagmography results used as a key marker for progress.

Obesity and Appetite Regulation

The central histaminergic system is involved in regulating food intake. However, clinical studies on this compound for obesity have yielded mixed results. An acute, dose-ranging study in obese women found that single doses of this compound (up to 144 mg) did not significantly affect food intake or appetite ratings compared to placebo. Conversely, a 12-week study in obese subjects found that 144 mg/day of this compound significantly improved glycemic control and insulin resistance.

Table 6: Effects of this compound (144 mg/d) on Glycemic Control in Obese Subjects (12 Weeks)

Parameter Result Compared to Placebo
Fasting Blood Glucose Improved
Glycosylated Hemoglobin (HbA1c) Improved
Insulin Resistance (HOMA-IR) Improved

| Beta Cell Function (HOMA-B) | Improved |

Summary and Future Directions

The existing body of preliminary research provides a compelling rationale for exploring this compound as a repurposed therapeutic for a range of non-vestibular CNS disorders. Its unique mechanism as a brain-penetrant H3 receptor antagonist allows it to modulate key neurotransmitter systems involved in cognition, inflammation, and neuronal survival.

  • Cognitive Enhancement: The positive results in schizophrenia-associated cognitive impairment are particularly promising and warrant larger, longer-term Phase II/III trials to confirm efficacy.

  • Neuroprotection: Preclinical data strongly support a neuroprotective and anti-inflammatory role for this compound, suggesting potential applications in neurodegenerative diseases or conditions with a significant neuroinflammatory component.

  • ADHD: While early-phase trials have established the safety and linear pharmacokinetics of higher doses, efficacy studies are the critical next step.

Future research should focus on conducting robust, large-scale clinical trials to definitively establish efficacy in these new indications. Dose-optimization is critical, as the CNS effects of this compound appear to be dose-dependent and require higher concentrations than those used for vestibular disorders. The favorable safety profile of this compound, established over decades of use, makes it an attractive candidate for further development and potential repurposing in these challenging areas of unmet medical need.

References

Methodological & Application

Protocol for synthesizing Betahistine dihydrochloride for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of Betahistine dihydrochloride (N-methyl-2-pyridylethylamine dihydrochloride) for laboratory use. This compound is a histamine analogue and is used as an anti-vertigo drug. The synthesis route described herein is a robust and well-documented method starting from 2-vinylpyridine and methylamine hydrochloride. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

The synthesis involves a nucleophilic addition of methylamine to 2-vinylpyridine to form this compound free base, followed by salt formation with hydrochloric acid to yield the more stable dihydrochloride salt. The final product can be purified by recrystallization. Purity analysis can be performed using High-Performance Liquid Chromatography (HPLC) and characterization can be done using spectroscopic methods such as UV-Vis spectrophotometry.

Experimental Protocols

Part 1: Synthesis of this compound Free Base

This procedure details the aza-Michael addition of methylamine to 2-vinylpyridine.

Materials:

  • 2-Vinylpyridine (C₇H₇N)

  • Methylamine hydrochloride (CH₅N·HCl)

  • Deionized water

  • Toluene (C₇H₈)

  • Sodium hydroxide (NaOH) solution (e.g., 30% w/v)

  • Ethyl acetate (C₄H₈O₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer in a fume hood.

  • Prepare an aqueous solution of methylamine hydrochloride. For example, dissolve methylamine hydrochloride (e.g., 1.2-2 equivalents relative to 2-vinylpyridine) in deionized water.

  • Add 2-vinylpyridine to the flask, diluted with a solvent such as toluene.[1]

  • Heat the reaction mixture to a temperature between 80°C and 170°C. The reaction can be carried out under pressure in a sealed reactor to reach higher temperatures.[1][2]

  • Maintain the reaction for a period ranging from 2 minutes to 18 hours, depending on the scale and temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a sodium hydroxide solution to raise the pH, which converts any remaining methylamine hydrochloride to the free base and ensures the product is in its free base form.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine all organic layers and wash with saturated brine solution.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound free base as an oil.

Part 2: Synthesis of this compound Dihydrochloride

This procedure describes the conversion of the this compound free base to its dihydrochloride salt.

Materials:

  • Crude this compound free base

  • Ethanol or Isopropanol

  • Concentrated Hydrochloric acid (HCl) or dry Hydrogen Chloride (HCl) gas

  • Beaker or flask

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound free base in a suitable solvent like ethanol or a mixture of isopropanol and ethanol.[3]

  • Cool the solution in an ice bath.

  • Carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution while stirring. Monitor the pH of the solution, aiming for a pH of approximately 2.

  • A white precipitate of this compound dihydrochloride will form.

  • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold ethanol or the crystallization solvent.

  • Dry the product under vacuum to yield crude this compound dihydrochloride.

Part 3: Purification by Recrystallization

This procedure purifies the crude this compound dihydrochloride.

Materials:

  • Crude this compound dihydrochloride

  • Ethanol or a mixture of methanol and an anti-solvent like n-pentane or cyclohexane.

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound dihydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.

  • If using a solvent/anti-solvent system, dissolve the solid in a solvent like methanol and then add an anti-solvent (e.g., n-pentane) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound dihydrochloride crystals under vacuum.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound dihydrochloride. Yields can vary based on reaction scale and specific conditions.

ParameterValueReference(s)
Starting Materials 2-Vinylpyridine, Methylamine HCl
Molar Ratio 2-Vinylpyridine : Methylamine HCl (1:1 to 1:2)
Reaction Temperature 80°C - 170°C
Reaction Time 1.8 min - 18 hours
This compound Yield 62.5% - 95%
Salt Formation Yield ~73% - 95%
Final Purity >99% after purification

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound dihydrochloride.

Betahistine_Synthesis_Workflow Start Starting Materials (2-Vinylpyridine, Methylamine HCl) Reaction Aza-Michael Addition (80-170°C) Start->Reaction Heat Workup Work-up & Extraction (NaOH, Toluene/EtOAc) Reaction->Workup Cool & Neutralize FreeBase This compound Free Base (Crude Oil) Workup->FreeBase Evaporate Solvent SaltFormation Salt Formation (Ethanol, HCl) FreeBase->SaltFormation Dissolve CrudeProduct Crude this compound Dihydrochloride (Solid) SaltFormation->CrudeProduct Precipitate & Filter Purification Recrystallization (Ethanol) CrudeProduct->Purification Dissolve in Hot Solvent FinalProduct Purified this compound Dihydrochloride (Crystalline Solid) Purification->FinalProduct Cool & Filter Analysis Analysis (HPLC, UV-Vis) FinalProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound dihydrochloride.

References

In Vitro Cell-Based Assays to Screen Betahistine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine is a structural analog of histamine, widely used in the treatment of Ménière's disease and vestibular vertigo. Its therapeutic effects are primarily attributed to its unique dual action on the histaminergic system: a weak partial agonist activity at the histamine H1 receptor and a potent antagonist/inverse agonist activity at the histamine H3 receptor.[1][2][3] This dual mechanism is thought to increase blood flow in the inner ear and enhance the turnover of histamine in the brain, thereby alleviating symptoms of vertigo.

These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to characterize the activity of this compound and other test compounds at both H1 and H3 histamine receptors. The following sections offer step-by-step methodologies for competitive radioligand binding assays, functional assays measuring second messenger responses (calcium mobilization for H1 and cAMP for H3), and illustrative diagrams of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro pharmacological profile of this compound at human histamine H1 and H3 receptors, as determined by various cell-based assays.

Table 1: this compound Activity at the Histamine H1 Receptor

Assay TypeCell LineParameterValue (µM)Reference
Competitive Binding ([³H]mepyramine)Guinea-pig cerebellum membranesKi31[1]
[³H]glycogen hydrolysisMouse cerebral cortex slicesEC509.0[1]
cAMP accumulationGuinea-pig hippocampus slicesEC5032.4
Calcium MobilizationMouse PO/AH neuronsEC50237-254

Table 2: this compound Activity at the Histamine H3 Receptor

Assay TypeCell LineParameterValue (µM)Reference
Competitive Binding ([³H]histamine release)Rat cerebral cortex slicesKi6.9
Competitive BindingCHO cellsIC501.9
cAMP formation (inverse agonist)CHO(H3R) cellsEC50~0.001
[³H]arachidonic acid release (inverse agonist)CHO(H3R) cellsEC500.0001

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by an agonist such as histamine or a partial agonist like this compound initiates a signaling cascade via the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.

H1_Signaling_Pathway cluster_membrane Plasma Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound (Partial Agonist) This compound->H1R binds ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Histamine H3 Receptor Signaling Pathway

The H3 receptor is constitutively active and couples to the Gi/o protein pathway. Activation by an agonist inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist or inverse agonist at the H3 receptor, blocking the constitutive activity and the effect of agonists, thereby leading to an increase in cAMP levels from their suppressed state.

H3_Signaling_Pathway cluster_membrane Plasma Membrane H3R H3 Receptor Gi Gi Protein H3R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to This compound This compound (Antagonist) This compound->H3R blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Histamine H3 Receptor Gi Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow prep 1. Preparation of Reagents (Cell Membranes, Radioligand, Test Compound) incubation 2. Incubation (Mix reagents and incubate to reach equilibrium) prep->incubation filtration 3. Filtration and Washing (Separate bound and free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 5. Data Analysis (Calculate IC50 and Ki values) scintillation->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Competitive Radioligand Binding Assay for H1 and H3 Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for the H1 and H3 receptors by measuring its ability to displace a specific radioligand.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human histamine H1 or H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand:

    • For H1 Receptor: [³H]mepyramine.

    • For H3 Receptor: [³H]N-α-methylhistamine.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known H1 or H3 antagonist (e.g., 10 µM Mianserin for H1, 10 µM Thioperamide for H3).

  • 96-well plates, filter mats, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd value.

    • Resuspend cell membranes in assay buffer to a predetermined optimal protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Add serial dilutions of this compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for H1 Receptor Agonist Activity

This assay measures the ability of this compound to stimulate the H1 receptor and induce an increase in intracellular calcium.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion-transport inhibitor to prevent dye leakage.

  • Test Compound: this compound.

  • Positive Control: Histamine.

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and histamine in assay buffer in a separate 96-well plate.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the compounds from the compound plate to the cell plate.

    • Continuously measure the fluorescence intensity for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.

cAMP Assay for H3 Receptor Antagonist/Inverse Agonist Activity

This assay measures the ability of this compound to block the constitutive activity of the H3 receptor or antagonize the effect of an H3 agonist, leading to an increase in intracellular cAMP levels.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human histamine H3 receptor.

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound.

  • Agonist (for antagonist mode): (R)-α-methylhistamine or another H3 agonist.

  • White, opaque 96-well plates.

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired density.

  • Assay Setup (in a 96-well plate):

    • Inverse Agonist Mode: Add serial dilutions of this compound to the wells, followed by the addition of the cell suspension. To measure the increase in cAMP from the basal level, add forskolin to all wells except the basal control.

    • Antagonist Mode: Add serial dilutions of this compound, followed by a fixed concentration (e.g., EC80) of an H3 agonist, and then the cell suspension. Add forskolin to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and perform the cAMP measurement according to the instructions of the chosen assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the EC50 (for inverse agonism) or IC50 (for antagonism) value. For antagonism, the Ki can be calculated using the Cheng-Prusoff equation.

References

Application Notes and Protocols for Establishing Animal Models of Vertigo for Betahistine Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vertigo, a sensation of spinning or rotational movement, is a debilitating symptom of various vestibular disorders. Betahistine is a widely used drug for the treatment of vertigo, acting as a weak histamine H1 receptor agonist and a potent H3 receptor antagonist.[1] Its therapeutic effects are attributed to improved microcirculation in the inner ear and modulation of neuronal activity in the vestibular nuclei.[1][2][3] To facilitate the preclinical evaluation of this compound and novel anti-vertigo compounds, robust and reproducible animal models that mimic the clinical manifestations of vertigo are essential.

These application notes provide detailed protocols for establishing and characterizing animal models of vertigo, along with methodologies for assessing the efficacy of this compound. The focus is on providing practical, step-by-step guidance for researchers in the field of vestibular pharmacology.

Animal Models of Vertigo

The selection of an appropriate animal model is critical and depends on the specific type of vertigo being investigated. The most common models induce a unilateral vestibular deficit, mimicking conditions such as vestibular neuritis or Ménière's disease.

Unilateral Labyrinthectomy (UL) Models

Unilateral labyrinthectomy is a widely used surgical procedure to create a permanent and complete loss of vestibular function on one side, resulting in a well-defined vertigo-like syndrome. This can be achieved through surgical ablation or chemical destruction.

1.1.1. Surgical Unilateral Labyrinthectomy in Rodents (Rats and Mice)

This method involves the direct surgical removal of the vestibular labyrinth.

  • Principle: Mechanical destruction of the sensory epithelia of the semicircular canals and otolith organs.

  • Procedure:

    • Anesthetize the animal (e.g., with a mixture of ketamine and xylazine).

    • Make a post-auricular incision to expose the mastoid bulla.

    • Using a dental drill, carefully open the mastoid bulla to visualize the cochlea and vestibular labyrinth.

    • Aspirate the perilymph and endolymph and mechanically destroy the vestibular sensory epithelia.

    • Fill the cavity with absorbable gelatin sponge and suture the incision.

  • Expected Outcome: Animals exhibit spontaneous nystagmus, postural instability (head tilt, body torsion), and circling behavior. These symptoms are most severe in the first few days post-surgery and gradually decrease over several weeks as central vestibular compensation occurs.

1.1.2. Chemical Unilateral Labyrinthectomy in Rats

This less invasive method uses ototoxic chemicals to destroy the vestibular hair cells.

  • Principle: Transtympanic injection of a chemical agent that selectively destroys vestibular sensory cells.

  • Procedure:

    • Anesthetize the animal.

    • Visualize the tympanic membrane using an otoscope.

    • Carefully inject a solution of sodium arsanilate or bupivacaine/arsenilate through the tympanic membrane into the middle ear cavity.[4]

    • Keep the animal's head tilted to ensure the solution remains in contact with the round window membrane.

  • Expected Outcome: Similar to surgical UL, animals display a characteristic vestibular syndrome. The onset of symptoms may be slightly delayed compared to the surgical model. This method has been shown to produce a complete lesion of the vestibular labyrinth.

Unilateral Vestibular Neurectomy (UVN) in Cats

UVN involves the surgical sectioning of the vestibular nerve, leading to a complete and irreversible loss of vestibular input from one side.

  • Principle: Transection of the VIIIth cranial nerve, which carries vestibular and auditory signals to the brainstem.

  • Procedure:

    • Anesthetize the cat.

    • Perform a craniotomy to expose the cerebellopontine angle.

    • Identify the vestibulocochlear nerve (VIIIth nerve).

    • Carefully separate the vestibular portion from the cochlear portion and transect the vestibular nerve.

    • Close the craniotomy and suture the incision.

  • Expected Outcome: Cats exhibit severe postural and locomotor deficits, including a pronounced head tilt, falling, and rolling towards the lesioned side. Spontaneous nystagmus is also a prominent sign. Vestibular compensation in this model is well-characterized and serves as a reliable platform for studying the effects of drugs like this compound on functional recovery.

Models of Ménière's Disease

Ménière's disease is characterized by episodic vertigo, fluctuating hearing loss, tinnitus, and aural fullness, and is associated with endolymphatic hydrops (EH).

  • Principle: Induction of EH by either surgical obliteration of the endolymphatic duct or systemic administration of substances that alter inner ear fluid homeostasis.

  • Procedure (Chemical Induction in Mice):

    • Administer a combination of lipopolysaccharide (LPS) via intratympanic injection and aldosterone via intraperitoneal injection.

    • This combination has been shown to induce mild to moderate endolymphatic hydrops and reversible vestibular dysfunction.

  • Expected Outcome: Animals may exhibit fluctuating hearing loss and vestibular symptoms that can be triggered by certain stimuli. This model is useful for studying the underlying pathophysiology of Ménière's disease and for testing drugs aimed at reducing endolymphatic hydrops.

Models of Benign Paroxysmal Positional Vertigo (BPPV)

BPPV is caused by the displacement of otoconia into the semicircular canals.

  • Principle: Inducing the detachment and displacement of otoconia.

  • Procedure (Traumatic Induction in Mice):

    • Vibrate the head of the mouse for a short duration (e.g., 2 minutes) to induce otoconia detachment.

  • Expected Outcome: This model leads to a gradual detachment of otoconia from the utricle. While behavioral correlates of positional vertigo can be challenging to measure in rodents, this model is valuable for studying the dynamics of otoconia and the efficacy of treatments aimed at promoting their clearance or preventing their detachment. A genetic mouse model with a predisposition for ectopic otoconia has also been developed.

Experimental Protocols for Efficacy Testing

The efficacy of this compound is primarily assessed by its ability to accelerate vestibular compensation and reduce the severity of vertigo-like symptoms.

Behavioral Assessment

2.1.1. Rotarod Test

  • Purpose: To assess motor coordination and balance.

  • Apparatus: A rotating rod that can operate at a constant or accelerating speed.

  • Protocol for Rodents:

    • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test. Handle the animals for several days prior to testing.

    • Training: Place the animal on the stationary rod for a brief period. Then, start the rotation at a low speed (e.g., 4 rpm) and gradually increase it. Repeat this for 2-3 trials per day for 2-3 days before the baseline measurement.

    • Testing:

      • Place the animal on the rotarod.

      • Start the rotation with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod.

      • Perform 3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the latency to fall between this compound-treated and vehicle-treated groups at different time points post-lesion. An increased latency to fall in the treated group indicates improved motor coordination.

2.1.2. Open Field Test

  • Purpose: To assess locomotor activity and exploratory behavior. Animals with vestibular deficits often show altered patterns of movement.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.

  • Protocol for Rats:

    • Habituation: Acclimate the rat to the testing room for at least 1 hour.

    • Testing:

      • Place the rat in the center of the open field arena.

      • Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).

      • Record the session using a video camera mounted above the arena.

    • Data Analysis: Use a video tracking software (e.g., EthoVision XT) to analyze various parameters:

      • Total distance traveled: A measure of overall locomotor activity.

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis). Animals with bilateral vestibular loss have been shown to spend more time in the central zones.

      • Number of line crossings: Another measure of locomotor activity.

      • Rearing frequency: The number of times the animal stands on its hind legs.

      • Rotational behavior (circling): A key indicator of unilateral vestibular deficit.

Physiological Assessment

2.2.1. Nystagmus Recording (Videonystagmography - VNG)

  • Purpose: To objectively measure spontaneous and positional nystagmus, a hallmark of acute vestibular imbalance.

  • Apparatus: A head-mounted camera system that tracks eye movements.

  • Protocol for Rodents:

    • Gently restrain the animal, allowing for free eye movement.

    • Position the VNG camera in front of one eye.

    • Record eye movements in different head positions (e.g., neutral, head tilted to the right, head tilted to the left) to assess positional nystagmus.

    • Record spontaneous nystagmus with the head in a fixed, neutral position.

  • Data Analysis: Analyze the VNG recordings to determine:

    • Frequency of nystagmus: The number of beats per unit of time.

    • Slow-phase velocity: The speed of the slow component of the nystagmus, which reflects the degree of vestibular imbalance.

    • Direction of nystagmus: Indicates the side of the lesion (the fast phase typically beats away from the lesioned side). this compound's efficacy can be quantified by a reduction in the frequency and slow-phase velocity of nystagmus.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from preclinical studies on this compound efficacy.

Table 1: this compound Dosage and Efficacy in a Cat Model of Unilateral Vestibular Neurectomy

DosageRoute of AdministrationKey FindingsReference
0.2 mg/kg/dayOralNo significant effect on postural function recovery, but induced an acute symptomatic improvement.
2 mg/kg/dayOralSignificant acceleration of postural recovery.
0.2 mg/kg/day + 1 mg/kg/day SelegilineOralSignificant acceleration of postural recovery, similar to the higher dose of this compound alone.
50 mg/kg/dayOralStrongly accelerated the recovery of posture and locomotor balance.
100 mg/kg/dayOralStrongly accelerated the recovery of posture and locomotor balance.

Table 2: this compound Dosage and Efficacy in a Rat Model of Unilateral Labyrinthectomy

DosageRoute of AdministrationKey FindingsReference
Various dosesIntraperitoneal (i.p.)Beneficial effects on the recovery of locomotor parameters.
Various dosesOral (p.o.)Effects on locomotor parameters were dose-dependent.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Mechanism of Action

Betahistine_Mechanism cluster_receptors Histamine Receptors cluster_peripheral Peripheral Effects (Inner Ear) cluster_central Central Effects (Vestibular Nuclei) This compound This compound H1 H1 Receptor (Weak Agonist) This compound->H1 acts on H3 H3 Receptor (Potent Antagonist) This compound->H3 acts on Vasodilation Vasodilation & Increased Blood Flow H1->Vasodilation leads to Histamine_Release Increased Histamine Turnover & Release H3->Histamine_Release leads to Reduced_Pressure Reduced Endolymphatic Pressure Vasodilation->Reduced_Pressure Vertigo_Reduction Reduction of Vertigo Symptoms Reduced_Pressure->Vertigo_Reduction Neurotransmitter_Mod Modulation of other Neurotransmitters Histamine_Release->Neurotransmitter_Mod Neuronal_Firing Altered Neuronal Firing Neurotransmitter_Mod->Neuronal_Firing Vestibular_Compensation Improved Vestibular Compensation Neuronal_Firing->Vestibular_Compensation Vestibular_Compensation->Vertigo_Reduction

Caption: Mechanism of action of this compound in vertigo.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_model Animal Model Establishment cluster_treatment Treatment and Monitoring cluster_assessment Efficacy Assessment Model_Induction Induction of Vertigo (e.g., Unilateral Labyrinthectomy) Baseline Baseline Assessment (Behavioral & Physiological) Model_Induction->Baseline Grouping Randomization into Groups (Vehicle vs. This compound) Baseline->Grouping Treatment Chronic Drug Administration Grouping->Treatment Monitoring Post-operative Monitoring (e.g., Days 1, 3, 7, 14, 21) Treatment->Monitoring Behavioral Behavioral Tests (Rotarod, Open Field) Monitoring->Behavioral Physiological Physiological Tests (Videonystagmography) Monitoring->Physiological Data_Analysis Data Analysis and Statistical Comparison Behavioral->Data_Analysis Physiological->Data_Analysis

Caption: Workflow for testing this compound efficacy.

Conclusion

The animal models and experimental protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound and other potential anti-vertigo therapies. Careful selection of the animal model, consistent application of surgical and behavioral testing procedures, and objective physiological measurements are crucial for obtaining reliable and translatable data. The provided information aims to equip researchers with the necessary tools to conduct high-quality research in the field of vestibular pharmacology.

References

Application Note: Quantification of Betahistine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine is a histamine analog used in the treatment of Ménière's disease, which is characterized by episodes of vertigo, tinnitus, and hearing loss. Due to its extensive first-pass metabolism, this compound is present in plasma at very low concentrations, making its quantification challenging. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method described herein is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. An alternative approach, quantifying the main metabolite, 2-pyridylacetic acid (2-PAA), is also briefly discussed as it is often used as a surrogate for this compound quantification.[1][2][3][4][5]

Principle

This method utilizes liquid-liquid extraction (LLE) to isolate this compound from human plasma. The extracted analyte is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the parent and product ion transitions for this compound and its stable isotope-labeled internal standard (IS), this compound-d4.

Experimental Protocols

Materials and Reagents
  • This compound Dihydrochloride (Reference Standard)

  • This compound-d4 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (Analytical Grade)

  • Ethyl Acetate (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Sodium Hydroxide (NaOH)

  • Human Plasma (K2EDTA)

  • Ultrapure Water

Instrumentation
  • LC System: Agilent 1200 Series HPLC or equivalent

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent

Preparation of Solutions
  • Stock Solutions (10 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and 0.1% formic acid (80:20, v/v) to create calibration curve standards.

  • Internal Standard Spiking Solution (100 pg/mL): Dilute the this compound-d4 stock solution in the mobile phase.

  • 0.1M NaOH: Dissolve 0.4 g of NaOH in 100 mL of ultrapure water.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard spiking solution (this compound-d4).

  • Briefly vortex the sample for approximately 5 minutes.

  • Add 50 µL of 0.1M NaOH solution.

  • Add 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20, v/v) and vortex for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase (acetonitrile:0.1% formic acid, 80:20, v/v).

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid (80:20, v/v)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 45 °C
Run Time 8 minutes

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) m/z 137.1 → 94.0
MRM Transition (this compound-d4) m/z 140.2 → 94.1
Collision Energy Optimized for specific instrument
Dwell Time 200 ms

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 10.00 - 501.20 pg/mL
Correlation Coefficient (r²) ≥ 0.9997
Lower Limit of Quantification (LLOQ) 10.00 pg/mL

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC 1.1 - 1.60.2 - 0.5498.04 - 101.8598.04 - 101.14
Medium QC 1.1 - 1.60.2 - 0.5498.04 - 101.8598.04 - 101.14
High QC 1.1 - 1.60.2 - 0.5498.04 - 101.8598.04 - 101.14

Table 3: Recovery and Stability

ParameterValue
Mean Recovery (this compound) 90.47%
Mean Recovery (this compound-d4) 87.18%
Short-Term Stability (Room Temp) Stable for approx. 6.5 hours
Long-Term Stability (-20°C) Stable for at least 40 days

Visualizations

Betahistine_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 200 µL Plasma Sample add_is Add 50 µL IS (this compound-d4) plasma->add_is vortex1 Vortex (5 min) add_is->vortex1 add_naoh Add 50 µL 0.1M NaOH vortex1->add_naoh add_solvent Add 3 mL Extraction Solvent add_naoh->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

Discussion

The presented LC-MS/MS method is demonstrated to be simple, sensitive, and reliable for the quantification of this compound in human plasma. The use of a deuterated internal standard, this compound-d4, ensures high accuracy and precision by compensating for matrix effects and variations in extraction efficiency. The short run time of 8 minutes allows for a high throughput of samples, which is advantageous for clinical studies.

It is important to note that this compound undergoes rapid and extensive first-pass metabolism, primarily to 2-pyridylacetic acid (2-PAA). As a result, the plasma concentrations of the parent drug are often very low. For this reason, several validated methods focus on the quantification of 2-PAA as a surrogate for this compound exposure. The decision to quantify this compound or its metabolite should be based on the specific objectives of the study.

Conclusion

This application note provides a detailed and validated LC-MS/MS protocol for the direct quantification of this compound in human plasma. The method exhibits excellent sensitivity, precision, and accuracy, making it suitable for a variety of research and clinical applications in the field of drug development and pharmacology.

References

Optimizing Betahistine Delivery in Preclinical Models: A Guide to Administration Routes and Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betahistine is a histamine analogue widely investigated for its therapeutic potential in vestibular disorders. A critical aspect of its preclinical evaluation is understanding its pharmacokinetic profile, particularly its bioavailability, which is significantly influenced by the route of administration. Due to extensive first-pass metabolism, orally administered this compound exhibits very low systemic bioavailability.[1][2] This document provides a detailed overview of various administration routes for this compound in rats to optimize systemic exposure and achieve desired therapeutic concentrations. The protocols outlined below are intended to serve as a guide for researchers designing pharmacokinetic and pharmacodynamic studies in rats.

Quantitative Data Summary

The bioavailability of this compound is markedly dependent on the route of administration. Parenteral routes that bypass the gastrointestinal tract and liver significantly increase the systemic exposure to the parent compound. The following table summarizes pharmacokinetic parameters for this compound and its primary metabolite, 2-pyridylacetic acid (2-PAA), following different administration routes in rats. It is important to note that plasma levels of this compound itself are often below the limit of detection after oral administration, necessitating the use of 2-PAA as a surrogate for pharmacokinetic analyses.[1]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (2-PAA) in Rats via Different Administration Routes

Administration RouteDoseAnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (F%)Reference
Intravenous (i.v.) 0.5 mg (as ¹⁴C-betahistine)Total Radioactivity---100% (by definition)[1]
1 mg/kg (bid)This compound----[3]
10 mg/kg (bid)This compound----
Oral (p.o.) 0.5 mg (as ¹⁴C-betahistine)Total Radioactivity-~1-High absorption based on metabolite excretion
1 mg/kg (bid) with Selegiline (1 mg/kg)This compound---Significantly increased vs. oral alone
Subcutaneous (s.c.) 4.8 mg/day (continuous release)This compound----
Intraperitoneal (i.p.) 100 mg/kg/dayThis compound----
200 mg/kg/dayThis compound----
Intranasal -This compound---Expected to be significantly higher than oral

Data for Cmax, Tmax, and AUC for this compound itself are often not available for oral routes in rats due to rapid metabolism. Studies often rely on the metabolite 2-PAA for pharmacokinetic assessments. The table reflects the comparative nature of bioavailability rather than absolute values where not explicitly stated in the literature.

Experimental Protocols

The following are detailed protocols for the administration of this compound in rats via various routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Oral Gavage)

Oral gavage is a standard method for precise oral dosing of liquid formulations.

Materials:

  • This compound solution of desired concentration

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip

  • Syringe

  • Animal scale

Protocol:

  • Weigh the rat to determine the correct dosing volume (typically not exceeding 10-20 mL/kg).

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach and mark the tube.

  • Securely restrain the rat in an upright position, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes.

  • If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

  • Once the needle is at the predetermined depth, slowly administer the this compound solution.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for any signs of distress, such as labored breathing or fluid from the nose.

Intravenous Administration (Tail Vein Injection)

Intravenous injection ensures 100% bioavailability and is the standard for determining the absolute bioavailability of other routes.

Materials:

  • This compound solution for injection (sterile, isotonic)

  • 25-27 gauge needle attached to a syringe

  • Restraining device for rats

  • Heat lamp or warming pad (optional, to induce vasodilation)

Protocol:

  • Place the rat in a suitable restraining device to immobilize the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.

  • Cleanse the tail with an appropriate antiseptic.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • A successful cannulation is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. The maximum volume for a bolus injection is typically 5 ml/kg.

  • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Subcutaneous Administration

Subcutaneous injection provides a slower absorption rate compared to intravenous administration.

Materials:

  • This compound solution for injection

  • 23-25 gauge needle attached to a syringe

Protocol:

  • Gently restrain the rat.

  • Lift a fold of skin in the dorsal neck or back region.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure a blood vessel has not been entered.

  • Slowly inject the solution. A small bleb will form under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion of the solution.

Intraperitoneal Administration

Intraperitoneal injection is a common route for administering substances in rodents, offering rapid absorption.

Materials:

  • This compound solution for injection

  • 23-25 gauge needle attached to a syringe

Protocol:

  • Securely restrain the rat with its head tilted downwards.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure that the needle has not entered the bladder or intestines.

  • Inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the rat to its cage.

Intranasal Administration

Intranasal administration can bypass first-pass metabolism and potentially deliver the drug directly to the central nervous system.

Materials:

  • Concentrated this compound solution

  • Micropipette with a fine tip

Protocol:

  • Lightly anesthetize the rat to prevent sneezing and ensure accurate dosing.

  • Hold the rat in a supine position.

  • Using a micropipette, carefully apply small droplets of the this compound solution onto the nares, allowing the animal to inhale the liquid.

  • Alternate between nostrils to improve absorption. The recommended maximum volume for a rat is 0.1 mL.

  • Keep the rat in a supine position for a short period after administration to allow for absorption.

Bioanalytical Method for this compound and 2-PAA in Rat Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and specific quantification of this compound and its metabolite 2-PAA in rat plasma.

Protocol Outline:

  • Sample Collection: Collect blood samples from rats at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50-100 µL), add an internal standard (e.g., deuterated this compound or 2-PAA).

    • For protein precipitation, add a solvent like acetonitrile, vortex, and centrifuge to pellet the proteins.

    • For liquid-liquid extraction, add an appropriate organic solvent, vortex, and centrifuge to separate the layers.

    • Transfer the supernatant or organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 or HILIC column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with formic acid or ammonium formate).

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound, 2-PAA, and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of this compound and 2-PAA in the plasma samples.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor. The antagonism of the presynaptic H3 autoreceptors in the central nervous system increases the synthesis and release of histamine. The agonistic action on postsynaptic H1 receptors mediates vasodilation.

Betahistine_Signaling_Pathway cluster_neuron Central Nervous System cluster_vessel Inner Ear Microcirculation This compound This compound H3_Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3_Receptor Antagonist H1_Receptor Histamine H1 Receptor (Postsynaptic) This compound->H1_Receptor Agonist Histamine_Synthesis_Release Increased Histamine Synthesis & Release Histamine_Neuron Histaminergic Neuron H3_Receptor->Histamine_Neuron Inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle Cell H1_Receptor->Vascular_Smooth_Muscle Acts on Histamine Histamine Histamine_Neuron->Histamine Releases Histamine->H1_Receptor Activates Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to

Caption: this compound's dual action on histamine H3 and H1 receptors.

Experimental Workflow for Comparative Bioavailability Study

A typical workflow for assessing the bioavailability of this compound following different administration routes in rats.

Experimental_Workflow start Start: Acclimatize Rats grouping Randomize into Administration Groups (i.v., p.o., s.c., i.p., Intranasal) start->grouping administer Administer this compound (Route-Specific Protocol) grouping->administer sampling Serial Blood Sampling (e.g., saphenous or tail vein) administer->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis of This compound and 2-PAA processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Relative/Absolute Bioavailability pk_analysis->bioavailability end End: Data Interpretation bioavailability->end

Caption: Workflow for a rat bioavailability study of this compound.

References

Application Notes and Protocols: The Role of Betahistine in Vestibular Compensation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of betahistine in preclinical and clinical studies of vestibular compensation. The information is intended to guide researchers in designing experiments to investigate the mechanisms of vestibular recovery and to assess the therapeutic potential of this compound and related compounds.

Introduction

Vestibular compensation is the process by which the central nervous system adapts to a peripheral vestibular lesion, leading to the recovery of balance and gaze stability. This compound, a structural analog of histamine, has been widely used to treat vestibular disorders such as Menière's disease.[1][2][3] Its mechanism of action is multifaceted, involving modulation of histamine receptors, enhancement of inner ear blood flow, and facilitation of central neuronal plasticity.[1][4] These properties make this compound a valuable tool for studying the intricate processes of vestibular compensation.

Mechanism of Action in Vestibular Compensation

This compound's effects on vestibular compensation are primarily attributed to its dual action on histamine receptors:

  • Histamine H1 Receptor Agonism: As a weak agonist of H1 receptors, this compound is thought to induce vasodilation in the inner ear, increasing blood flow and potentially reducing endolymphatic pressure. This action may help to stabilize the function of the delicate structures within the inner ear.

  • Histamine H3 Receptor Antagonism: this compound acts as a potent antagonist of H3 receptors, which are presynaptic autoreceptors that regulate the synthesis and release of histamine in the central nervous system. By blocking H3 receptors, this compound increases the turnover of histamine, leading to enhanced histaminergic neurotransmission in key brain regions, including the vestibular nuclei. This increased histamine release is believed to promote neuronal plasticity and rebalance the activity between the vestibular nuclei of both sides, a crucial step in central vestibular compensation.

The interplay of these mechanisms suggests that this compound not only alleviates acute symptoms but also actively supports the long-term neuroplastic changes required for functional recovery.

Signaling Pathways of this compound in Vestibular Nuclei

The following diagram illustrates the proposed signaling pathway through which this compound facilitates vestibular compensation at the level of the vestibular nuclei.

Betahistine_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Vestibular Neuron This compound This compound H3R H3 Receptor (Autoreceptor) This compound->H3R Antagonism Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibition (-) Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H1R H1 Receptor Histamine_Release->H1R Agonism H2R H2 Receptor Histamine_Release->H2R Agonism Neuronal_Activity Increased Neuronal Excitability & Plasticity H1R->Neuronal_Activity H2R->Neuronal_Activity Compensation Vestibular Compensation Neuronal_Activity->Compensation Betahistine_H1 This compound (Weak Agonist) Betahistine_H1->H1R

This compound's dual action on histamine receptors.

Experimental Protocols

The following protocols are derived from preclinical studies investigating the effects of this compound on vestibular compensation.

A common and effective model to study vestibular compensation is the unilateral labyrinthectomy (UL) or unilateral vestibular neurectomy (UVN) in rodents or felines.

Objective: To create a peripheral vestibular lesion that induces a state of vestibular imbalance, thereby initiating the process of central compensation.

Materials:

  • Adult male Wistar rats (or other appropriate species)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical microscope or loupes

  • Fine surgical instruments (forceps, scissors, drill)

  • Transtympanic injection solution (e.g., bupivacaine/arsanilic acid) or surgical access to the inner ear for mechanical labyrinthectomy.

Procedure (Unilateral Labyrinthectomy in Rats):

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Make a retroauricular incision to expose the tympanic bulla.

  • Carefully drill a small opening in the bulla to visualize the cochlea and vestibular apparatus.

  • For chemical labyrinthectomy, inject a specific volume of the chosen ototoxic agent (e.g., bupivacaine/arsanilic acid) through the round window membrane.

  • For mechanical labyrinthectomy, carefully remove the vestibular end organs (utricle, saccule, and semicircular canals) using fine forceps.

  • Close the wound with sutures.

  • Provide post-operative care, including analgesics and hydration.

Experimental Workflow:

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment UL Unilateral Labyrinthectomy (UL) Animal_Groups Randomization into Treatment Groups UL->Animal_Groups Treatment This compound or Vehicle Administration Animal_Groups->Treatment Behavioral Behavioral Testing (e.g., Nystagmus, Posture) Treatment->Behavioral Longitudinal Neurobiological Neurobiological Analysis (e.g., Immunohistochemistry) Treatment->Neurobiological Endpoint Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Neurobiological->Data_Analysis

General workflow for a preclinical this compound study.

Objective: To deliver this compound systemically to investigate its effects on the central and peripheral vestibular systems.

Protocols:

  • Continuous Infusion (Rats):

    • Method: Osmotic minipump implanted subcutaneously or intraperitoneally.

    • Dosage: 100 and 200 mg/kg/day.

    • Duration: Continuous for the duration of the experiment (e.g., up to 14 days).

  • Intravenous (i.v.) Injection (Rats):

    • Method: Bolus injections via a tail vein catheter.

    • Dosage: Low dose (1 mg/kg bid) and high dose (10 mg/kg bid).

    • Duration: Typically for the first few days post-lesion (e.g., days 1-3).

  • Oral (p.o.) Administration with MAO-B inhibitor (Rats):

    • Method: Oral gavage.

    • Dosage: this compound (1 mg/kg bid) co-administered with selegiline (1 mg/kg once daily) to prevent first-pass metabolism.

  • Subcutaneous (s.c.) Injection (Rats):

    • Method: Continuous release formulation.

    • Dosage: 4.8 mg/day.

Objective: To quantify the static and dynamic symptoms of vestibular imbalance and track the recovery process.

Protocols:

  • Spontaneous Nystagmus (SN):

    • Method: Record eye movements using a video camera in a dark, quiet environment.

    • Quantification: Measure the frequency (beats/minute) of the fast phase of nystagmus at various time points post-UL. Recovery is indicated by a decrease in SN frequency.

  • Postural Asymmetry:

    • Method: Observe and score the degree of head tilt, body torsion, and circling behavior.

    • Quantification: Use a validated scoring system (e.g., a scale from 0 to 3 for each component). A lower score indicates better recovery.

  • Locomotor Activity (Open Field Test):

    • Method: Place the animal in a novel open field arena and record its movement for a set duration.

    • Quantification: Measure the total distance traveled and the pattern of movement (e.g., thigmotaxis vs. central exploration). An increase in distance moved over time suggests improved mobility and recovery.

Objective: To investigate the cellular and molecular changes in the vestibular nuclei that underlie compensation.

Protocol: Fos Immunohistochemistry for Neuronal Activity:

  • Rationale: The protein Fos is an immediate-early gene product and is used as a marker for neuronal activation. In vestibular compensation studies, the expression of Fos in the contralateral medial vestibular nucleus (contra-MVe) can be modulated by NMDA receptor antagonists like MK-801, and this response changes as compensation progresses.

  • Procedure:

    • At specific time points post-UL (e.g., days 7, 10, 12, 14), administer MK-801 (1.0 mg/kg, i.p.).

    • After a set time (e.g., 2 hours), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and prepare coronal sections of the brainstem containing the vestibular nuclei.

    • Perform standard immunohistochemical staining using a primary antibody against Fos and an appropriate secondary antibody system.

    • Visualize and count the number of Fos-positive neurons in the contra-MVe under a microscope.

    • Interpretation: A decrease in the number of MK-801-induced Fos-positive neurons in the contra-MVe over time is indicative of the progression of the late phase of vestibular compensation. This compound has been shown to accelerate this decrease.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies on the effect of this compound on vestibular compensation.

Table 1: Effect of this compound on the Late Phase of Vestibular Compensation in UL Rats (Data adapted from a study evaluating MK-801-induced Fos-positive neurons in the contralateral medial vestibular nucleus)

Treatment GroupDay 7 Post-UL (Fos+ neurons/section)Day 10 Post-UL (Fos+ neurons/section)Day 12 Post-UL (Fos+ neurons/section)
Saline~120~100~80
This compound (100 mg/kg/day)~90~60~40
This compound (200 mg/kg/day)~70 ~40~20**
p < 0.05, **p < 0.01 compared to saline group

Table 2: Effect of this compound Administration Route on Behavioral Recovery in UL Rats (Data summarized from a study comparing different administration routes and doses)

Treatment GroupPostural Asymmetry (Significant reduction vs. sham)Locomotor Activity (Significant increase vs. sham)
i.v. low-dose (1 mg/kg bid)No significant effectNo significant effect
i.v. high-dose (10 mg/kg bid)Yes (Days 2-3 post-UL)Yes (Days 2-30 post-UL)
s.c. continuous (4.8 mg/day)Yes (Days 2-3 post-UL)Yes (Days 2-30 post-UL)
p.o. + selegiline (1 mg/kg bid)No significant effectYes (Days 2-30 post-UL)

Clinical Application and Considerations

In humans, this compound has been shown to facilitate functional recovery after unilateral vestibular loss. One study on patients who underwent unilateral vestibular neurectomy found that those treated with this compound (48 mg/day) reported being stable after 5 weeks, compared to 9 weeks for the placebo group. While some clinical trials have yielded mixed results, this may be due to factors such as dosage and the significant first-pass metabolism of orally administered this compound. Preclinical studies suggest that higher doses or co-administration with a MAO inhibitor to increase bioavailability could enhance its therapeutic efficacy.

Conclusion

This compound serves as a critical pharmacological tool for investigating the mechanisms of vestibular compensation. Its actions on the histaminergic system provide a unique avenue to explore the neuroplasticity of the vestibular nuclei. The protocols and data presented here offer a foundation for researchers to design rigorous experiments aimed at further elucidating the process of vestibular recovery and developing more effective therapies for patients with vestibular disorders.

References

Protocol for Evaluating Betahistine's Impact on Cognitive Function in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Betahistine, a structural analog of histamine, acts as a potent histamine H3 receptor antagonist and a weak H1 receptor agonist.[1][2] Its mechanism of action is centered on the modulation of the histaminergic system and other neurotransmitter systems in the central nervous system. By antagonizing the H3 autoreceptors, this compound enhances the release of histamine.[3][4] This, in turn, influences the release of other neurotransmitters crucial for cognitive processes, including acetylcholine, dopamine, and norepinephrine, presenting a promising avenue for cognitive enhancement.[5]

These protocols outline standardized procedures for evaluating the pro-cognitive effects of this compound in rodent models. The described behavioral assays are widely validated and target distinct aspects of learning and memory. The accompanying data provides expected outcomes based on existing literature, and the signaling pathway diagrams offer a visual representation of this compound's mechanism of action.

Experimental Protocols

Animal Models and Drug Administration
  • Animal Selection: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound Administration: this compound is typically dissolved in saline and administered orally (p.o.) or intraperitoneally (i.p.). Doses of 5 mg/kg and 10 mg/kg are frequently used in rodent studies. Treatment duration can vary from acute (single dose) to chronic (daily for several weeks) depending on the experimental design.

Behavioral Assays for Cognitive Function

The MWM is a classic test for assessing spatial learning and memory, which is dependent on the hippocampus.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room and should remain constant throughout the experiment.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Animals undergo four trials per day.

      • For each trial, the animal is placed in the water facing the wall at one of four quasi-random starting positions (North, South, East, West).

      • The animal is allowed to swim freely for 60-90 seconds to find the hidden platform.

      • If the animal fails to find the platform within the allotted time, it is gently guided to it.

      • The animal is allowed to remain on the platform for 15-30 seconds.

    • Probe Trial (24 hours after the last acquisition trial):

      • The platform is removed from the pool.

      • The animal is allowed to swim freely for 60 seconds.

  • Data Analysis:

    • Escape latency: Time to find the hidden platform during the acquisition phase.

    • Time spent in the target quadrant: Time spent in the quadrant where the platform was located during the probe trial.

    • Swim speed: To control for motor deficits.

The NOR test evaluates recognition memory, a form of declarative memory.

  • Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of distinct objects that are heavy enough not to be displaced by the animal.

  • Procedure:

    • Habituation (1-2 days): The animal is allowed to freely explore the empty arena for 5-10 minutes.

    • Familiarization/Training Phase:

      • Two identical objects are placed in the arena.

      • The animal is allowed to explore the objects for a set period (e.g., 5-10 minutes).

    • Test Phase (after a retention interval, e.g., 1-24 hours):

      • One of the familiar objects is replaced with a novel object.

      • The animal is returned to the arena and allowed to explore for 5 minutes.

  • Data Analysis:

    • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 30 cm high) at a 120° angle to each other.

  • Procedure:

    • The animal is placed at the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).

  • Data Analysis:

    • Spontaneous Alternation Percentage (%): [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as consecutive entries into the three different arms. A higher percentage of spontaneous alternation reflects better spatial working memory.

While primarily a test for anxiety, the EPM can also be adapted to assess learning and memory by measuring the transfer latency.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide), elevated above the floor (e.g., 50-80 cm).

  • Procedure:

    • Acquisition Trial (Day 1):

      • The animal is placed at the end of an open arm, facing away from the central platform.

      • The time taken for the animal to move from the open arm into one of the closed arms (transfer latency) is recorded (with a cut-off time, e.g., 90 seconds).

    • Retention Trial (Day 2, 24 hours later):

      • The procedure is repeated, and the transfer latency is recorded.

  • Data Analysis:

    • A decrease in transfer latency on the retention trial compared to the acquisition trial indicates memory consolidation.

This fear-motivated test assesses long-term memory based on negative reinforcement.

  • Apparatus: A shuttle box with two compartments: one brightly lit and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Acquisition/Training Trial:

      • The animal is placed in the lit compartment.

      • After a short habituation period, the door to the dark compartment is opened.

      • When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Retention Trial (24 hours later):

      • The animal is placed back in the lit compartment.

      • The door is opened, and the latency to enter the dark compartment (step-through latency) is measured (up to a cut-off time, e.g., 300 seconds).

  • Data Analysis:

    • A longer step-through latency in the retention trial indicates that the animal remembers the aversive stimulus and thus has formed a long-term memory of the association.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on cognitive function from both clinical and preclinical studies.

Table 1: Effect of High-Dose this compound on Cognitive Function in Patients with Schizophrenia

Cognitive DomainThis compound Group (Change from Baseline)Placebo Group (Change from Baseline)p-value
MCCB Composite Score +7.26-0.003
Verbal Learning Significant ImprovementNo Significant Improvement0.02
Visual Learning Significant ImprovementNo Significant Improvement0.001

Data adapted from a 12-week, randomized, double-blind, placebo-controlled trial with this compound at 72 mg/d.

Table 2: Effect of this compound on Y-Maze Performance in a Prenatal Valproic Acid-Induced Mouse Model of Autism

Treatment GroupSpontaneous Alternation Percentage (%)
Control ~55%
Valproic Acid (VPA) Model ~40%
VPA + this compound ~58%*

*p < 0.05 compared to the VPA model group, indicating a significant improvement in spatial working memory. Data is estimated from graphical representations in the cited study.

Table 3: Effect of this compound on Brain Acetylcholine Levels in a Lipopolysaccharide (LPS)-Induced Neurotoxicity Rat Model

Treatment GroupBrain Acetylcholine (ACh) Levels (pg/mg protein)
Control 765.1 ± 42.94
LPS-Treated 514.2 ± 29.24
LPS + this compound (5 mg/kg) Significantly Increased vs. LPS
LPS + this compound (10 mg/kg) Significantly Increased vs. LPS

Data adapted from a study investigating the neuroprotective effects of this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

G cluster_workflow Experimental Workflow animal_model Animal Model Selection (e.g., Rat, Mouse) cognitive_impairment Induction of Cognitive Impairment (Optional, e.g., Doxorubicin, LPS) animal_model->cognitive_impairment drug_admin This compound Administration (e.g., 5-10 mg/kg, p.o.) animal_model->drug_admin For non-impaired models cognitive_impairment->drug_admin behavioral_testing Behavioral Testing Battery (MWM, NOR, Y-Maze, etc.) drug_admin->behavioral_testing molecular_analysis Post-Mortem Analysis (Neurotransmitters, Cytokines) behavioral_testing->molecular_analysis data_analysis Data Analysis and Interpretation molecular_analysis->data_analysis

Caption: Experimental workflow for evaluating this compound's cognitive effects.

G cluster_pathway This compound's Mechanism of Action on a Presynaptic Neuron This compound This compound h3_receptor Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->h3_receptor Antagonism g_protein Gi/o Protein h3_receptor->g_protein Inhibition ca_channel Voltage-gated Ca2+ Channels g_protein->ca_channel Inhibition histamine_release Histamine Release ca_channel->histamine_release Reduced Inhibition neurotransmitter_release Release of ACh, DA, NE (via Heteroreceptors) histamine_release->neurotransmitter_release Promotes cognitive_function Enhanced Cognitive Function neurotransmitter_release->cognitive_function

Caption: this compound's antagonism of H3 receptors enhances neurotransmitter release.

G cluster_pathway_h1 This compound's Agonist Action on a Postsynaptic Neuron This compound This compound h1_receptor Histamine H1 Receptor (Postsynaptic) This compound->h1_receptor Weak Agonism gq_protein Gq/11 Protein h1_receptor->gq_protein Activation plc Phospholipase C (PLC) gq_protein->plc Activation ip3_dag IP3 & DAG Production plc->ip3_dag Catalyzes ca_release Intracellular Ca2+ Release ip3_dag->ca_release Leads to neuronal_excitation Neuronal Excitation & Cognitive Modulation ca_release->neuronal_excitation

Caption: this compound's weak agonism at H1 receptors contributes to neuronal excitation.

References

Application Notes and Protocols for the Use of Radiolabeled Betahistine in Pharmacokinetic Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine is a structural analogue of histamine with a strong antagonist effect on histamine H3 receptors and a weak agonist effect on histamine H1 receptors.[1][2] It is widely used in the treatment of Ménière's disease and vestibular vertigo.[3] Understanding the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing its therapeutic use and for the development of new drug formulations. The use of radiolabeled this compound, particularly with Carbon-14 (¹⁴C), is a powerful technique to trace the drug and its metabolites within an organism, providing quantitative data on its distribution in various tissues.[1]

These application notes provide a detailed overview and experimental protocols for conducting pharmacokinetic and distribution studies of this compound using a radiolabeled form, based on foundational studies and modern analytical techniques.

Mechanism of Action Signaling Pathway

This compound's therapeutic effects are primarily attributed to its dual action on the histaminergic system. As a potent H3 receptor antagonist, it increases the synthesis and release of histamine in the brain.[2] This leads to a cascade of effects, including increased blood flow in the inner ear. As a weak H1 receptor agonist, it is thought to contribute to the vasodilation in the inner ear.

Betahistine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Blood Vessel This compound This compound H3R H3 Receptor (Autoreceptor) This compound->H3R Antagonism Betahistine_Post This compound Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibition Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine_Released Histamine Histamine_Release->Histamine_Released H1R H1 Receptor Vasodilation Vasodilation & Increased Blood Flow H1R->Vasodilation Histamine_Released->H1R Agonism Betahistine_Post->H1R Weak Agonism

Caption: this compound's dual mechanism of action on histamine H3 and H1 receptors.

Experimental Protocols

Radiolabeling of this compound

For pharmacokinetic studies, this compound is typically labeled with ¹⁴C. The synthesis of [¹⁴C]this compound should be performed by a specialized radiochemical synthesis laboratory. The position of the ¹⁴C label should be metabolically stable to ensure that the radioactivity traces the parent compound and its metabolites.

Animal Model and Husbandry
  • Species: Wistar or Sprague-Dawley rats are commonly used.

  • Sex: Female rats have been used in foundational studies.

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize before the experiment.

  • Diet: Standard laboratory chow and water should be provided ad libitum. For oral administration studies, a fasting period of 12-16 hours prior to dosing is recommended to ensure gastric emptying.

Dosing and Administration
  • Radiolabeled Compound: [¹⁴C]this compound dihydrochloride.

  • Dose: A dose of 0.5 mg/kg has been used in rats. The specific activity of the radiolabeled compound should be sufficient to allow for accurate detection in tissue samples.

  • Administration Routes:

    • Oral (p.o.): The radiolabeled compound is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.

    • Intravenous (i.v.): The compound is administered via a suitable vein (e.g., tail vein) to serve as a baseline for bioavailability calculations.

Sample Collection
  • Time Points: Based on previous studies, tissue samples should be collected at multiple time points to characterize the distribution and elimination phases, for example: 0.5, 1, 3, 6, 24, and 48 hours post-dose.

  • Tissues: A comprehensive set of tissues should be collected, including:

    • Blood (plasma and red blood cells)

    • Brain

    • Heart

    • Lungs

    • Liver

    • Kidneys

    • Spleen

    • Stomach

    • Intestines (small and large)

    • Muscle

    • Adipose tissue

    • Bone

  • Excreta: Urine and feces should be collected over the study period (e.g., in metabolic cages) to determine the routes and extent of excretion.

Sample Processing and Analysis

The following workflow outlines the key steps from sample collection to data analysis.

Pharmacokinetic_Workflow cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Analysis cluster_data Data Analysis Dosing Dosing of Rats ([¹⁴C]this compound) Sample_Collection Tissue, Blood & Excreta Collection at Time Points Dosing->Sample_Collection Homogenization Tissue Homogenization Sample_Collection->Homogenization QWBA Quantitative Whole-Body Autoradiography Sample_Collection->QWBA LSC Liquid Scintillation Counting Homogenization->LSC Data_Quantification Quantification of Radioactivity (dpm/g or µg-eq/g) LSC->Data_Quantification QWBA->Data_Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Data_Quantification->PK_Modeling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Betahistine Dosage for Long-Term In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term in vivo experiments involving Betahistine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a structural analog of histamine with a dual mechanism of action. It functions as a weak partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2][3][4]

  • H1 Receptor Agonism: Stimulation of H1 receptors, particularly in the microvasculature of the inner ear, leads to vasodilation and increased blood flow. This action is thought to help reduce endolymphatic pressure, a key factor in vestibular disorders like Ménière's disease.[5]

  • H3 Receptor Antagonism: As a primary mechanism, this compound blocks presynaptic H3 autoreceptors. This action inhibits the negative feedback loop on histamine synthesis and release, leading to increased levels of histamine and other neurotransmitters like serotonin and norepinephrine in the brainstem. This modulation of neurotransmitter levels is believed to facilitate central vestibular compensation, the process by which the brain adapts to vestibular damage.

View Signaling Pathway Diagram

Betahistine_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Blood Vessel H3R H3 Receptor (Autoreceptor) Histamine_Vesicle Histamine Release H3R->Histamine_Vesicle Inhibits H1R H1 Receptor Histamine_Vesicle->H1R Activates Downstream Vasodilation & Increased Permeability H1R->Downstream This compound This compound This compound->H3R Antagonist (Blocks Inhibition) This compound->H1R Weak Agonist (Stimulates)

This compound's dual action on H1 and H3 histamine receptors.

Q2: How do I determine an appropriate starting dose for my long-term animal study?

Determining the optimal dose requires a multi-step approach, starting with a literature review and often involving a pilot study. This compound's efficacy can be highly dependent on the dose, administration route, and animal model.

  • Literature Review: Consult published studies using similar animal models (e.g., rats, cats, guinea pigs) to identify a range of effective doses. Note the administration route (oral, intravenous, subcutaneous) as this significantly impacts bioavailability.

  • Consider Bioavailability: this compound has a strong first-pass metabolism, primarily by monoamine oxidases (MAOs), which significantly reduces its concentration when administered orally. Parenteral routes (like intravenous or subcutaneous) or co-administration with an MAO inhibitor (like selegiline) can result in much higher effective plasma levels.

  • Pilot Dose-Response Study: Conduct a short-term study with a small number of animals to test a range of doses (e.g., low, medium, high) identified from the literature. This helps establish the minimum effective dose and identify any acute toxicity in your specific model.

Table 1: Examples of this compound Dosages Used in Preclinical In Vivo Studies

Animal ModelRoute of AdministrationDosage RangeDurationKey FindingsReference(s)
Rat Intravenous (i.v.), bid1 mg/kg (low) to 10 mg/kg (high)3 daysHigh-dose i.v. treatment significantly reduced postural asymmetry after vestibular injury.
Rat Oral (p.o.), bid with Selegiline1 mg/kg this compound + 1 mg/kg Selegiline3 daysCombination increased this compound plasma levels and showed effects on brain glucose metabolism.
Rat Subcutaneous (s.c.)4.8 mg/day (continuous release)3 daysContinuous release significantly reduced postural asymmetry.
Cat Oral (p.o.), daily0.2 mg/kg to 2 mg/kgUp to 30 daysThe 2 mg/kg dose accelerated postural recovery and increased histamine activity in the brain.
Cat Oral (p.o.), daily2 mg/kg to 50 mg/kgUp to 3 monthsEffects on histamine turnover were both dose- and time-dependent.
Guinea Pig Intravenous (i.v.)0.001 mg/kg to 1.0 mg/kgAcute infusionShowed a dose-dependent increase in cochlear blood flow, particularly at 0.100 mg/kg.

View Dose Selection Workflow Diagram

Dose_Selection_Workflow start Start: Define Research Question lit_review 1. Literature Review (Identify dose ranges, routes, models) start->lit_review select_model 2. Select Animal Model & Administration Route lit_review->select_model pilot_study 3. Conduct Pilot Dose-Response Study (e.g., Low, Mid, High Doses) select_model->pilot_study assess_acute 4. Assess Acute Efficacy & Tolerability pilot_study->assess_acute decision Optimal Dose Identified? assess_acute->decision long_term 5. Proceed with Long-Term In Vivo Experiment decision->long_term Yes refine Refine Dose Range or Route of Administration decision->refine No end End: Data Analysis long_term->end refine->pilot_study

Workflow for determining the optimal this compound dose.

Q3: What are the common administration routes and their pharmacokinetic considerations?

The choice of administration route is critical due to this compound's rapid metabolism.

  • Oral (p.o.): This is the most common route in clinical use but suffers from extensive first-pass metabolism, leading to low bioavailability of the parent drug. This compound is rapidly and almost completely absorbed from the GI tract and metabolized to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA). To achieve higher plasma concentrations orally, significantly higher doses may be required, or co-administration with an MAO inhibitor can be considered.

  • Intravenous (i.v.): This route bypasses first-pass metabolism, ensuring 100% bioavailability and allowing for precise control over plasma concentrations. It is ideal for acute studies or when a direct correlation between plasma level and effect is required.

  • Subcutaneous (s.c.): Using osmotic pumps for continuous release can provide stable, long-term plasma concentrations, which is highly advantageous for chronic studies by avoiding the peaks and troughs of repeated dosing.

Q4: What potential side effects or adverse events should be monitored in animal models?

This compound is generally well-tolerated. However, at high doses, some adverse effects have been noted in preclinical studies.

  • Gastrointestinal Issues: Mild effects like nausea or dyspepsia can occur. Monitor for changes in food intake, weight loss, or altered stool consistency.

  • Neurological Effects: In chronic toxicity studies in dogs and baboons, adverse effects on the nervous system were observed at very high intravenous doses (≥120 mg/kg). Monitor for changes in gait, posture, or general activity levels. Somnolence (drowsiness) has been noted in cases of overdose.

Troubleshooting Guide

Problem 1: Lack of Efficacy or Inconsistent Results

Possible Cause Recommended Solution
Insufficient Dosage Due to rapid metabolism, oral doses may not achieve therapeutic plasma levels. Consider increasing the dose, switching to a parenteral route (i.v., s.c.), or co-administering with an MAO inhibitor like selegiline.
Incorrect Administration Verify administration technique (e.g., proper oral gavage, correct i.v. injection). Ensure the drug solution is properly prepared and stable.
High Inter-Animal Variability Pharmacokinetics can vary between animals. Ensure consistency in animal age, weight, and strain. Increase the sample size (n) per group to improve statistical power.
Assay Insensitivity The chosen behavioral or physiological endpoint may not be sensitive enough to detect the drug's effect. Re-evaluate your outcome measures or consider adding secondary endpoints.

View Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem: No Therapeutic Effect Observed check_dose 1. Is the dose sufficient? (Consider metabolism) start->check_dose check_route 2. Is the administration route optimal? check_dose->check_route Yes solution1 Increase Dose or Switch to Parenteral Route check_dose->solution1 No check_protocol 3. Is the experimental protocol consistent? check_route->check_protocol Yes solution2 Verify Drug Formulation & Administration Technique check_route->solution2 No check_assay 4. Is the outcome assay sensitive enough? check_protocol->check_assay Yes solution3 Standardize Animal Cohorts & Increase Group Size (n) check_protocol->solution3 No solution4 Validate Assay Sensitivity with a Positive Control check_assay->solution4

A logical workflow for troubleshooting a lack of efficacy.

Problem 2: Unexpected Animal Morbidity or Mortality

Possible Cause Recommended Solution
Acute Toxicity / Overdose Though this compound has a low risk of major side effects, very high doses could be problematic. Review the dosage calculation. Perform an acute toxicity test if data is unavailable for your model. Symptoms of a significant overdose can include convulsions or cardiac effects.
Vehicle Toxicity The vehicle used to dissolve/suspend this compound may be causing adverse effects. Run a "vehicle-only" control group to assess its tolerability.
Stress from Administration Repeated or improper handling and administration can cause significant stress, leading to adverse outcomes. Ensure all personnel are proficient in the required techniques and that procedures are refined to minimize animal stress.

Experimental Protocols

Protocol 1: Oral Gavage (p.o.) Administration in Rats for a 4-Week Study

  • Drug Preparation:

    • Calculate the total amount of this compound dihydrochloride needed for the study duration.

    • Prepare a stock solution in a suitable vehicle (e.g., sterile water or 0.9% saline). The concentration should be calculated so that the required dose is delivered in a manageable volume (e.g., 5 mL/kg).

    • Prepare fresh solutions regularly (e.g., weekly) and store them as recommended to ensure stability.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days before the experiment begins.

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Administer the calculated volume of this compound solution or vehicle using a proper-sized, ball-tipped gavage needle.

    • Perform the administration at the same time each day to maintain consistent pharmacokinetic profiles.

  • Monitoring:

    • Daily: Observe animals for any clinical signs of distress, changes in behavior, or adverse effects. Monitor food and water intake.

    • Weekly: Record body weights to monitor overall health and adjust drug dosage if necessary.

    • As Required: Collect blood samples at predetermined time points (e.g., pre-dose, 1-hour post-dose) to analyze plasma levels of this compound's metabolite, 2-PAA, for pharmacokinetic assessment.

  • Data Collection:

    • At the end of the study, perform the final behavioral or physiological assessments.

    • Collect tissues for histological or molecular analysis as required by the experimental design.

References

Technical Support Center: Enhancing Betahistine Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Betahistine delivery across the blood-brain barrier (BBB).

Section 1: Nanoparticle-Based Delivery Strategies

Nanoparticles offer a promising platform for delivering hydrophilic drugs like this compound across the BBB. They can protect the drug from degradation, control its release, and be surface-modified for targeted delivery.[1][2] However, researchers often face challenges in formulation and testing.

Troubleshooting & FAQs: Nanoparticle Formulation

Question: My encapsulation efficiency (EE%) for this compound in PLGA nanoparticles is consistently low. What are the likely causes and how can I improve it?

Answer: Low encapsulation efficiency for hydrophilic drugs like this compound is a common issue, often due to the drug rapidly partitioning into the external aqueous phase during nanoparticle preparation.

Potential Causes & Solutions:

  • Method Selection: Standard nanoprecipitation or single emulsion solvent evaporation methods are often inefficient for hydrophilic drugs.[3] The drug tends to escape into the aqueous phase along with the water-miscible solvent.

  • Recommended Method - Double Emulsion Solvent Evaporation (W/O/W): This is the preferred method for encapsulating hydrophilic molecules. The drug is first dissolved in an inner aqueous phase, which is then emulsified in an organic phase containing the polymer. This primary emulsion is then emulsified in a larger, external aqueous phase.

  • Parameter Optimization:

    • Polymer Concentration: Increasing the concentration of the polymer (e.g., PLGA) in the organic phase can increase the viscosity, slowing drug diffusion and improving entrapment.

    • Phase Volumes: Optimizing the volume ratio of the inner aqueous phase to the organic phase, and the primary emulsion to the external aqueous phase, is critical. A smaller inner aqueous phase can sometimes improve EE%.

    • Surfactant Concentration: The concentration of surfactant in the external aqueous phase stabilizes the final nanoparticles. Insufficient surfactant can lead to aggregation, while excessive amounts can lower EE% by increasing the drug's solubility in the external phase.

    • Homogenization Energy: The energy (sonication power, homogenization speed) used to form both the primary and secondary emulsions directly impacts droplet size and, consequently, particle size and EE%. High energy can sometimes lead to drug leakage.

dot

Caption: Decision workflow for troubleshooting low drug encapsulation efficiency.

Question: The polydispersity index (PDI) of my Solid Lipid Nanoparticles (SLNs) is high, indicating a non-uniform particle size distribution. How can I achieve a more monodisperse formulation?

Answer: A high PDI suggests that the nanoparticle population has a wide range of sizes, which can affect stability, drug release, and in vivo performance. A PDI value below 0.4 is generally considered acceptable for drug delivery applications.

Troubleshooting High PDI:

  • Homogenization Parameters: The efficiency of the homogenization process is critical.

    • Pressure (for High-Pressure Homogenization - HPH): Insufficient pressure will result in larger, more varied particles. Typically, 3-5 cycles at a pressure of 500-1500 bar are necessary to achieve a narrow size distribution.

    • Duration/Cycles: Increasing the number of homogenization cycles or the sonication time can lead to smaller and more uniform particles.

  • Surfactant Choice and Concentration: The surfactant stabilizes the newly formed nanoparticles and prevents aggregation.

    • An inappropriate type or concentration of surfactant can lead to instability and aggregation (Ostwald ripening), increasing the PDI.

    • Ensure the surfactant concentration is above the critical micelle concentration (CMC) to provide adequate surface coverage.

  • Lipid and Aqueous Phase Temperatures: When using hot homogenization, both the melted lipid and the aqueous phase should be at the same temperature (typically 5-10°C above the lipid's melting point) to ensure efficient emulsification.

Table 1: Typical Parameters for SLN Formulation Affecting PDI

ParameterTypical RangeImpact on PDI
Homogenization Pressure500 - 1500 barHigher pressure generally leads to lower PDI.
Homogenization Cycles3 - 5 cyclesMore cycles can improve uniformity, reducing PDI.
Surfactant Conc.0.5% - 5% (w/w)Optimal concentration is key; too low or too high can increase PDI.
Polydispersity Index (PDI)0.1 - 0.4A lower PDI indicates a more uniform particle size distribution.
Zeta Potential (mV)±10 to ±30 mVHigher absolute zeta potential indicates better colloidal stability.
Experimental Protocol: Preparation of this compound-Loaded SLNs by High-Pressure Homogenization (HPH)

This protocol describes a widely used method for preparing SLNs, which is scalable and avoids organic solvents.

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • This compound Dihydrochloride

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer (e.g., EmulsiFlex-C3, Avestin)

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Preparation of Aqueous Phase: Dissolve the surfactant and this compound dihydrochloride in purified water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000 rpm for 5-10 minutes). This creates a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which is pre-heated to the same temperature.

  • Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker and let it cool to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine entrapment efficiency by separating the nanoparticles from the aqueous medium via ultracentrifugation and quantifying the amount of free this compound in the supernatant.

Section 2: Prodrug-Based Delivery Strategies

The prodrug approach involves chemically modifying this compound to create a more lipophilic compound that can passively diffuse across the BBB. Once in the brain, the prodrug is converted back to the active this compound by brain-specific enzymes.

Troubleshooting & FAQs: Prodrug Synthesis and Evaluation

Question: My this compound prodrug shows high stability in plasma but low conversion to the parent drug in brain homogenates. What could be the issue?

Answer: This suggests that the chemical linkage used to create the prodrug is resistant to the enzymes present in the brain.

Potential Causes & Solutions:

  • Linker Chemistry: The success of a prodrug strategy depends on leveraging enzymes that are highly active in the brain. If the linker is not a substrate for brain-resident enzymes (e.g., specific esterases, peptidases), conversion will be inefficient.

  • Enzyme Specificity: Research the enzymatic profile of the brain and select a promoiety that is a known substrate for a brain-abundant enzyme. For example, designing prodrugs that are substrates for specific aminopeptidases has shown brain-selective bioconversion.

  • In Vitro vs. In Vivo Correlation: Brain homogenates may not perfectly replicate the enzymatic environment in vivo. Consider more advanced in vitro models or proceed to in vivo microdialysis studies in animal models to confirm brain concentrations of both the prodrug and the released parent drug.

dot

Prodrug_Activation_Pathway Prodrug Activation Logic Prodrug_Systemic This compound Prodrug (Lipophilic) in Systemic Circulation BBB Blood-Brain Barrier Prodrug_Systemic->BBB Passive Diffusion Prodrug_Brain Prodrug in Brain Parenchyma BBB->Prodrug_Brain Enzymes Brain-Specific Enzymes (e.g., Esterases) Prodrug_Brain->Enzymes Bioconversion Betahistine_Active Active this compound Enzymes->Betahistine_Active Receptor H1/H3 Receptors Betahistine_Active->Receptor Pharmacological Action

Caption: Conceptual pathway for a successful brain-targeting prodrug strategy.

Section 3: In Vitro BBB Models and Permeability Assays

In vitro BBB models are essential tools for the high-throughput screening of new delivery strategies before proceeding to costly animal studies.

Troubleshooting & FAQs: In Vitro Model Integrity

Question: The transendothelial electrical resistance (TEER) values in my hCMEC/D3 monolayer model are consistently low, suggesting poor barrier integrity. How can I improve my model?

Answer: Low TEER is a common problem indicating that the tight junctions between the endothelial cells have not formed properly, compromising the barrier.

Potential Causes & Solutions:

  • Cell Culture Conditions:

    • Seeding Density: Ensure an optimal seeding density. Too few cells will not form a confluent monolayer, while too many can cause overcrowding and cell death.

    • Media Composition: The presence of specific factors can significantly enhance barrier properties. Co-culturing the endothelial cells with astrocytes or pericytes, or using conditioned media from these cells, is known to increase TEER values.

    • Passage Number: Use low-passage number cells, as immortalized cell lines can lose their barrier-forming characteristics over time.

  • Transwell Insert Quality: Ensure the microporous membrane of the Transwell insert is not damaged and is properly coated (e.g., with collagen or fibronectin) to support cell attachment and growth.

  • Measurement Technique: Ensure the TEER electrodes are correctly placed and calibrated. Avoid touching the cell monolayer with the electrodes, as this can cause physical damage.

Table 2: Comparison of Common In Vitro BBB Models

Model TypeKey FeaturesTypical TEER (Ω·cm²)AdvantagesLimitations
hCMEC/D3 Monolayer Immortalized human brain endothelial cells30 - 100High reproducibility, human originRelatively low barrier tightness
Primary BMEC Culture Cells isolated from animal brain tissue150 - 800+More physiologically relevant, higher TEERLower throughput, batch-to-batch variability
iPSC-Derived BMECs Endothelial cells from induced pluripotent stem cells>1000High TEER, human origin, disease modeling possibleComplex differentiation protocols
Co-Culture Models Endothelial cells with astrocytes/pericytesHigher than monolayersMore closely mimics the in vivo neurovascular unitIncreased complexity
Experimental Protocol: Quantifying this compound Permeability using an In Vitro BBB Model

This protocol outlines the steps to measure the apparent permeability coefficient (Papp) of a this compound formulation across a cellular barrier.

Materials:

  • Established in vitro BBB model (e.g., hCMEC/D3 cells cultured on Transwell® inserts)

  • This compound formulation (e.g., this compound-loaded nanoparticles) and free this compound solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • LC-MS/MS or HPLC system for this compound quantification

Procedure:

  • Model Preparation: Culture the brain endothelial cells on Transwell inserts until a confluent monolayer with stable TEER values is achieved.

  • Experiment Setup:

    • Carefully wash the cell monolayer with pre-warmed assay buffer.

    • Add the this compound formulation to the apical (upper) chamber, which represents the "blood" side.

    • Add fresh assay buffer to the basolateral (lower) chamber, representing the "brain" side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Immediately replace the sampled volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of this compound across the monolayer (μg/s).

    • A is the surface area of the Transwell membrane (cm²).

    • C₀ is the initial concentration of this compound in the apical chamber (μg/mL).

dot

Permeability_Workflow Experimental Workflow for Papp Measurement A Culture Cells on Transwell Inserts B Verify Barrier Integrity (Measure TEER) A->B C Add this compound Formulation to Apical Chamber B->C If TEER is stable D Sample from Basolateral Chamber Over Time C->D E Quantify this compound (e.g., HPLC) D->E F Calculate Papp Value E->F

Caption: Step-by-step workflow for determining apparent permeability (Papp).

References

Improving the synthesis yield and purity of Betahistine analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield and purity of betahistine and its analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common synthetic routes for this compound and their key challenges?

A1: The most prevalent synthetic routes for this compound typically start from either 2-methylpyridine or 2-vinylpyridine.

  • Route from 2-Methylpyridine: This is a multi-step synthesis involving:

    • Addition Reaction: Reaction of 2-methylpyridine with formaldehyde to produce 2-hydroxyethyl pyridine.

    • Dehydration: Conversion of 2-hydroxyethyl pyridine to 2-vinylpyridine.

    • Condensation (Aza-Michael Addition): Reaction of 2-vinylpyridine with methylamine.

    • Salt Formation: Conversion of the this compound free base to its dihydrochloride salt.[1][2]

    • Challenges: The dehydration step can be problematic, with the use of large amounts of sodium hydroxide leading to the salification of 2-hydroxyethyl pyridine, thereby reducing the yield.[1] The condensation reaction can also produce side products.[1]

  • Route from 2-Vinylpyridine: This is a more direct route focusing on the aza-Michael addition of methylamine to 2-vinylpyridine.

    • Challenges: The aza-Michael addition is a reversible reaction, which can impact the final yield.[3] Byproducts can form, and purification of the final product is crucial to remove unreacted starting materials and impurities.

Q2: My yield for the aza-Michael addition of methylamine to 2-vinylpyridine is low. What are the potential causes and solutions?

A2: Low yields in the aza-Michael addition can be attributed to several factors:

  • Reversibility of the Reaction: The aza-Michael reaction is known to be reversible.

    • Solution: Optimizing reaction conditions such as temperature and reaction time can help drive the equilibrium towards the product. Continuous flow chemistry can be particularly effective in this regard by allowing for rapid heating and cooling and precise control over reaction parameters.

  • Side Reactions: The aqueous conditions often used for this reaction can lead to the formation of byproducts.

    • Solution: Employing a two-phase reaction system, for example, using toluene and an aqueous solution of methylamine hydrochloride, can make the reaction gentler and reduce the degree of side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC. Increasing the reaction time or temperature (within optimal limits) may be necessary. In continuous flow setups, adjusting the flow rate can increase the residence time.

Q3: I am observing significant impurity peaks in my final product's HPLC analysis. What are the likely impurities and how can I minimize them?

A3: Common process-related impurities in this compound synthesis include:

  • 2-Vinylpyridine (Impurity A): Unreacted starting material.

  • 2-Pyridineethanol (Impurity B): An intermediate from the 2-methylpyridine route.

  • N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine (Impurity C): A byproduct from the reaction of this compound with another molecule of 2-vinylpyridine.

  • N-acetyl this compound: Can form if acetic acid is present during the synthesis.

  • N-methyl this compound: May arise from contamination of methylamine hydrochloride with dimethylamine hydrochloride.

Strategies to Minimize Impurities:

  • Optimize Stoichiometry: Ensure the correct molar ratios of reactants to minimize unreacted starting materials and side reactions.

  • Control Reaction Conditions: As mentioned, using a two-phase system for the condensation reaction can reduce byproduct formation.

  • Purification of Intermediates: Purifying intermediates like 2-vinylpyridine by distillation before the condensation step can improve the purity of the final product.

  • Final Product Purification: The crude this compound can be purified by distillation or column chromatography. The final this compound dihydrochloride is typically purified by recrystallization.

Q4: What are the recommended methods for purifying this compound and its analogues?

A4: Purification strategies depend on the stage of the synthesis:

  • Intermediates (e.g., 2-vinylpyridine): Underpressure distillation is a common and effective method.

  • This compound Free Base: The crude product can be purified by vacuum distillation or column chromatography. For column chromatography, a mobile phase of methanol in dichloromethane (e.g., 1-5%) has been reported.

  • This compound Dihydrochloride: The final salt is typically purified by recrystallization from a suitable solvent system, such as an isopropanol/ethanol mixture.

Quantitative Data on this compound Synthesis

Synthesis Method Key Reactants Reaction Conditions Yield Purity Reference
Modified Batch Synthesis (4 steps) 2-methylpyridine, formaldehyde, methylamineStep 1: 120-125°C, 12h; Step 2: 90-100°C, 2h; Step 3: 108-110°C; Step 4: 20-25°CStep 1: ~26.6%, Step 2: 72%, Step 3: 62.5%, Step 4: 73% (overall yield not specified)>99.99%
Continuous Flow Synthesis 2-vinylpyridine, methylamine hydrochloride170°C, 25 bar, 2.4 min residence time90% (isolated)>99.9%
Optimized Batch Condensation 2-vinylpyridine, methylamine hydrochlorideToluene/water two-phase system, 108-110°CNot explicitly stated, but noted to improve yield over single-phase aqueous reactionNot explicitly stated, but noted to improve purity

Experimental Protocols

Synthesis of 2-Vinylpyridine from 2-Hydroxyethyl Pyridine (Dehydration)
  • Reagents: 2-hydroxyethyl pyridine, sodium hydroxide, anhydrous magnesium sulfate.

  • Procedure:

    • Combine 2-hydroxyethyl pyridine, sodium hydroxide, and anhydrous magnesium sulfate in a reaction vessel.

    • Heat the mixture to 90-100°C and maintain for 2 hours.

    • Isolate the 2-vinylpyridine product via underpressure distillation.

Synthesis of this compound via Aza-Michael Addition (Continuous Flow)
  • Reactants: 2-vinylpyridine and a saturated aqueous solution of methylamine hydrochloride.

  • Apparatus: Silicon carbide flow reactor.

  • Procedure:

    • Pump solutions of 2-vinylpyridine and methylamine hydrochloride into the flow reactor.

    • Maintain the reactor at 170°C and 25 bar pressure.

    • Set the flow rates to achieve a residence time of approximately 2.4 minutes.

    • The product is collected at the reactor outlet.

Purification of this compound Dihydrochloride
  • Solvent: A mixture of isopropanol and ethanol.

  • Procedure:

    • Dissolve the crude this compound free base in the isopropanol/ethanol solvent mixture.

    • Pass dry hydrogen chloride gas through the solution.

    • The this compound dihydrochloride will precipitate out of the solution.

    • Collect the solid product by filtration and dry under vacuum.

Visualizations

This compound Synthesis Workflow

G cluster_0 Route from 2-Methylpyridine cluster_1 Aza-Michael Addition cluster_2 Final Product Formation 2-Methylpyridine 2-Methylpyridine 2-Hydroxyethyl Pyridine 2-Hydroxyethyl Pyridine 2-Methylpyridine->2-Hydroxyethyl Pyridine  + Formaldehyde (Addition) 2-Vinylpyridine 2-Vinylpyridine 2-Hydroxyethyl Pyridine->2-Vinylpyridine  Dehydration This compound (free base) This compound (free base) 2-Vinylpyridine->this compound (free base)  + Methylamine (Condensation) This compound Dihydrochloride This compound Dihydrochloride This compound (free base)->this compound Dihydrochloride  + HCl (Salt Formation)

Caption: Overview of the primary synthetic routes to this compound Dihydrochloride.

This compound's Dual Mechanism of Action at Histamine Receptors

G cluster_H1 H1 Receptor (Weak Agonist Effect) cluster_H3 H3 Receptor (Potent Antagonist Effect) Betahistine_H1 This compound H1 H1 Receptor Betahistine_H1->H1 binds to Gq Gq protein H1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases PKC Protein Kinase C DAG->PKC activates Betahistine_H3 This compound H3 H3 Receptor (Autoreceptor) Betahistine_H3->H3 blocks Gi Gi/o protein H3->Gi inhibits Histamine_release ↑ Histamine Release H3->Histamine_release disinhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP decreases

Caption: Signaling pathways of this compound's dual action on H1 and H3 receptors.

References

Technical Support Center: Refinement of Animal Models for Predicting Betahistine's Clinical Outcome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to investigate the clinical efficacy of Betahistine. Our goal is to help you refine your experimental designs to better predict human clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used for this compound research, and what are their primary applications?

A1: The most prevalent animal models for this compound research include guinea pigs, rats, cats, and mice. Each model offers unique advantages for studying vestibular disorders.

  • Guinea Pigs: Primarily used for studying cochlear blood flow due to the accessibility of their inner ear structures.[1][2] They are instrumental in demonstrating this compound's dose-dependent effect on increasing microcirculation in the stria vascularis.[1]

  • Rats: Frequently used in models of unilateral vestibular lesions (UVL) to study vestibular compensation.[3] These models are valuable for assessing behavioral recovery and neuroplasticity following vestibular damage.[3]

  • Cats: Utilized in unilateral vestibular neurectomy (UVN) models to investigate the pharmacokinetic and pharmacodynamic properties of this compound. Their slower metabolism of this compound compared to rodents provides a useful model for studying dose-response relationships over a longer duration.

  • Mice: Employed in studies focusing on the genetic and molecular mechanisms of vestibular function and dysfunction. They are also used in behavioral assessments of balance and motor coordination.

Q2: My results with orally administered this compound in rodents are inconsistent. What could be the issue?

A2: A significant challenge in translating preclinical findings to clinical outcomes for this compound is its extensive first-pass metabolism. When administered orally, up to 99% of this compound is metabolized by monoamine oxidase (MAO) enzymes in the gut and liver before it reaches systemic circulation. This results in low and variable plasma concentrations of the active drug.

Troubleshooting Tip: Consider alternative administration routes that bypass first-pass metabolism, such as intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection, to achieve more consistent and higher plasma levels of this compound. If oral administration is essential for your study's design, co-administration with a MAO inhibitor like selegiline can significantly increase this compound's bioavailability.

Q3: How can I objectively measure vertigo-like symptoms in my rodent models?

A3: Quantifying vestibular dysfunction in rodents can be challenging. Traditional methods often rely on subjective scoring of behaviors like head tilt and circling. For more objective and quantitative data, consider the following methods:

  • Inertial Measurement Units (IMUs): Small IMUs can be mounted on the head of a rat or mouse to provide precise measurements of head tilt and movement, offering a quantitative way to assess postural deficits.

  • Rotarod Test: This is a standardized test to assess motor coordination and balance. A decline in the time an animal can stay on the rotating rod can indicate vestibular dysfunction.

  • Open Field Test: This test can be used to measure locomotor activity. Animals with vestibular deficits may show reduced movement or abnormal patterns of exploration.

  • Vestibular Deficit Scoring: A standardized scoring system based on the presence of specific symptoms like urination, defecation, and tremors following a vestibular stimulus can provide a semi-quantitative measure of disequilibrium.

Q4: I am not observing a significant effect of this compound on cochlear blood flow. What factors should I consider?

A4: The effect of this compound on cochlear blood flow is dose-dependent. Low doses may not produce a significant change.

Troubleshooting Steps:

  • Verify Dosage: Ensure you are using a dose that has been shown to be effective in previous studies. Intravenous administration in guinea pigs has shown a significant increase in cochlear blood flow at doses of 0.100 mg/kg and 1.000 mg/kg.

  • Route of Administration: Intravenous administration provides the most direct and reliable effect on cochlear blood flow in animal models. Local application to the round window membrane has been shown to be ineffective.

  • Measurement Technique: Laser Doppler flowmetry is a highly effective technique for real-time measurement of cochlear blood flow.

  • Anesthesia: The type of anesthetic used can influence cardiovascular parameters. Ensure your anesthetic protocol is consistent and does not interfere with blood flow measurements.

Troubleshooting Guides

Problem: High Variability in Behavioral Outcomes in Unilateral Vestibular Lesion (UVL) Rat Models
  • Potential Cause 1: Incomplete or Variable Lesions. The extent of the vestibular lesion can significantly impact the severity of symptoms and the rate of compensation.

    • Solution: Refine your surgical technique to ensure consistent and complete unilateral labyrinthectomy or neurectomy. Histological verification of the lesion at the end of the study is recommended.

  • Potential Cause 2: Subjective Behavioral Scoring. Observer bias can introduce variability into behavioral assessments.

    • Solution: Implement objective, quantitative measures of vestibular function such as IMU-based head tilt measurement or automated analysis of locomotor activity in an open field. If using a scoring system, ensure observers are blinded to the treatment groups.

  • Potential Cause 3: Inadequate Drug Exposure. As discussed in FAQ 2, oral this compound administration leads to high variability in plasma concentrations.

    • Solution: Use a parenteral route of administration (i.v., i.p., or s.c.) or co-administer with a MAO inhibitor to ensure adequate and consistent drug exposure.

Problem: Difficulty Translating Effective Doses from Animal Models to a Predicted Human Dose
  • Potential Cause: Species Differences in Metabolism. Cats are "slow metabolizers" of this compound, while rodents have a much higher metabolism rate. Humans also exhibit variability in their metabolic rates.

    • Solution: Conduct pharmacokinetic studies in your chosen animal model to determine the plasma concentration of this compound and its active metabolite, 2-pyridylacetic acid (2-PAA), at different doses. This will allow you to correlate plasma levels with behavioral or physiological outcomes and provide a more rational basis for dose selection in clinical trials.

Data Presentation

Table 1: Dose-Dependent Effect of Intravenous this compound on Cochlear Blood Flow in Guinea Pigs

This compound Dose (mg/kg b.w.)Peak Increase in Cochlear Blood Flow (Arbitrary Units, Mean ± SD)Time to Peak (minutes)Significance vs. Placebo (p-value)
0.001No significant changeN/A> 0.05
0.010No significant changeN/A> 0.05
0.100Elevated perfusionSeveral minutesNot specified
1.0001.340 ± 0.24610< 0.05

Data summarized from Ihler et al., 2012.

Table 2: Effect of this compound Administration Route on Behavioral Recovery in a Rat UVL Model

Treatment GroupEffect on Postural Asymmetry (vs. Sham)Effect on Movement Distance in Open Field (vs. Sham)
i.v. high-dose (10 mg/kg bid)Significantly reduced on days 2-3 post-ULUp to 5-fold increase from 2-30 days post-UL
s.c. continuous release (4.8 mg/day)Significantly reduced on days 2-3 post-ULUp to 5-fold increase from 2-30 days post-UL
p.o. (1 mg/kg bid) + Selegiline (1 mg/kg)No significant changeUp to 5-fold increase from 2-30 days post-UL
i.v. low-dose (1 mg/kg bid)No significant changeNo significant change

Data summarized from recent preclinical studies in rats.

Experimental Protocols

Protocol 1: Induction of Unilateral Vestibular Lesion (UVL) in Rats

This protocol describes a chemical labyrinthectomy procedure to induce a unilateral vestibular deficit.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

  • Surgical Preparation: Place the animal in a stereotaxic frame. Make a post-auricular incision to expose the tympanic bulla.

  • Lesion Induction: Create a small opening in the tympanic bulla to visualize the round window membrane. Apply a small piece of gelfoam soaked in a solution of a vestibular toxin (e.g., kainic acid) to the round window.

  • Closure: Suture the incision and allow the animal to recover on a heating pad.

  • Post-operative Care: Administer analgesics as required and monitor the animal for signs of distress. Behavioral testing can typically begin 24 hours post-surgery.

Protocol 2: Measurement of Cochlear Blood Flow in Guinea Pigs using Laser Doppler Flowmetry

This protocol outlines the procedure for measuring changes in cochlear microcirculation.

  • Anesthesia and Tracheotomy: Anesthetize the guinea pig and perform a tracheotomy to ensure a clear airway.

  • Surgical Exposure: Expose the cochlea through a ventral approach. Carefully thin the bony wall of the cochlea over the stria vascularis to create a clear window for the laser Doppler probe.

  • Probe Placement: Position the laser Doppler probe over the thinned bone, ensuring a stable and perpendicular placement.

  • Baseline Measurement: Record a stable baseline of cochlear blood flow for at least 3-5 minutes before any intervention.

  • This compound Administration: Administer this compound intravenously via a cannulated jugular vein.

  • Data Acquisition: Continuously record the cochlear blood flow for a predetermined period (e.g., 15-20 minutes) following drug administration.

  • Data Analysis: Express the changes in cochlear blood flow as a percentage of the baseline measurement.

Visualizations

Betahistine_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Vestibular Nuclei) Histamine_Synthesis Histidine -> Histamine Histamine_Vesicle Histamine Vesicle Histamine_Synthesis->Histamine_Vesicle Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Autoreceptor H3 Autoreceptor (Antagonized by this compound) Histamine_Release->H3_Autoreceptor Negative Feedback H1_Receptor H1 Receptor (Weakly Agonized by this compound) Histamine_Release->H1_Receptor Activates H2_Receptor H2 Receptor Histamine_Release->H2_Receptor Activates Neuronal_Activity Increased Neuronal Firing & Vestibular Compensation H1_Receptor->Neuronal_Activity H2_Receptor->Neuronal_Activity This compound This compound This compound->H3_Autoreceptor Antagonizes This compound->H1_Receptor Weakly Agonizes

Caption: this compound's dual mechanism of action on histamine receptors.

Experimental_Workflow_UVL Start Start: Animal Acclimatization UVL_Surgery Unilateral Vestibular Lesion (UVL) Surgery Start->UVL_Surgery Recovery Post-operative Recovery (24 hours) UVL_Surgery->Recovery Treatment_Groups Randomization Recovery->Treatment_Groups Betahistine_Admin This compound Administration (Specify Dose & Route) Treatment_Groups->Betahistine_Admin Treatment Group Vehicle_Control Vehicle Control Administration Treatment_Groups->Vehicle_Control Control Group Behavioral_Testing Behavioral Testing (e.g., Open Field, Rotarod, Head Tilt) Betahistine_Admin->Behavioral_Testing Vehicle_Control->Behavioral_Testing Data_Analysis Data Analysis & Comparison Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for a UVL model with this compound treatment.

Troubleshooting_Logic Problem Inconsistent Results with Oral this compound Cause1 First-Pass Metabolism? Problem->Cause1 Cause2 Inadequate Dose? Problem->Cause2 Cause3 Subjective Outcome Measures? Problem->Cause3 Solution1 Use Parenteral Route (i.v., i.p., s.c.) or Co-administer with MAO Inhibitor Cause1->Solution1 Yes Solution2 Perform Dose-Response Study Cause2->Solution2 Yes Solution3 Implement Objective Measures (e.g., IMUs, Automated Tracking) Cause3->Solution3 Yes

Caption: Troubleshooting logic for inconsistent oral this compound results.

References

Challenges in developing a sustained-release formulation of Betahistine

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers developing sustained-release formulations of Betahistine.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols for scientists and researchers encountering challenges in the development of sustained-release (SR) formulations of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating a sustained-release version of this compound?

A1: The primary challenges stem from this compound's intrinsic physicochemical properties. It is very soluble in water, highly hygroscopic (tending to absorb moisture from the air), and has a short biological half-life of about 3-4 hours.[1][2][3][4] This combination makes it difficult to slow down its release from a dosage form, prevent dose dumping, and ensure formulation stability.[3]

Q2: Why is this compound's high water solubility a problem for SR formulations?

A2: High water solubility allows the drug to dissolve very quickly in gastrointestinal fluids. In a sustained-release formulation, this can lead to a rapid initial release of a large portion of the drug, a phenomenon known as "dose dumping." This undermines the goal of sustained release, can increase the risk of side effects, and reduces the duration of the therapeutic effect. Therefore, specific formulation strategies are required to control this rapid dissolution.

Q3: How does the hygroscopicity of this compound affect formulation and stability?

A3: Hygroscopicity poses significant challenges during manufacturing and storage. Moisture uptake can lead to:

  • Physical Instability: Changes in tablet hardness, weight, and friability.

  • Chemical Instability: Increased degradation of the active pharmaceutical ingredient (API).

  • Manufacturing Issues: Poor powder flow, sticking to tablet punches, and difficulties with methods like direct compression.

  • Altered Release Profile: The dissolution characteristics of the formulation can change upon storage at high humidity.

Q4: What are the most common formulation strategies to achieve sustained release of this compound?

A4: Researchers have successfully used several strategies to control the release of this compound:

  • Hydrophilic Matrix Tablets: This is a common approach where the drug is embedded in a matrix of gel-forming polymers like Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M).

  • Ion-Exchange Resins: this compound can be complexed with a cation-exchange resin (e.g., Tulsion T344). The drug is then released in the GI tract by exchanging with ions present in the gut fluid.

  • Microencapsulation/Microspheres: The drug is encapsulated within polymeric microparticles, such as those made from chitosan or PLGA, to control its release.

  • Floating Drug Delivery Systems (FDDS): These are designed to be buoyant in the stomach, prolonging gastric residence time and allowing for a longer duration of drug release and absorption. This is often achieved by incorporating gas-generating agents like sodium bicarbonate.

  • Bilayer Tablets: These formulations can combine an immediate-release layer for rapid onset of action with a sustained-release layer for prolonged effect.

Section 2: Troubleshooting Guide

Q1: My SR matrix tablets show a high initial burst release ("dose dumping") in the first 2 hours. How can I reduce this?

A1: This is a classic problem for highly water-soluble drugs like this compound.

Troubleshooting Steps:

  • Increase Polymer Viscosity/Concentration: Switch to a higher viscosity grade of HPMC (e.g., from K15M to K100M) or increase the percentage of the polymer in the formulation. A more viscous gel layer forms more quickly, providing a stronger barrier to initial drug diffusion.

  • Incorporate a Hydrophobic Polymer: Add a water-insoluble polymer like Ethylcellulose to the matrix. This creates a more tortuous path for water to penetrate and for the drug to dissolve and diffuse out.

  • Use a Combination of Polymers: Blending different polymers can modulate the release profile. For example, combining different grades of HPMC can fine-tune the initial release and the overall release rate over 12 hours.

  • Consider a Coated System: If a matrix system is insufficient, consider developing drug-loaded pellets or a core tablet and applying a release-controlling polymer coat.

Logical Workflow: Troubleshooting Initial Burst Release

G cluster_0 Start High Initial Burst Release (>30% in 2h)? IncPolymer Increase Concentration or Viscosity of Hydrophilic Polymer (e.g., HPMC K100M) Start->IncPolymer Yes ConsiderCoating Explore Coated Pellet or Tablet Systems Start->ConsiderCoating Matrix Fails TestAgain1 Re-test Dissolution Profile IncPolymer->TestAgain1 AddHydrophobic Incorporate Hydrophobic Polymer (e.g., Ethylcellulose) AddHydrophobic->TestAgain1 TestAgain1->AddHydrophobic Still Too High CheckOther Evaluate Other Parameters (e.g., Hardness, Excipients) TestAgain1->CheckOther Minor Improvement Success Burst Release Controlled TestAgain1->Success Problem Solved CheckOther->IncPolymer ConsiderCoating->Success

Caption: A troubleshooting workflow for addressing high initial burst release in this compound SR tablets.

Q2: The physical properties of my tablets (e.g., hardness) are changing during stability studies at 40°C/75% RH. What is the cause and solution?

A2: This is very likely due to the hygroscopic nature of this compound dihydrochloride. Moisture uptake is causing physical changes in the formulation.

Troubleshooting Steps:

  • Control Manufacturing Environment: Ensure that manufacturing (especially blending and compression) is carried out in a low-humidity environment.

  • Add Adsorbents: Incorporate excipients that can adsorb moisture, such as colloidal anhydrous silica (Aerosil 200), into the formulation.

  • Select Less Hygroscopic Excipients: Review your formulation's excipients. Some fillers, like certain grades of lactose, can also be hygroscopic. Consider alternatives like microcrystalline cellulose or specific co-processed excipients designed for moisture-sensitive drugs.

  • Optimize Granulation: If using wet granulation, ensure the granules are adequately dried to a specific and consistent moisture content before compression.

  • Protective Packaging: The final solution may require packaging the tablets in moisture-proof materials, such as aluminum-aluminum (Alu-Alu) blisters or containers with desiccants.

Q3: My drug release is incomplete, stalling at 70-80% even after 12 hours. How can I achieve complete release?

A3: Incomplete release from matrix tablets can occur if the polymer matrix swells excessively without eroding, trapping the drug inside (a phenomenon known as "gel-locking").

Troubleshooting Steps:

  • Reduce Polymer Concentration: A lower concentration of the release-controlling polymer (e.g., HPMC) may allow for more matrix erosion and facilitate complete drug release.

  • Combine Swelling and Erodible Polymers: Blend a high-viscosity, swelling polymer with a lower-viscosity or more erodible polymer to balance the release mechanism.

  • Incorporate a Soluble Filler: Adding a soluble excipient like lactose can create pores or channels within the matrix as it dissolves, increasing water penetration and drug diffusion, leading to more complete release.

  • Check Drug-Excipient Interactions: Although less common, interactions between the cationic drug and anionic excipients could potentially form less soluble complexes. Review your excipient selection.

Section 3: Data Presentation & Key Parameters

Table 1: Effect of HPMC Polymer Type on this compound Release

This table illustrates how changing the polymer viscosity grade can impact the in vitro drug release profile. Data is representative based on published studies.

Time (Hours)Formulation A (HPMC K4M) % ReleasedFormulation B (HPMC K15M) % ReleasedFormulation C (HPMC K100M) % Released
145%35%25%
265%50%40%
485%70%60%
8>95%90%85%
12>95%>95%>95%

Observation: Increasing the viscosity grade of HPMC effectively slows down the initial rate of drug release.

Logical Diagram: Core Challenges and Formulation Responses

G cluster_0 This compound Properties (Challenges) cluster_1 Formulation Strategies (Solutions) Sol High Water Solubility Matrix Polymer Matrix (e.g., HPMC) Sol->Matrix Controls Dissolution Coat Functional Coating Sol->Coat Creates Diffusion Barrier Resin Ion-Exchange Resin Sol->Resin Forms Less Soluble Complex Hygro Hygroscopic Nature Protect Moisture Protection (Packaging, Excipients) Hygro->Protect Prevents Moisture Uptake HalfLife Short Half-Life (3-4h) HalfLife->Matrix Prolongs Release FDDS Floating Systems HalfLife->FDDS Prolongs GI Residence Time

References

Adjusting for Betahistine's rapid metabolism in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betahistine. The focus is on addressing the challenges presented by its rapid metabolism in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Why are plasma concentrations of this compound often undetectable in our pharmacokinetic studies?

A1: this compound undergoes extensive and rapid first-pass metabolism in the gastrointestinal tract and liver.[1] The primary enzyme responsible for this is monoamine oxidase (MAO), which converts this compound to its main, pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA).[2][3][4] This metabolic process is so efficient that plasma levels of the parent drug are typically very low, often falling below the detection limit of standard analytical methods (e.g., below 100 pg/mL).[2]

Q2: If this compound levels are undetectable, how can we assess its pharmacokinetics?

A2: The standard and widely accepted approach is to use the major, inactive metabolite, 2-pyridylacetic acid (2-PAA), as a surrogate for this compound quantification. Due to the rapid and near-complete conversion of this compound to 2-PAA, the concentration of 2-PAA in plasma and urine is considered a reliable indicator of the parent drug's absorption and overall exposure. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are therefore calculated based on 2-PAA concentrations.

Q3: Is 2-PAA the only metabolite of concern? Are there any active metabolites?

A3: While 2-PAA is the principal and inactive metabolite used for PK studies, there is some evidence to suggest that another metabolite, aminoethylpyridine, may possess pharmacological activity similar to this compound. However, pharmacokinetic analyses are predominantly based on 2-PAA measurements.

Q4: We are observing high inter-subject variability in our PK data. What could be the cause?

A4: Significant inter-individual and inter-ethnic variability in this compound pharmacokinetics is a known phenomenon. This is largely attributed to differences in the rate and extent of its metabolism, which can be influenced by genetic variations in metabolic enzymes like monoamine oxidase.

Q5: Can co-administered drugs affect this compound's pharmacokinetics?

A5: Yes. Co-administration of drugs that inhibit monoamine oxidase (MAO), such as selegiline (an MAO-B inhibitor), can dramatically increase the bioavailability of this compound. This is because inhibiting MAO reduces the first-pass metabolism of this compound, leading to significantly higher plasma concentrations of the parent drug. It is crucial to consider concomitant medications in your study design and data analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Undetectable this compound Levels Rapid and extensive first-pass metabolism.Shift the analytical focus to quantifying the major metabolite, 2-pyridylacetic acid (2-PAA), as a surrogate. Ensure your analytical method (e.g., LC-MS/MS) is validated for 2-PAA with a sufficiently low limit of quantification (LLOQ).
Unexpectedly High this compound Levels Co-administration of a monoamine oxidase (MAO) inhibitor (e.g., selegiline).Review the subject's concomitant medication history. If an MAO inhibitor was used, this will significantly increase this compound's bioavailability. This interaction can be leveraged to study the effects of higher this compound exposure.
Poor Bioequivalence Results High inter-subject variability in metabolism. Differences in formulation affecting dissolution.Ensure a sufficiently powered study to account for high variability. Conduct in-vitro dissolution tests under various pH conditions to compare formulations. Consider that even with bioequivalent 2-PAA levels, differences in the very low parent drug exposure could exist.
Sample Instability Enzymatic degradation of this compound in biological matrices ex vivo.Lowering the temperature of sample collection and storage is a universal method to slow down enzymatic reactions. Also, consider pH control and the addition of enzyme inhibitors to the collection tubes if instability is suspected.

Data Presentation

Table 1: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (2-PAA) Following Single Oral Doses of this compound in Healthy Fasting Subjects.

Dose (mg)Cmax (ng/mL)Tmax (h)AUC0–t (ng·h/mL)t½ (h)
8163.4 ± 41.21.0 ± 0.4543.7 ± 138.93.4 ± 0.8
16321.5 ± 80.71.0 ± 0.41087.6 ± 276.53.5 ± 0.9
24487.3 ± 122.51.0 ± 0.41645.8 ± 411.23.6 ± 0.9

Data are presented as mean ± standard deviation. Data compiled from studies measuring 2-PAA as a surrogate for this compound.

Table 2: Effect of MAO Inhibition on this compound Bioavailability.

TreatmentThis compound Dose (mg)Mean AUC of this compound (h*ng/mL)Fold Increase in AUC
This compound alone480.64 ± 0.47-
This compound + Selegiline (5 mg/day)4853.28 ± 37.49~83-fold

Data are presented as mean ± standard deviation. This table illustrates the significant impact of co-administering an MAO inhibitor on the systemic exposure of the parent drug, this compound.

Experimental Protocols

Protocol: Bioequivalence Study of a Generic this compound Formulation

This protocol outlines a typical single-dose, open-label, randomized, two-period, two-sequence crossover study to assess the bioequivalence of a test this compound formulation against a reference product.

  • Study Population: A cohort of healthy adult volunteers (n≥24) is recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Study Design: A randomized, two-way crossover design is employed.

    • Period 1: Subjects are randomly assigned to receive a single oral dose of either the test or reference this compound product (e.g., 24 mg) after an overnight fast.

    • Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.

    • Period 2: Subjects receive the alternate product.

  • Blood Sampling:

    • Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Sampling time points are critical and should be designed to capture the absorption, distribution, and elimination phases of 2-PAA. A typical schedule includes pre-dose (0 h) and at 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 10, and 14 hours post-dose.

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of 2-PAA are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine the following pharmacokinetic parameters for 2-PAA for each subject: Cmax, Tmax, AUC0–t, AUC0–∞, and t½.

  • Statistical Analysis:

    • The primary pharmacokinetic parameters (Cmax, AUC0–t, and AUC0–∞) are log-transformed.

    • Analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.

    • The 90% confidence intervals for the ratio of the geometric means (test/reference) for the log-transformed Cmax, AUC0–t, and AUC0–∞ are calculated.

    • Bioequivalence is concluded if the 90% confidence intervals for these parameters fall within the acceptance range of 80.00% to 125.00%.

Visualizations

Betahistine_Metabolism This compound This compound mao Monoamine Oxidase (MAO) (Liver & GI Tract) This compound->mao Rapid First-Pass Metabolism paa 2-Pyridylacetic Acid (2-PAA) (Inactive Metabolite) mao->paa excretion Urinary Excretion paa->excretion

Caption: Metabolic pathway of this compound to 2-pyridylacetic acid.

PK_Study_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis screening Subject Screening randomization Randomization screening->randomization dosing_period1 Dosing: Period 1 (Test or Reference) randomization->dosing_period1 washout Washout Period (≥7 days) dosing_period1->washout dosing_period2 Dosing: Period 2 (Alternate Product) washout->dosing_period2 sampling Blood Sampling (Serial Time Points) dosing_period2->sampling processing Plasma Separation & Storage sampling->processing lcms LC-MS/MS Analysis of 2-PAA processing->lcms pk_calc PK Parameter Calculation (Cmax, AUC, Tmax) lcms->pk_calc stats Statistical Analysis (90% CI for Ratios) pk_calc->stats bioequivalence Bioequivalence Determination stats->bioequivalence

Caption: Workflow for a typical this compound bioequivalence study.

References

Validation & Comparative

Comparative Efficacy of Betahistine and Cinnarizine in the Management of Vertigo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of two commonly prescribed drugs for vertigo: betahistine and cinnarizine. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data from clinical trials, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound: this compound is a structural analog of histamine and functions as a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2][3][4] Its therapeutic effects in vertigo are attributed to a dual mechanism of action. As an H1 receptor agonist, it induces vasodilation in the inner ear, which is thought to improve microcirculation and reduce endolymphatic pressure.[5] As an H3 receptor antagonist, it increases the synthesis and release of histamine and other neurotransmitters in the brainstem's vestibular nuclei, which helps to restore the balance of activity between the vestibular nuclei on both sides and facilitates central vestibular compensation.

Betahistine_Signaling_Pathway cluster_periphery Peripheral Action (Inner Ear) cluster_central Central Action (Vestibular Nuclei) Betahistine_p This compound H1_Receptor Histamine H1 Receptor (Vascular Smooth Muscle) Betahistine_p->H1_Receptor Agonist Vasodilation Vasodilation & Increased Blood Flow H1_Receptor->Vasodilation Endolymph_Pressure Reduced Endolymphatic Pressure Vasodilation->Endolymph_Pressure Betahistine_c This compound H3_Receptor Histamine H3 Autoreceptor (Presynaptic) Betahistine_c->H3_Receptor Antagonist Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Inhibition of Negative Feedback Vestibular_Compensation Enhanced Vestibular Compensation Histamine_Release->Vestibular_Compensation

Diagram 1: this compound's dual mechanism of action.

Cinnarizine: Cinnarizine's primary mechanism of action is the blockade of L-type and T-type voltage-gated calcium channels in the vestibular sensory cells of the inner ear. By inhibiting the influx of calcium, it reduces the excitability of these cells, thereby diminishing the abnormal vestibular signals that cause vertigo. Cinnarizine also possesses antihistaminic properties by acting as an antagonist to H1 histamine receptors. Additionally, it has been shown to have antiserotoninergic and antidopaminergic effects. This multimodal action contributes to its effectiveness in managing vertigo and associated symptoms like nausea and vomiting.

Cinnarizine_Signaling_Pathway cluster_vestibular Vestibular Sensory Cells cluster_cns Central Nervous System Cinnarizine Cinnarizine Ca_Channel Voltage-Gated Ca2+ Channels Cinnarizine->Ca_Channel Blocker H1_Receptor Histamine H1 Receptor Cinnarizine->H1_Receptor Antagonist D2_Receptor Dopamine D2 Receptor Cinnarizine->D2_Receptor Antagonist Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Cell_Excitability Decreased Cell Excitability Ca_Influx->Cell_Excitability Vertigo_Signal Reduced Vertigo Signals Cell_Excitability->Vertigo_Signal Nausea_Vomiting Reduced Nausea & Vomiting H1_Receptor->Nausea_Vomiting D2_Receptor->Nausea_Vomiting

Diagram 2: Cinnarizine's multimodal mechanism of action.

Comparative Efficacy: Quantitative Data

Several randomized controlled trials have directly compared the efficacy of this compound and cinnarizine in patients with vertigo. The results indicate that while both drugs are effective, this compound may offer more rapid symptom relief and a better tolerability profile in some patient populations.

Study & YearDrug & DosageKey Efficacy Outcomes
Bodla et al. This compound 16mg TID vs. Cinnarizine 25mg TIDMean Vertigo Score (VAS): Statistically significant greater improvement with this compound at 1 week (p=0.002) and 4 weeks (p=0.001). This compound decreased symptom intensity about 2-fold compared to cinnarizine at 4 weeks.
Anonymous, 2025 This compound 8mg TID vs. Cinnarizine 25mg TIDVisual Analogue Scale (VAS) at Day 3: Greater reduction with this compound (1.8 ± 0.6 vs. 2.3 ± 0.7; p=0.010). Mean Vertigo Score (MVS) at Day 3: Greater reduction with this compound (2.0 ± 0.6 vs. 2.5 ± 0.6; p=0.005).
Oostereld, 1986 This compound 24mg TID vs. Cinnarizine 15mg TIDFrequency of Attacks: Significantly fewer vertigo attacks during this compound therapy. Duration & Severity: Both drugs were equally effective in reducing the duration and severity of symptoms.

A fixed-dose combination of cinnarizine (20mg) and dimenhydrinate (40mg) has also been compared to this compound, with some studies showing superior efficacy for the combination therapy.

Study & YearDrug & DosageKey Efficacy Outcomes
Cirek et al., 2005 Cinnarizine 20mg/Dimenhydrinate 40mg TID vs. This compound 12mg TIDMean Vertigo Score (VAS): Significantly greater improvement with the combination therapy at 1 week (p=0.002) and 4 weeks (p=0.001). The combination decreased symptom intensity about 2-fold compared to this compound over 4 weeks.

Experimental Protocols

The methodologies of the cited studies are crucial for interpreting the efficacy data. A generalized workflow for these comparative trials is outlined below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 4 Weeks) cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis p1 Patient Recruitment (e.g., Otogenic Vertigo) p2 Informed Consent & Baseline Assessment (VAS, MVS, etc.) p1->p2 p3 Randomization p2->p3 g1 Group A: This compound (e.g., 16mg TID) p3->g1 g2 Group B: Cinnarizine (e.g., 25mg TID) p3->g2 f1 Follow-up Assessments (e.g., Week 1, Week 4) g1->f1 g2->f1 f2 Record Efficacy (VAS, MVS) & Tolerability f1->f2 a1 Statistical Analysis (e.g., t-test, p-value) f2->a1 a2 Comparison of Efficacy & Safety a1->a2

Diagram 3: Generalized workflow for a comparative clinical trial.

Key Methodological Details:

  • Study by Bodla et al. : This was a prospective, comparative, single-center study involving 80 patients with vertigo of otogenic origin. Patients were randomly assigned to receive either this compound (16mg TID) or cinnarizine (25mg TID) for four weeks. Efficacy was primarily assessed using a visual analogue scale (VAS) to determine a 'mean vertigo score' at 1 and 4 weeks.

  • Study by Oostereld (1986) : This was a double-blind, crossover study in 88 general practice patients with recurrent peripheral vertigo. Patients received either this compound dihydrochloride (2 tablets of 12mg, TID) or cinnarizine (15mg, 2 tablets TID) for three months before crossing over to the other medication for another three months. Symptom severity was assessed using the Clinical Global Impression scale, and patients maintained a daily diary of attack frequency and duration.

  • Study by Cirek et al. (2005) : This prospective, double-blind, randomized clinical study included 61 patients with otogenic vertigo. Participants were allocated to receive either a fixed combination of cinnarizine (20mg) and dimenhydrinate (40mg) or this compound (12mg), with both treatments administered three times daily for four weeks. The primary efficacy measure was the 'mean vertigo score' derived from a VAS at 1 and 4 weeks.

Tolerability and Side Effects

Both medications are generally well-tolerated, but differences in their side effect profiles have been reported.

  • This compound: Tolerability is often rated as 'very good' by a high percentage of patients (e.g., 90% in one study). Common side effects can include headache and upper gastrointestinal symptoms.

  • Cinnarizine: The most frequently reported side effect is drowsiness or lethargy, which is consistent with its antihistaminic properties. In one crossover study, drowsiness was reported by 16 patients on cinnarizine compared to 7 on this compound. Side effects were also a more common reason for patient dropout from treatment with cinnarizine compared to this compound.

Conclusion

The available evidence from randomized controlled trials suggests that both this compound and cinnarizine are effective in the management of vertigo. However, this compound may provide a more rapid reduction in vertigo symptoms and is associated with a lower incidence of sedative side effects, potentially making it a preferred first-line treatment for otogenic vertigo. The choice of medication should be guided by the patient's specific symptoms, the underlying cause of the vertigo, and the tolerability profile of each drug. For some patients, a fixed-dose combination of cinnarizine and dimenhydrinate may offer superior symptom control compared to this compound monotherapy. Further large-scale, long-term comparative studies are warranted to definitively establish the relative efficacy and safety of these agents.

References

Betahistine in Meniere's Disease: A Comparative Meta-Analysis of Therapeutic Benefits

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the evidence for betahistine in treating Meniere's disease, with a comparative look at alternative therapies. This guide is intended for researchers, scientists, and drug development professionals.

Meniere's disease, an idiopathic disorder of the inner ear, presents a significant therapeutic challenge with its characteristic triad of vertigo, tinnitus, and fluctuating hearing loss.[1][2] For decades, this compound has been a widely prescribed treatment for Meniere's disease, particularly in Europe.[2][3] However, its therapeutic benefit remains a subject of considerable debate, with conflicting evidence from numerous clinical trials and meta-analyses. This guide provides a comprehensive comparison of the evidence for this compound against placebo and other common therapeutic interventions for Meniere's disease, based on available meta-analyses and large-scale clinical trials.

This compound: A Controversial Therapeutic Agent

This compound is a structural analogue of histamine with weak agonist activity at the histamine H1 receptor and potent antagonist activity at the H3 receptor.[4] Its proposed mechanism of action in Meniere's disease involves improving microcirculation in the inner ear and modulating the activity of vestibular nuclei. Despite its widespread use, the evidence supporting its efficacy is not definitive.

A 2014 meta-analysis by Nauta suggested a therapeutic benefit of this compound in reducing vertigo symptoms in patients with Meniere's disease, reporting a meta-analytical odds ratio of 3.37 (95% CI 2.14–5.29) for a favorable outcome compared to placebo. However, a more recent and large-scale, multicenter, double-blind, randomized controlled trial (the BEMED trial) found no significant difference between this compound (at both low and high doses) and placebo in reducing the frequency of vertigo attacks. This finding is consistent with a 2016 Cochrane review which concluded that there is insufficient evidence to say whether this compound has any effect on Meniere's disease. Another systematic review from 2021 also found no evidence of a benefit from the use of this compound for vertigo, hearing loss, or tinnitus when compared to placebo.

Quantitative Analysis of this compound Efficacy
Outcome MeasureFindingCertainty of EvidenceKey Meta-Analyses/Trials
Vertigo Frequency No significant difference compared to placebo in a large, high-quality RCT (BEMED trial). Some meta-analyses suggest a reduction, but this is contradicted by more robust evidence.Low to ModerateAdrion et al. (2016), Nauta (2014), Murdin et al. (2016)
Vertigo Intensity Some studies suggest a reduction in intensity, but the evidence is inconsistent.LowJames & Burton (2001)
Tinnitus No significant effect compared to placebo.LowJames & Burton (2001), van Esch et al. (2021)
Hearing Loss No evidence of benefit in preventing hearing loss progression.LowJames & Burton (2001), van Esch et al. (2021)

Alternative Therapeutic Strategies for Meniere's Disease

Given the uncertainty surrounding the efficacy of this compound, a review of alternative treatments is crucial for a comprehensive understanding of the therapeutic landscape for Meniere's disease.

Diuretics

Diuretics are frequently used as a first-line treatment for Meniere's disease, with the aim of reducing endolymphatic hydrops. However, the evidence supporting their use is also limited. A systematic review found that while many low-evidence level studies reported improvement in vertigo, there was less convincing evidence for hearing improvement. A Cochrane review concluded that there is insufficient good evidence to determine the effect of diuretics on the symptoms of Meniere's disease.

Intratympanic Gentamicin

For patients with intractable vertigo, intratympanic gentamicin, an aminoglycoside antibiotic that is toxic to vestibular hair cells, is a commonly used ablative therapy. Meta-analyses have shown it to be highly effective in controlling vertigo. One meta-analysis reported that complete or substantial vertigo control was achieved in 92.7% of patients. Another systematic review and meta-analysis found that intratympanic gentamicin demonstrated a significant reduction in both the frequency and severity of vertigo attacks. However, a significant risk of hearing loss is associated with this treatment. A comparative meta-analysis showed that while gentamicin was superior for vertigo control, corticosteroids were better for hearing preservation.

Vestibular Rehabilitation

Vestibular rehabilitation therapy (VRT) is a non-invasive approach that aims to improve balance and reduce dizziness-related disability through exercise-based programs. A systematic review and meta-analysis suggested that VRT can improve the quality of life in patients with Meniere's disease in the immediate term. Another systematic review, however, found inconsistent evidence for the effect of VRT on balance and dizziness-related quality of life, highlighting the low quality of the included studies.

Comparative Efficacy of Treatments
Treatment ModalityPrimary Efficacy EndpointKey Findings from Meta-Analyses
This compound Reduction in VertigoConflicting evidence; recent high-quality trials show no significant benefit over placebo.
Diuretics Reduction in VertigoInsufficient high-quality evidence to confirm efficacy.
Intratympanic Gentamicin Vertigo ControlHighly effective for vertigo control (over 90% in some studies), but carries a risk of hearing loss.
Vestibular Rehabilitation Improved Quality of Life, Reduced DizzinessMay improve quality of life, but evidence is inconsistent due to study quality.

Methodological Considerations in Meniere's Disease Trials

The fluctuating and unpredictable natural history of Meniere's disease poses a significant challenge to conducting high-quality clinical trials. Many of the earlier studies on this compound have been criticized for their inadequate diagnostic criteria and methodologies. The BEMED trial serves as a model for a well-designed study in this field.

Key Methodological Aspects of the BEMED Trial

The BEMED trial was a multicenter, double-blind, randomized, placebo-controlled, three-arm, parallel-group study.

  • Participants: Adults with definite unilateral or bilateral Meniere's disease according to the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) criteria.

  • Intervention: Patients were randomized to receive placebo, low-dose this compound (24 mg twice daily), or high-dose this compound (48 mg three times daily) for nine months.

  • Primary Outcome: The number of vertigo attacks per 30 days, recorded in a patient diary.

  • Secondary Outcomes: Duration and severity of attacks, quality of life, and audiological and vestibular function.

BEMED_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Phase (9 Months) cluster_assessment Assessment Phase (Months 7-9) s1 Recruitment of Adults (21-80 years) with Definite Meniere's Disease r1 Placebo (n=74) s1->r1 Concealed Allocation r2 Low-Dose this compound (2x24 mg/day, n=73) s1->r2 Concealed Allocation r3 High-Dose this compound (3x48 mg/day, n=74) s1->r3 Concealed Allocation t1 Double-Blind Treatment r1->t1 r2->t1 r3->t1 a1 Primary Outcome: Number of Vertigo Attacks (Patient Diary) t1->a1 a2 Secondary Outcomes: - Attack Duration & Severity - Quality of Life - Audiological & Vestibular Function t1->a2

BEMED Trial Experimental Workflow

Proposed Signaling Pathway of this compound

The therapeutic rationale for this compound is based on its interaction with the histaminergic system. As an H3 receptor antagonist, it is thought to increase the synthesis and release of histamine in the brain, which can enhance vestibular compensation. As a weak H1 receptor agonist, it may improve blood flow in the inner ear.

Betahistine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Blood Vessel Histamine_Release Histamine Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Activation H3_Receptor H3 Receptor (Autoreceptor) H3_Receptor->Histamine_Release Inhibition Postsynaptic_Effects Modulation of Vestibular Nuclei Activity H1_Receptor->Postsynaptic_Effects Vasodilation Inner Ear Vasodilation H1_Receptor->Vasodilation This compound This compound This compound->H3_Receptor Antagonist This compound->H1_Receptor Weak Agonist

Proposed Mechanism of Action of this compound

Conclusion

The therapeutic benefit of this compound in Meniere's disease remains a contentious issue. While some earlier meta-analyses suggested a positive effect on vertigo, more recent, high-quality evidence from large randomized controlled trials does not support its superiority over placebo. The conflicting results highlight the importance of rigorous trial design in studying this challenging condition.

For patients with Meniere's disease, alternative treatments such as diuretics and vestibular rehabilitation may be considered, although the evidence for their efficacy is also not robust. For individuals with severe and refractory vertigo, intratympanic gentamicin offers a highly effective treatment option, albeit with a significant risk of hearing impairment.

Future research in Meniere's disease should focus on well-designed, placebo-controlled trials with standardized diagnostic criteria and outcome measures to definitively establish the efficacy of various therapeutic interventions. For drug development professionals, the limitations of current therapies present an opportunity to explore novel pharmacological targets for the management of this debilitating disorder.

References

Navigating the Labyrinth: A Comparative Analysis of Betahistine and Diuretics in Endolymphatic Hydrops Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Therapeutic Strategies for Endolymphatic Hydrops.

Endolymphatic hydrops, the pathological distension of the endolymphatic space within the inner ear and the hallmark of Ménière's disease, presents a significant therapeutic challenge. The clinical manifestations, including episodic vertigo, fluctuating hearing loss, tinnitus, and aural fullness, can be debilitating. Among the first-line medical management options, betahistine and diuretics are frequently prescribed, yet their comparative efficacy and mechanisms of action remain subjects of ongoing investigation and debate. This guide provides an objective comparison of these two interventions, supported by available experimental data, to inform research and development in this field.

Mechanisms of Action: Two Distinct Approaches

The rationale for using this compound and diuretics in endolymphatic hydrops stems from different theoretical approaches to mitigating the underlying pathophysiology.

This compound , a structural analogue of histamine, is thought to exert its effects through a dual mechanism.[1] It acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the H3 receptor.[1] The proposed downstream effects include vasodilation in the inner ear, which may improve microcirculation in the stria vascularis and facilitate the resorption of excess endolymph.[1] Additionally, its H3 receptor antagonism is believed to inhibit the activity of vestibular nuclei, potentially aiding in vestibular compensation.[1]

Diuretics , on the other hand, are hypothesized to work by reducing the overall fluid volume in the body, which is thought to indirectly decrease the volume and pressure of the endolymph.[2] The primary mechanism involves altering the electrolyte balance within the endolymph, which could lead to either increased drainage or reduced production of this fluid.

G cluster_0 This compound Signaling Pathway This compound This compound H1_Receptor Histamine H1 Receptor (Weak Agonist) This compound->H1_Receptor H3_Receptor Histamine H3 Receptor (Potent Antagonist) This compound->H3_Receptor Vasodilation Inner Ear Vasodilation H1_Receptor->Vasodilation Inhibition Inhibition of Vestibular Nuclei Activity H3_Receptor->Inhibition Microcirculation Improved Stria Vascularis Microcirculation Vasodilation->Microcirculation Endolymph_Resorption Increased Endolymph Resorption Microcirculation->Endolymph_Resorption Vestibular_Nuclei Vestibular Nuclei Vestibular_Compensation Enhanced Vestibular Compensation Inhibition->Vestibular_Compensation

Proposed mechanism of action for this compound.

G cluster_1 Diuretics Mechanism of Action Diuretics Diuretics Systemic_Fluid Reduced Systemic Fluid Volume Diuretics->Systemic_Fluid Electrolyte_Balance Altered Endolymph Electrolyte Balance Diuretics->Electrolyte_Balance Endolymph_Volume Decreased Endolymph Volume and Pressure Systemic_Fluid->Endolymph_Volume Electrolyte_Balance->Endolymph_Volume EH_Reduction Reduction of Endolymphatic Hydrops Endolymph_Volume->EH_Reduction

Hypothesized mechanism of action for Diuretics.

Comparative Efficacy: A Review of the Evidence

Direct head-to-head comparisons of this compound and diuretics are limited, and the overall quality of evidence for both treatments is considered low. Much of the available data comes from placebo-controlled trials or retrospective studies.

Vertigo Control

Vertigo is often the most debilitating symptom of endolymphatic hydrops. A 1982 double-blind, randomized controlled trial by Petermann and Mulch directly compared this compound dihydrochloride with hydrochlorothiazide. The study found an impressive reduction in the frequency, severity, and duration of vertigo attacks in all patients over a six-month period. However, it was noted that the therapeutic effect of hydrochlorothiazide on vertigo seemed more distinct during the initial months of treatment.

A systematic review of studies on diuretics reported that 79.0% of the included studies showed an improvement in vertigo outcomes, although these were primarily low-level evidence studies.

Hearing Improvement

The effect of both treatments on the fluctuating sensorineural hearing loss associated with endolymphatic hydrops is less clear. The Petermann and Mulch study suggested that this compound may be the drug of choice for patients with a fluctuating auditory threshold.

A systematic review on diuretics found that 42.1% of the reviewed studies reported improvements in hearing outcomes. A recent 2024 prospective randomized controlled trial investigating acute low-tone hearing loss (a condition often associated with endolymphatic hydrops) found that a combination of steroids and diuretics resulted in a slightly higher, though not statistically significant, absolute hearing gain at low frequencies compared to steroids alone.

Tinnitus and Aural Fullness

A retrospective study on this compound showed a clinical improvement in tinnitus in 30.5% of patients treated with 48 mg/day for 120 days, compared to 17.1% in a control group. In a double-blind, placebo-controlled, cross-over study, patients showed a statistically significant preference for this compound over placebo with regard to reduction in both tinnitus and aural fullness.

Evidence for the effect of diuretics on tinnitus and aural fullness is less defined in the literature.

Quantitative Data Summary

The following tables summarize the available quantitative data from the cited studies. It is crucial to note the heterogeneity in study designs, patient populations, and outcome measures, which limits direct comparison.

This compound: Efficacy on Symptoms
Outcome Result
Vertigo Reduction Statistically significant preference for this compound over placebo (p=0.025).
Tinnitus Improvement 30.5% of patients showed clinical improvement (vs. 17.1% in control). Statistically significant preference for this compound over placebo (p=0.010).
Aural Fullness Reduction Statistically significant preference for this compound over placebo (p=0.036).
Hearing Improvement Highly significant improvement in mean dB loss compared to placebo (p<0.001).
Diuretics: Efficacy on Symptoms (Based on Systematic Review)
Outcome Result
Vertigo Improvement 79.0% of reviewed studies reported improvement.
Hearing Improvement 42.1% of reviewed studies reported improvement.
Comparative Study (Steroid with Diuretic vs. Steroid Only) for Acute Low-Tone Hearing Loss (2024)
Outcome (Absolute Hearing Gain) Steroid with Diuretic (mean ± SE)
125 Hz 25.7 ± 7.8 dB
250 Hz 27.7 ± 5.9 dB
500 Hz 20.3 ± 9.2 dB

Experimental Protocols: A Closer Look

Understanding the methodologies of key studies is essential for interpreting their findings.

Petermann and Mulch, 1982: A Head-to-Head Comparison
  • Study Design: Double-blind, randomized controlled trial.

  • Participants: 32 patients with Ménière's disease.

  • Intervention:

    • Group 1 (n=16): 8 mg this compound-dihydrochloride three times daily for 6 months.

    • Group 2 (n=16): 25 mg hydrochlorothiazide three times daily for 6 months.

  • Observation Period: 3 months prior to treatment with only symptomatic anti-vertigo agents.

  • Outcome Measures:

    • Subjective: Vertigo, dizziness attacks, tinnitus, aural fullness, and general well-being assessed at 4-weekly intervals.

    • Objective: Pure tone audiograms, Frenzel-test, and electronystagmography.

MRI-Based Studies on Endolymphatic Hydrops

Recent advancements in magnetic resonance imaging (MRI) have allowed for the in vivo visualization of endolymphatic hydrops. However, studies utilizing this technology have not demonstrated a significant reduction in the degree of hydrops with either this compound or diuretics.

  • This compound MRI Study (Gürkov et al., 2012):

    • Design: Retrospective case series.

    • Participants: 6 patients with definite unilateral Ménière's disease.

    • Intervention: 48 mg/day this compound for a mean of 5 months.

    • Outcome: No morphologically measurable beneficial effect on the degree of endolymphatic hydrops as assessed by high-resolution 3T MRI.

It is important to consider that the lack of change in hydrops volume on MRI does not necessarily negate the potential for symptomatic relief through other mechanisms.

Logical Framework for Therapeutic Comparison

The choice between this compound and diuretics, or their combined use, is often guided by the patient's specific clinical presentation and the physician's clinical judgment, largely due to the absence of high-quality evidence to definitively favor one over the other.

A logical flow for treatment consideration.

Conclusion and Future Directions

Both this compound and diuretics remain mainstays in the management of endolymphatic hydrops, largely due to their long history of use and favorable safety profiles. However, the evidence supporting their efficacy is not robust, and direct comparative data is scarce. The available literature suggests that this compound may be more beneficial for patients with fluctuating hearing loss, while diuretics might offer more immediate, though potentially less sustained, control of vertigo.

The lack of a demonstrable effect of either drug on the anatomical extent of endolymphatic hydrops in MRI studies raises important questions about their primary mechanisms of action and the direct link between hydrops volume and symptoms. It is plausible that their clinical benefits are mediated through mechanisms independent of significant fluid volume reduction, such as modulation of inner ear microcirculation or neuro-transmitter activity.

For researchers, scientists, and drug development professionals, the current landscape highlights a critical need for well-designed, large-scale, randomized, placebo-controlled trials with standardized diagnostic criteria and outcome measures. Future research should aim to:

  • Directly compare the efficacy of this compound and various classes of diuretics.

  • Investigate the optimal dosing and duration of therapy for both interventions.

  • Utilize objective measures, including advanced MRI techniques and vestibular function tests, in conjunction with patient-reported outcomes.

  • Elucidate the precise molecular and cellular mechanisms through which these drugs exert their effects on the inner ear.

A deeper understanding of the comparative effectiveness and underlying biology of these treatments will be instrumental in developing more targeted and effective therapies for patients suffering from endolymphatic hydrops.

References

A Comparative Analysis of Betahistine and Other Histamine H1 Receptor Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the binding affinities, functional potencies, and signaling pathways of Betahistine and other key histamine H1 receptor agonists, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound and other histamine H1 receptor agonists, designed for researchers, scientists, and professionals in drug development. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Comparative Analysis of H1 Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected histamine H1 receptor agonists. These values are critical for understanding the relative efficacy and potency of these compounds.

Table 1: Binding Affinities (Ki) of Histamine H1 Receptor Agonists

CompoundReceptor/Tissue SourceRadioligandKi (µM)Reference
This compoundGuinea-pig cerebellum membranes[3H]Mepyramine31[1]
HistamineRodent brain synaptosomal membranesNot Specified~10[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50) of Histamine H1 Receptor Agonists

CompoundAssay SystemMeasured ResponseEC50 (µM)Emax (% of Histamine)Reference
This compoundSlices from mouse cerebral cortex[3H]glycogen hydrolysis9.057%[1]
This compoundSlices from guinea-pig hippocampuscAMP accumulation32.422%[1]
This compoundCultured mouse preoptic/anterior hypothalamic neuronsIntracellular Ca2+ increase23759%[3]
HistamineCultured mouse preoptic/anterior hypothalamic neuronsIntracellular Ca2+ increase36100%
MethylhistaprodifenCultured mouse preoptic/anterior hypothalamic neuronsIntracellular Ca2+ increase31100% (Full agonist)
2-(3-trifluoromethylphenyl)histamineCultured mouse preoptic/anterior hypothalamic neuronsIntracellular Ca2+ increase40100% (Full agonist)
2-PyridylethylamineCultured mouse preoptic/anterior hypothalamic neuronsIntracellular Ca2+ increase6168% (Partial agonist)

Note: Lower EC50 values indicate greater potency. Emax represents the maximum response of the agonist relative to histamine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Objective: To measure the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea-pig cerebellum).

  • Radioligand: A high-affinity radiolabeled H1 receptor antagonist, such as [3H]mepyramine.

  • Test Compounds: this compound and other H1 agonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the H1 receptor by an agonist.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of H1 receptor agonists.

Materials:

  • Cell Line: A cell line endogenously expressing or engineered to express the histamine H1 receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

  • Test Compounds: this compound and other H1 agonists.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific period.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Agonist Addition: Add varying concentrations of the test agonist to the wells.

  • Signal Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration. A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response Agonist Histamine H1 Receptor Agonist Agonist->H1R Binds to

Histamine H1 Receptor Signaling Pathway

G Experimental Workflow: Radioligand Binding Assay Start Start Incubation Incubation of Receptor, Radioligand, and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Washing of Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantification of Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: IC50 and Ki Determination Quantification->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assay

G Experimental Workflow: Calcium Flux Assay Start Start Cell_Culture Cell Culture and Plating Start->Cell_Culture Dye_Loading Loading of Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Baseline Baseline Fluorescence Measurement Dye_Loading->Baseline Agonist_Addition Addition of H1 Receptor Agonist Baseline->Agonist_Addition Signal_Detection Real-time Fluorescence Signal Detection Agonist_Addition->Signal_Detection Data_Analysis Data Analysis: EC50 and Emax Determination Signal_Detection->Data_Analysis End End Data_Analysis->End

Workflow for Calcium Flux Assay

References

Bridging the Gap: Replicating Clinical Efficacy of Betahistine in Preclinical Vertigo Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Betahistine, a structural analog of histamine, is a widely prescribed treatment for vertigo, particularly in the context of Ménière's disease. Its clinical efficacy is attributed to a dual mechanism of action: agonism at the histamine H1 receptor and potent antagonism at the H3 receptor. This unique pharmacological profile is believed to improve microcirculation in the inner ear and enhance central vestibular compensation. For researchers and drug developers, replicating these clinical findings in preclinical models is crucial for understanding the nuances of vestibular disorders and for the development of novel therapeutics. This guide provides a comparative overview of this compound's performance in established preclinical vertigo models, offering detailed experimental protocols and quantitative data to facilitate the design and interpretation of future studies.

Performance of this compound in Preclinical Vertigo Models: A Quantitative Overview

Preclinical studies in rodent and feline models of unilateral vestibular loss have been instrumental in elucidating the mechanisms underlying this compound's therapeutic effects. These models, primarily unilateral labyrinthectomy (UL) and unilateral vestibular neurectomy (UVN), mimic the acute vestibular asymmetry seen in patients with vertigo. The following tables summarize key quantitative findings from studies investigating the efficacy of this compound in these models.

Preclinical Model Animal Treatment Outcome Measure Result
Unilateral Labyrinthectomy (UL)RatThis compound (10 mg/kg, i.v., bid)Postural Asymmetry ScoreSignificant reduction in postural asymmetry on days 2-3 post-lesion compared to saline control.
Unilateral Labyrinthectomy (UL)RatThis compound (4.8 mg/day, s.c.)Movement Distance (Open Field)Up to 5-fold increase in movement distance from day 2 to day 30 post-lesion compared to saline control.
Unilateral Labyrinthectomy (UL)RatThis compound (1 mg/kg, p.o., bid) + Selegiline (1 mg/kg, p.o., daily)Movement Distance (Open Field)Significant increase in movement distance from day 2 to day 30 post-lesion compared to saline control.
Unilateral Vestibular Neurectomy (UVN)CatThis compound (2 mg/kg/day)Postural Function RecoverySignificant acceleration of postural recovery compared to untreated or placebo animals.
Unilateral Vestibular Neurectomy (UVN)CatThis compound (0.2 mg/kg/day) + Selegiline (1 mg/kg/day)Postural Function RecoveryAccelerated postural recovery similar to the higher 2 mg/kg dose of this compound alone.

Comparative Landscape: this compound and Other Vertigo Treatments

While direct head-to-head preclinical studies comparing this compound with other common vertigo treatments like promethazine (an H1 receptor antagonist) and flunarizine (a calcium channel blocker) are limited, clinical evidence provides a basis for comparison. Clinical trials have shown that this compound can be more effective than promethazine in improving vertigo symptoms with fewer sedative side effects.[1][2] Comparisons with flunarizine in clinical settings have yielded mixed results, with some studies suggesting this compound is more effective in improving dizziness handicap, while others show comparable efficacy. The differing mechanisms of action—this compound's histaminergic modulation versus promethazine's antihistaminergic and anticholinergic effects, and flunarizine's calcium channel blockade—suggest that their efficacy may vary depending on the underlying pathophysiology of the vestibular disorder. Further preclinical comparative studies are warranted to delineate these differences at a mechanistic level.

Detailed Experimental Protocols

Robust and reproducible preclinical models are the cornerstone of vestibular research. The following are detailed methodologies for two widely used models to induce unilateral vestibular deficits.

Unilateral Labyrinthectomy (UL) in Rats (Chemical Method)

This protocol describes a chemical method for inducing a unilateral vestibular lesion in rats, which is a common model to study vestibular compensation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Bupivacaine solution

  • p-Arsanilic acid solution (10%)

  • Microsyringe

  • Surgical microscope

Procedure:

  • Anesthetize the rat using isoflurane.

  • Under a surgical microscope, make a retroauricular incision to expose the tympanic bulla.

  • Create a small opening in the bulla to visualize the middle ear cavity.

  • Carefully apply a small amount of bupivacaine solution to the round window membrane for local anesthesia.

  • After a few minutes, gently rupture the round window membrane with a fine pick.

  • Using a microsyringe, slowly inject approximately 10-20 µl of 10% p-arsanilic acid solution into the middle ear cavity, aiming for the vestibule.

  • Keep the animal's head tilted for about 10 minutes to ensure the solution remains in the inner ear.

  • Suture the incision and allow the animal to recover on a heating pad.

  • Post-operative care includes monitoring for signs of pain and infection and providing soft food and water within easy reach.

Behavioral Assessment: Post-lesion vestibular function can be assessed by observing and quantifying spontaneous nystagmus, head tilt, and postural asymmetry (e.g., using a scoring system). Locomotor activity can be evaluated in an open-field test.

Unilateral Vestibular Neurectomy (UVN) in Cats

The UVN model in cats provides a more specific lesion of the vestibular nerve, preserving the cochlear nerve.

Materials:

  • Adult male cats

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for mastoidectomy

  • Surgical microscope

  • Fine surgical tools for nerve transection

Procedure:

  • Anesthetize the cat.

  • Perform a mastoidectomy to expose the facial nerve and the horizontal semicircular canal.

  • Under a surgical microscope, identify the vestibular nerve trunk in the internal auditory canal.

  • Carefully transect the vestibular nerve using fine scissors or a microknife, ensuring the cochlear and facial nerves remain intact.

  • Pack the surgical site with absorbable gelatin sponge.

  • Suture the muscle and skin layers.

  • Provide post-operative analgesia and antibiotics. Monitor the animal closely during the recovery period.

Behavioral Assessment: Post-operative evaluation includes recording the frequency and direction of spontaneous nystagmus, assessing postural stability (e.g., support surface area), and analyzing gait and head movement control.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for preclinical vertigo studies.

Betahistine_Signaling_Pathway This compound's Dual Action on Histaminergic System cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Vestibular Nuclei) cluster_outcomes Physiological Outcomes in Vertigo Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3_Autoreceptor H3 Autoreceptor Histamine_Release->H3_Autoreceptor Negative Feedback H1_Receptor H1 Receptor Neuronal_Activity Increased Neuronal Activity & Firing Rate H1_Receptor->Neuronal_Activity Stimulation Blood_Flow Improved Inner Ear Microcirculation H1_Receptor->Blood_Flow Vasodilation Vestibular_Comp Enhanced Central Vestibular Compensation Neuronal_Activity->Vestibular_Comp This compound This compound This compound->H3_Autoreceptor Antagonist (Blocks Inhibition) This compound->H1_Receptor Agonist (Stimulates) H3_Antagonism_Effect Increased Histamine Synthesis & Release H3_Antagonism_Effect->Histamine_Release Enhances

Caption: this compound's dual mechanism of action.

Experimental_Workflow Preclinical Vertigo Model Experimental Workflow cluster_setup Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral & Physiological Assessment cluster_analysis Data Analysis & Interpretation Animal_Selection Animal Selection (Rat or Cat) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgery Unilateral Vestibular Lesion (UL or UVN) Anesthesia->Surgery Grouping Randomized Grouping (this compound vs. Control/Competitor) Surgery->Grouping Drug_Admin Drug Administration (p.o., i.v., s.c.) Grouping->Drug_Admin Behavioral Behavioral Testing (Nystagmus, Posture, Locomotion) Drug_Admin->Behavioral Data_Collection Quantitative Data Collection Behavioral->Data_Collection Histology Histological Analysis (Lesion Verification) Histology->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Caption: A typical experimental workflow for preclinical vertigo studies.

References

A Head-to-Head In Vivo Comparison of Betahistine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a notable gap in direct head-to-head in vivo studies comparing the different salt forms of Betahistine, namely this compound dihydrochloride and this compound mesylate. While both salts are used clinically for the management of vestibular disorders such as Meniere's disease, the absence of direct comparative experimental data complicates the selection of an optimal salt form for drug development and clinical practice.[1][2][3] This guide synthesizes the available non-comparative in vivo data for each salt, highlights key theoretical differences, and provides a proposed experimental framework for a definitive head-to-head comparison.

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Salts

This compound is a histamine analogue that acts as a weak H1 receptor agonist and a potent H3 receptor antagonist.[4][5] It is rapidly and almost completely metabolized to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA), which is then excreted in the urine. Due to the very low to undetectable plasma levels of the parent drug, pharmacokinetic studies typically rely on the measurement of 2-PAA.

Key Differences at a Glance

A primary distinction between the two salts lies in their molecular weight, which influences the amount of active this compound base delivered per milligram of the salt. This compound dihydrochloride has a lower molecular weight than this compound mesylate, meaning a smaller pill burden is required to deliver an equivalent dose of the active moiety.

Another point of consideration is the potential for long-term toxicity associated with the mesylate salt. Concerns have been raised about the possibility of mesilate ester contaminants during the manufacturing process of this compound mesylate, which could pose a risk of DNA toxicity. In contrast, no such concerns have been highlighted for the dihydrochloride salt.

The following tables summarize the available physicochemical and pharmacokinetic data for each salt, compiled from various independent studies. It is crucial to note that these values are not from direct comparative studies and may be influenced by inter-study variability, including differences in study populations and analytical methods.

Table 1: Physicochemical Properties of this compound Salts

PropertyThis compound DihydrochlorideThis compound Mesylate
Molecular Formula C₈H₁₂N₂·2HClC₈H₁₂N₂·2CH₄O₃S
Molecular Weight 209.12 g/mol 328.41 g/mol
This compound Base (%) ~65%~41%

Table 2: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (2-PAA) Following Oral Administration of this compound Salts (Data from separate studies)

ParameterThis compound Dihydrochloride (Healthy Volunteers)This compound Mesylate (Healthy Chinese Male Volunteers)
Dose Administered 8, 16, 24 mg24 mg
Tmax (h) ~1Not explicitly stated in the provided snippets
Cmax (ng/mL) of 2-PAA Dose-dependent339.4 (range 77.3-776.4)
t½ (h) of 2-PAA ~3-55.2 (range 2.0-11.4)
AUC₀-t (ng·h/mL) of 2-PAA Dose-dependent1153.5 (range 278.5-3150.8)
Urinary Excretion (% of dose as 2-PAA) ~84% within 48 hoursNot explicitly stated in the provided snippets

Note: The pharmacokinetic data for this compound dihydrochloride is generalized from multiple sources, while the data for this compound mesylate is from a specific study in a Chinese population, which may exhibit ethnic differences in drug metabolism.

Proposed Experimental Protocol for a Head-to-Head In Vivo Comparison

To address the current knowledge gap, a well-designed, head-to-head in vivo study is essential. The following protocol outlines a robust methodology for comparing the pharmacokinetic and pharmacodynamic profiles of this compound dihydrochloride and this compound mesylate in a relevant animal model.

Objective:

To directly compare the in vivo pharmacokinetic and pharmacodynamic profiles of orally administered this compound dihydrochloride and this compound mesylate.

Animal Model:

Guinea pigs are a suitable model as they have a well-characterized vestibular system and have been used in previous studies on cochlear blood flow with this compound.

Study Design:

A randomized, crossover study design is recommended to minimize inter-individual variability.

Experimental Groups:
  • Group A: this compound dihydrochloride (dose equivalent to active base)

  • Group B: this compound mesylate (dose equivalent to active base)

  • Group C: Vehicle control (e.g., saline)

Methodology:
  • Dose Preparation: Calculate and prepare equimolar doses of this compound dihydrochloride and this compound mesylate based on the active this compound base.

  • Administration: Administer the compounds orally via gavage.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

    • Analyze plasma concentrations of this compound and its primary metabolite, 2-PAA, using a validated LC-MS/MS method.

    • Determine key pharmacokinetic parameters: Cmax, Tmax, AUC, t½, and bioavailability.

  • Pharmacodynamic Analysis (Vestibular Function):

    • Assess vestibular function using established methods such as nystagmus recording in response to caloric or rotational stimulation.

    • Measure changes in cochlear blood flow using laser Doppler flowmetry, as this compound is known to increase it.

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA, t-test) to compare the pharmacokinetic and pharmacodynamic parameters between the two salt forms.

Visualizing the Path Forward

To facilitate a clearer understanding of the proposed research and the underlying biological mechanisms, the following diagrams have been created.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase (Crossover Design) cluster_2 Analytical & Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Dose_Preparation Dose Preparation (Equimolar Doses) Animal_Acclimatization->Dose_Preparation Oral_Administration Oral Administration Dose_Preparation->Oral_Administration PK_Sampling Pharmacokinetic Blood Sampling Oral_Administration->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Vestibular Function, Cochlear Blood Flow) Oral_Administration->PD_Assessment LCMS_Analysis LC-MS/MS Analysis (this compound & 2-PAA) PK_Sampling->LCMS_Analysis PD_Data_Analysis PD Data Analysis PD_Assessment->PD_Data_Analysis PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, t½) LCMS_Analysis->PK_Parameter_Calculation Statistical_Comparison Statistical Comparison PK_Parameter_Calculation->Statistical_Comparison PD_Data_Analysis->Statistical_Comparison G This compound This compound H1_Receptor H1 Receptor (Inner Ear Vasculature) This compound->H1_Receptor Agonist H3_Receptor H3 Receptor (Presynaptic) (Vestibular Nuclei) This compound->H3_Receptor Antagonist Vasodilation Vasodilation H1_Receptor->Vasodilation Histamine_Turnover Increased Histamine Turnover H3_Receptor->Histamine_Turnover Reduced_Vestibular_Input Reduced Vestibular Input H3_Receptor->Reduced_Vestibular_Input Increased_Blood_Flow Increased Cochlear & Vestibular Blood Flow Vasodilation->Increased_Blood_Flow Reduced_Endolymphatic_Pressure Reduced Endolymphatic Pressure Increased_Blood_Flow->Reduced_Endolymphatic_Pressure Symptom_Relief Relief of Vertigo Symptoms Reduced_Endolymphatic_Pressure->Symptom_Relief Histamine_Turnover->Symptom_Relief Reduced_Vestibular_Input->Symptom_Relief

References

Unveiling Betahistine's Antagonistic Dance with the Histamine H3 Receptor: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Betahistine's in vitro antagonist effect on the Histamine H3 (H3) receptor against other key antagonists. Supported by experimental data, this document delves into binding affinities, functional assays, and detailed protocols to offer a comprehensive understanding of this compound's interaction with this critical therapeutic target.

This compound, a drug commonly prescribed for vestibular disorders, exerts its therapeutic effects primarily through its interaction with the histaminergic system. A significant aspect of its mechanism of action is its antagonist activity at the H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. In vitro studies have been pivotal in characterizing this interaction, revealing a complex profile of mixed inverse agonism and partial agonism. This guide will dissect these findings, offering a clear comparison with other notable H3 receptor antagonists.

Comparative Analysis of H3 Receptor Antagonists

To contextualize the in vitro performance of this compound, its binding affinity and functional potency are compared with other well-established H3 receptor antagonists, such as Ciproxifan and Thioperamide. The following table summarizes key quantitative data from various in vitro assays.

CompoundBinding Affinity (Ki)Functional Assay (IC50/EC50)Assay TypeCell Line/Tissue
This compound ~1.9 µM - 6.9 µM[1][2]Inverse Agonist (cAMP): Nanomolar range; Agonist (cAMP): Micromolar range[3][4]Radioligand Binding, cAMP formation, Arachidonic acid releaseCHO or HEK293 cells expressing recombinant human or rat H3 receptors, Rat brain cortex[3]
Ciproxifan 9.2 nMPotent inverse agonistRadioligand BindingNot specified
Thioperamide ~4 nMpA2 = 8.79Radioligand Binding, Guinea-pig ileum contractionRat brain, Guinea-pig ileum
Pitolisant (Tiprolisant) 0.16 nMEC50 = 1.5 nM (Inverse agonist)Radioligand Binding, Functional AssayHuman H3 receptor

Delving into the Experimental Framework

The validation of H3 receptor antagonism in vitro relies on a series of well-defined experimental protocols. The two primary assays employed are radioligand binding assays to determine the affinity of a compound for the receptor and functional assays to assess the compound's ability to modulate receptor activity.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a test compound (like this compound) for the H3 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.

Materials:

  • Membrane preparations from cells expressing H3 receptors (e.g., HEK293-hH3R cells) or from brain tissue (e.g., rat cerebral cortex).

  • Radioligand, such as [3H]Nα-methylhistamine or [125I]iodoproxyfan.

  • Test compounds (e.g., this compound, unlabeled antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor activation or inhibition. The H3 receptor is a Gi-coupled receptor, and its activation inhibits the production of cyclic AMP (cAMP). An antagonist will block this inhibition, while an inverse agonist will decrease the basal level of cAMP.

Objective: To determine the functional potency (EC50 or IC50) of a test compound as an agonist, antagonist, or inverse agonist at the H3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the H3 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit.

Procedure:

  • Cell Culture: Culture the H3 receptor-expressing cells to an appropriate density.

  • Pre-incubation: Pre-incubate the cells with the test compound at various concentrations.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production. In antagonist mode, co-incubate with an H3 agonist.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Quantification: Measure the cAMP levels using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis:

    • Inverse Agonism: A decrease in forskolin-stimulated cAMP levels indicates inverse agonist activity.

    • Agonism: A decrease in basal or forskolin-stimulated cAMP levels indicates agonist activity.

    • Antagonism: A reversal of the agonist-induced inhibition of cAMP production indicates antagonist activity.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for validating an H3 receptor antagonist.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release Depolarization H3R H3 Receptor (Autoreceptor) Histamine_release->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Histamine_release Triggers This compound This compound (Antagonist) This compound->H3R Blocks

Caption: H3 Receptor Signaling Pathway and this compound's Antagonistic Action.

Experimental_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Comparison & Conclusion start Start: Select Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay ki_determination Determine IC50 and Calculate Ki binding_assay->ki_determination functional_assay Functional Assays (e.g., cAMP, Arachidonic Acid Release) ki_determination->functional_assay mode_of_action Determine Mode of Action (Antagonist/Inverse Agonist/Agonist) functional_assay->mode_of_action potency Determine EC50/IC50 mode_of_action->potency comparison Compare with known H3R Antagonists potency->comparison conclusion Conclude on In Vitro Profile comparison->conclusion

Caption: Experimental Workflow for In Vitro Validation of an H3 Receptor Antagonist.

References

A Comparative Analysis of Betahistine and Vestibular Rehabilitation Therapy in the Management of Vestibular Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanistic approaches and clinical efficacy of pharmacological versus physical therapy for vestibular conditions, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

This report provides a detailed comparative analysis of two primary treatment modalities for vestibular disorders: Betahistine, a histamine analogue, and Vestibular Rehabilitation Therapy (VRT), an exercise-based program. This guide synthesizes data from multiple clinical studies to objectively evaluate their performance, supported by detailed experimental protocols and visual representations of their mechanisms of action.

Introduction: The Challenge of Vestibular Disorders

Vestibular disorders, characterized by symptoms such as vertigo, dizziness, and imbalance, represent a significant burden on patients' quality of life. The management of these conditions often involves either pharmacological intervention to alleviate symptoms or physical therapy to promote central nervous system compensation. This compound and VRT are two of the most commonly employed strategies, each with a distinct therapeutic philosophy. This guide aims to provide a thorough comparison of their efficacy, mechanisms, and application in clinical practice.

Mechanisms of Action

This compound: A Dual-Action Histamine Analogue

This compound's therapeutic effects are attributed to its dual action on the histamine system. It functions as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1] This dual-action is thought to improve vestibular function through two primary pathways:

  • Peripheral Effects: As a weak H1 agonist, this compound is believed to induce vasodilation in the inner ear, improving microcirculation and helping to regulate the pressure of the endolymphatic fluid.[2] This is particularly relevant in conditions like Ménière's disease, which is associated with endolymphatic hydrops.[2]

  • Central Effects: By acting as a potent H3 antagonist, this compound blocks presynaptic autoreceptors in the brain. This action increases the synthesis and release of histamine from tuberomammillary neurons.[3] The elevated histamine levels in the brainstem, particularly in the vestibular nuclei, are thought to enhance vestibular compensation, the process by which the brain adapts to and compensates for vestibular deficits.[3]

Betahistine_Signaling_Pathway cluster_peripheral Peripheral Vestibular System (Inner Ear) cluster_central Central Nervous System (Brainstem) Betahistine_p This compound H1_receptor Histamine H1 Receptor Betahistine_p->H1_receptor Weak Agonist Vasodilation Vasodilation & Improved Microcirculation H1_receptor->Vasodilation Endolymph_Regulation Regulation of Endolymphatic Pressure Vasodilation->Endolymph_Regulation Betahistine_c This compound H3_receptor Histamine H3 Receptor (Presynaptic Autoreceptor) Betahistine_c->H3_receptor Potent Antagonist Histamine_Release Increased Histamine Synthesis & Release H3_receptor->Histamine_Release Vestibular_Nuclei Modulation of Vestibular Nuclei Activity Histamine_Release->Vestibular_Nuclei Vestibular_Compensation Enhanced Vestibular Compensation Vestibular_Nuclei->Vestibular_Compensation

Caption: Signaling pathway of this compound.

Vestibular Rehabilitation Therapy (VRT): An Exercise-Based Approach

VRT is a specialized form of physical therapy designed to promote central nervous system compensation for vestibular deficits. It is an active therapy that relies on the brain's neuroplasticity. The primary goals of VRT are to improve gaze stability, enhance postural stability, and reduce vertigo and dizziness through specific exercises that challenge the vestibular system. The core principles of VRT are:

  • Habituation: This involves repeated exposure to specific movements or visual stimuli that provoke dizziness. The goal is to gradually reduce the patient's symptomatic response to these stimuli as the brain learns to ignore the abnormal signals.

  • Gaze Stabilization: These exercises are designed to improve control of eye movements during head motion, thereby reducing retinal slip and improving visual acuity. A key component is the vestibulo-ocular reflex (VOR) adaptation exercises.

  • Balance Training: This includes exercises that challenge the patient's ability to maintain an upright posture under various sensory conditions (e.g., with eyes open and closed, on stable and unstable surfaces).

VRT_Workflow cluster_assessment Initial Assessment cluster_intervention Customized VRT Program cluster_outcome Outcome Measurement Patient_History Patient History & Symptom Evaluation Clinical_Exam Clinical Examination (e.g., VNG, Posturography) Habituation Habituation Exercises Clinical_Exam->Habituation Gaze_Stabilization Gaze Stabilization (VOR x1, x2) Balance_Training Static & Dynamic Balance Training Symptom_Reduction Reduction in Dizziness & Vertigo (e.g., DHI) Balance_Training->Symptom_Reduction Functional_Improvement Improved Balance & Gait (e.g., DGI) QoL Enhanced Quality of Life

Caption: Experimental workflow of VRT.

Comparative Efficacy: A Review of Clinical Data

Several clinical trials have compared the efficacy of this compound, VRT, and a combination of both in treating various vestibular disorders. The following tables summarize the quantitative data from these studies.

Table 1: Comparison of this compound and VRT in Unilateral Vestibular Disorder
Outcome MeasureVRT Group (n=24)VRT + this compound Group (n=23)p-value
Dizziness Handicap Inventory (DHI) - Pre-treatment 55.6 ± 18.258.9 ± 16.5> 0.05
DHI - Post-treatment 24.3 ± 14.722.8 ± 13.9> 0.05
Dynamic Gait Index (DGI) - Pre-treatment 16.8 ± 3.116.1 ± 3.5> 0.05
DGI - Post-treatment 21.5 ± 2.422.1 ± 1.9> 0.05
Static Posturography (Fall Index) - Pre-treatment 1.8 ± 0.92.1 ± 1.1> 0.05
Static Posturography (Fall Index) - Post-treatment 1.1 ± 0.60.9 ± 0.5> 0.05

Data from a retrospective analysis of patients with unilateral vestibular disorder undergoing an 8-week customized VRT program. The VRT + this compound group received high-dose this compound in addition to VRT. While both groups showed significant improvement, the addition of this compound was found to be particularly effective in increasing postural stability.

Table 2: Efficacy of this compound vs. Dimenhydrinate in Peripheral Vestibular Disorders
Outcome MeasureThis compound Group (n=24)Dimenhydrinate Group (n=20)p-value
DHI - Pre-test 44.944.9> 0.05
DHI - Post-test 6.36.30.137

This randomized controlled trial compared the effectiveness of this compound (12 mg every 8 hours) and dimenhydrinate (50 mg every 8 hours) over 2 weeks in patients with peripheral vestibular disorders. Both treatments were effective in lowering the DHI score, with no statistically significant difference between the two groups.

Experimental Protocols

This compound Administration

In the reviewed clinical trials, this compound was administered orally. The dosage and duration of treatment varied depending on the study protocol and the specific vestibular disorder being treated.

  • Dosage: Typical starting doses range from 16 mg taken three times a day. Dosages can be adjusted based on patient response and tolerability, with some studies using daily doses of 24 to 48 mg in divided doses. A meta-analysis suggests that maximum efficacy for certain types of vertigo is achieved with daily doses of 32 to 36 mg over 3-8 weeks.

  • Administration: It is generally recommended to take this compound tablets with food to minimize potential gastrointestinal side effects.

  • Duration: Treatment duration can be long-term, spanning several months to years, particularly for chronic conditions like Ménière's disease.

Vestibular Rehabilitation Therapy (VRT) Protocol

VRT programs are typically customized to the individual patient's needs based on a thorough clinical assessment. However, they generally consist of the following components:

  • Supervision and Frequency: VRT is often initiated under the supervision of a physical therapist. Updated clinical practice guidelines recommend weekly clinic visits supplemented by a home exercise program.

  • Gaze Stabilization Exercises:

    • Vestibulo-Ocular Reflex (VOR) x1 Viewing: The patient focuses on a stationary target while moving their head horizontally or vertically. This is typically performed for 30-60 seconds, multiple times a day.

    • VOR x2 Viewing: The patient focuses on a target that is moving in the opposite direction of their head movement.

  • Habituation Exercises: These exercises are patient-specific and involve movements that provoke mild to moderate dizziness. The exercises are performed multiple times a day to decrease sensitivity.

  • Balance and Gait Training:

    • Static Balance: This may include exercises such as standing with a narrowed base of support, standing on one leg, or standing on a compliant surface, both with eyes open and closed.

    • Dynamic Balance: This includes activities like walking with head turns, tandem walking, and navigating obstacles.

  • Duration and Progression: For chronic unilateral vestibular hypofunction, a home exercise program of at least 20 minutes daily for 4 to 6 weeks is recommended. For bilateral vestibular hypofunction, the duration may extend to 8 to 12 weeks. Exercises are progressively made more challenging as the patient's symptoms improve.

Conclusion

Both this compound and vestibular rehabilitation therapy are valuable tools in the management of vestibular disorders. This compound, with its dual-action on histamine receptors, offers a pharmacological approach to symptom control and facilitation of central compensation. VRT, on the other hand, provides an active, exercise-based strategy to retrain the vestibular system and improve functional balance.

The available evidence suggests that while both treatments are effective, VRT may offer superior outcomes in some patient populations. Furthermore, a combined approach, where this compound is used to manage acute symptoms, thereby enabling patients to better tolerate and engage in VRT, may be a particularly effective strategy. The choice of treatment should be individualized based on the specific diagnosis, symptom severity, and patient preference. Further high-quality, randomized controlled trials are needed to more definitively delineate the comparative efficacy of these treatments and to establish optimal protocols for their combined use.

References

Cross-study comparison of Betahistine's effectiveness in different vertigo subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of betahistine's effectiveness in the treatment of various vertigo subtypes, including Meniere's Disease, Benign Paroxysmal Positional Vertigo (BPPV), and Vestibular Neuronitis. The information is compiled from a range of clinical trials and meta-analyses to offer an objective overview supported by experimental data.

Mechanism of Action: A Dual Histaminergic Role

This compound's therapeutic effects in vertigo are primarily attributed to its dual action on histamine receptors. It functions as a partial agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor. This dual mechanism is thought to improve microcirculation in the inner ear and modulate neuronal activity in the vestibular nuclei, the central processing unit for balance.

As an H1 receptor agonist, this compound induces vasodilation of the blood vessels in the inner ear. This action is hypothesized to increase blood flow and reduce endolymphatic pressure, a key pathophysiological feature of Meniere's disease.

Conversely, as an H3 receptor antagonist, this compound blocks presynaptic autoreceptors on histaminergic neurons. This blockade increases the synthesis and release of histamine in the brainstem. The elevated histamine levels are believed to enhance the activity of the vestibular nuclei, promoting central vestibular compensation and reducing the symptoms of vertigo.

Betahistine_Mechanism_of_Action cluster_periphery Inner Ear cluster_cns Central Nervous System (Vestibular Nuclei) Betahistine_p This compound H1_receptor H1 Receptor Betahistine_p->H1_receptor Agonist Vasodilation Vasodilation & Increased Blood Flow H1_receptor->Vasodilation Endolymph_pressure Reduced Endolymphatic Pressure Vasodilation->Endolymph_pressure Betahistine_c This compound H3_receptor H3 Receptor (Autoreceptor) Betahistine_c->H3_receptor Antagonist Histamine_release Increased Histamine Release H3_receptor->Histamine_release Inhibits Vestibular_compensation Enhanced Vestibular Compensation Histamine_release->Vestibular_compensation Vertigo_reduction Reduction in Vertigo Symptoms Vestibular_compensation->Vertigo_reduction This compound This compound Administration This compound->Betahistine_p This compound->Betahistine_c

This compound's dual mechanism of action in the inner ear and CNS.

Comparative Efficacy in Vertigo Subtypes

The clinical efficacy of this compound varies across different subtypes of vertigo. The following tables summarize quantitative data from key studies.

Meniere's Disease

The evidence for this compound's effectiveness in Meniere's disease is mixed, with some studies showing a benefit while others find no significant difference compared to placebo.

Study / Meta-AnalysisKey FindingQuantitative DataCitation
Nauta J. (2014)Meta-analysis of 12 studies showed a therapeutic benefit of this compound.Odds Ratio (OR) for favorable outcome: 3.37 (95% CI: 2.14–5.29)[1][2][3]
Adrion et al. (BEMED Trial) (2016)No significant difference between this compound and placebo in reducing the frequency of vertigo attacks.Attack rate ratios vs. placebo: Low dose (48mg/day): 1.036 (95% CI: 0.942–1.140), High dose (144mg/day): 1.012 (0.919–1.114)
James A & Burton MJ (Cochrane Review)Insufficient evidence to determine if this compound has any effect on vertigo in Meniere's disease.Review of 7 trials with 243 patients found no trial met the highest quality standards.[4]
Benign Paroxysmal Positional Vertigo (BPPV)

In BPPV, this compound is often used as an adjunct to canalith repositioning procedures (e.g., the Epley maneuver) to manage residual dizziness. It is generally considered less effective than repositioning maneuvers alone for the primary treatment of BPPV.

Study / Meta-AnalysisKey FindingQuantitative DataCitation
Acar et al.This compound as an add-on to the Epley maneuver showed improvement in DHI scores.DHI score improvement not specified with p-value.[1]
Guneri & KustutanThis compound alone was less effective than the Epley maneuver.Vertigo scale after 1 week: this compound ~3.7 vs. Epley ~2.3.
Alcocer et al.Meta-analysis suggested this compound is effective and safe in BPPV treatment.Specific quantitative data not provided in the snippet.
Kaur et al. (2024)Combining this compound with the Epley maneuver may improve long-term outcomes.Statistically significant reduction in VAS scores after 4 weeks (SMD: -0.89, 95% CI, -1.30 to -0.49).
Vestibular Neuronitis

Data on the efficacy of this compound specifically for vestibular neuronitis is more limited, with many studies grouping it under the broader category of "peripheral vertigo."

Study / Meta-AnalysisKey FindingQuantitative DataCitation
Ramos Alcocer et al. (Review)This compound is considered effective and safe for vestibular neuronitis.This is a qualitative assessment from a review.
Takeda et al. (2023)High-dose this compound (72mg/day) significantly decreased DHI scores in patients with uncompensated unilateral vestibulopathy (including vestibular neuritis).Short-term high-dose administration showed significant DHI score decrease.
Zamergrad et al. (Review) (2021)This compound stimulates central compensation during vestibular rehabilitation in vestibular neuritis.Qualitative statement from a review.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.

The BEMED Trial (Adrion et al., 2016)
  • Objective: To determine the efficacy of this compound in reducing the frequency of vertigo attacks in patients with Meniere's disease.

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, three-arm, parallel-group trial.

  • Participants: 221 patients with definite or probable Meniere's disease according to the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) criteria.

  • Intervention: Patients were randomized to receive either placebo, low-dose this compound (24 mg twice daily), or high-dose this compound (48 mg three times daily) for nine months.

  • Primary Outcome: The mean number of vertigo attacks per month during the last three months of treatment.

  • Data Collection: Patients maintained a daily diary to record the occurrence, duration, and severity of vertigo attacks.

BEMED_Trial_Workflow Patient_Recruitment Patient Recruitment (n=221 with Meniere's Disease) Randomization Randomization (1:1:1) Patient_Recruitment->Randomization Placebo_Group Placebo Group (n=74) Randomization->Placebo_Group Low_Dose_Group Low-Dose this compound (24mg BID, n=73) Randomization->Low_Dose_Group High_Dose_Group High-Dose this compound (48mg TID, n=74) Randomization->High_Dose_Group Treatment_Phase 9-Month Treatment Period Placebo_Group->Treatment_Phase Low_Dose_Group->Treatment_Phase High_Dose_Group->Treatment_Phase Data_Collection Patient Diaries: - Vertigo Attack Frequency - Duration - Severity Treatment_Phase->Data_Collection Primary_Outcome Primary Outcome Assessment: Mean number of attacks/month (Months 7-9) Data_Collection->Primary_Outcome

Workflow of the BEMED clinical trial.
The OSVaLD Study (Parfenov et al., 2017)

  • Objective: To assess the effectiveness of this compound (48 mg/day) on quality of life and dizziness symptoms in patients with recurrent peripheral vestibular vertigo in a real-world setting.

  • Study Design: A prospective, multinational, non-comparative, post-marketing observational study.

  • Participants: 2,272 patients with a diagnosis of peripheral vestibular vertigo.

  • Intervention: Patients were prescribed open-label this compound 48 mg/day (24 mg twice daily or 16 mg three times daily) for 3 months.

  • Primary Outcome: Change from baseline in the Dizziness Handicap Inventory (DHI) total score at 3 months.

  • Data Collection: DHI, Hospital Anxiety and Depression Scale (HADS), and the 36-Item Short Form Health Survey (SF-36v2) were administered at baseline and at follow-up visits.

OSVaLD_Study_Workflow Patient_Enrollment Patient Enrollment (n=2272 with Peripheral Vertigo) Baseline_Assessment Baseline Assessment: - DHI - HADS - SF-36v2 Patient_Enrollment->Baseline_Assessment Intervention Open-Label this compound (48 mg/day for 3 months) Baseline_Assessment->Intervention Follow_Up_Assessment Follow-Up Assessment (3 months): - DHI - HADS - SF-36v2 Intervention->Follow_Up_Assessment Primary_Outcome Primary Outcome Analysis: Change in DHI total score Follow_Up_Assessment->Primary_Outcome

Workflow of the OSVaLD observational study.

Conclusion

The available evidence suggests that this compound may offer therapeutic benefits for certain subtypes of vertigo. In Meniere's disease, its efficacy remains a subject of debate, with conflicting results from major clinical trials. For BPPV, this compound appears to be a useful adjunct to repositioning maneuvers for managing residual dizziness, though it is not a first-line monotherapy. In the case of vestibular neuronitis, while less extensively studied as a distinct entity, this compound is thought to aid in central vestibular compensation.

Future high-quality, randomized controlled trials with standardized diagnostic criteria and outcome measures are warranted to further elucidate the precise role and efficacy of this compound in the management of different vertigo subtypes. Researchers and drug development professionals should consider these nuances when designing future studies and interpreting existing literature.

References

The Synergistic Potential of Betahistine in Combination Therapy for Vertigo: A Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of vestibular disorder treatment, the quest for enhanced therapeutic efficacy is paramount. A comprehensive meta-analysis of existing literature reveals a significant synergistic effect when betahistine is co-administered with other standard vertigo treatments, such as canalith repositioning procedures (CRP) and vestibular rehabilitation therapy (VRT). This guide synthesizes the available quantitative data, delineates common experimental protocols, and illustrates the underlying physiological mechanisms to provide a clear comparative overview for researchers, scientists, and drug development professionals.

Efficacy of Combination Therapies: A Quantitative Overview

The addition of this compound to established vertigo therapies has been shown to improve patient outcomes across various metrics. The following tables summarize the quantitative data from several meta-analyses and randomized controlled trials (RCTs).

Table 1: this compound as an Adjunct to Canalith Repositioning Procedures (e.g., Epley Maneuver) for Benign Paroxysmal Positional Vertigo (BPPV)

Outcome MeasureEpley Maneuver AloneEpley Maneuver + this compoundStatistically Significant Difference?Source(s)
Dizziness Handicap Inventory (DHI) Score Higher (more handicap)Significantly LowerYes[1][2]
Visual Analog Scale (VAS) for Vertigo Higher (more severe vertigo)Significantly LowerYes[2]
Efficacy Rate (Symptom Resolution) HighComparableNo[1]
Recurrence Rate ComparableComparableNo[1]

A meta-analysis of nine randomized controlled trials involving 860 patients with posterior canal BPPV demonstrated that the combination of the Epley maneuver and this compound resulted in a significantly greater improvement in the Dizziness Handicap Inventory (DHI) score compared to the Epley maneuver alone. While the overall efficacy and recurrence rates were comparable between the two groups, the enhanced improvement in DHI scores suggests a better quality of life and reduced handicap for patients receiving the combination therapy. Another prospective study with 50 BPPV patients found that the addition of this compound to the Epley maneuver led to better symptom control as measured by both the DHI and a Visual Analog Scale (VAS) for vertigo.

Table 2: this compound in Conjunction with Vestibular Rehabilitation Therapy (VRT)

Outcome MeasureVestibular Rehabilitation AloneVestibular Rehabilitation + this compoundStatistically Significant Difference?Source(s)
Postural Stability ImprovedGreater ImprovementYes
Dizziness Handicap Inventory (DHI) ImprovedComparable ImprovementNo
Dynamic Gait Index (DGI) ImprovedComparable ImprovementNo

A study investigating the effects of high-dose this compound as an adjunct to vestibular rehabilitation for unilateral vestibular disorders found that the combination therapy was more effective in increasing postural stability. While both groups showed improvements in disability (measured by DHI) and dynamic balance (measured by the Dynamic Gait Index), the enhanced effect on postural stability suggests a specific benefit of this compound in this domain. In patients with balance disorders following head trauma, early vestibular rehabilitation combined with this compound resulted in a faster recovery compared to either treatment alone.

Experimental Protocols: A Methodological Blueprint

The following outlines a typical experimental design for studies evaluating the efficacy of this compound in combination with other vertigo treatments.

Study Design for this compound and Epley Maneuver in BPPV

A common methodology is a prospective, randomized, controlled trial.

  • Participants: Patients diagnosed with posterior canal BPPV, confirmed by a positive Dix-Hallpike test. Exclusion criteria often include central nervous system disorders, previous ear surgery, and contraindications to this compound.

  • Randomization: Participants are randomly assigned to one of two groups:

    • Group A (Combination Therapy): Receives the Epley maneuver followed by a course of oral this compound (e.g., 16-24 mg twice or three times daily for a specified period, such as one week to one month).

    • Group B (Monotherapy): Receives the Epley maneuver alone.

  • Intervention:

    • Epley Maneuver: Performed by a trained clinician. The success of the maneuver is typically confirmed by a negative Dix-Hallpike test post-procedure.

    • This compound Administration: A standardized dosage and duration are maintained for all participants in the combination therapy group.

  • Outcome Measures:

    • Primary Outcomes: Change in DHI and VAS scores from baseline to follow-up assessments (e.g., at 1 week and 4 weeks).

    • Secondary Outcomes: Success rate of the Epley maneuver (conversion to a negative Dix-Hallpike test), recurrence of BPPV symptoms.

  • Data Analysis: Statistical tests such as t-tests or Mann-Whitney U tests are used to compare the changes in outcome measures between the two groups.

Study Design for this compound and Vestibular Rehabilitation

These studies often employ a randomized or retrospective comparative design.

  • Participants: Patients with a diagnosed vestibular disorder (e.g., unilateral vestibular hypofunction, post-traumatic vertigo).

  • Randomization/Grouping:

    • Group 1 (Combination Therapy): Receives a customized vestibular rehabilitation program and oral this compound (e.g., 48 mg/day).

    • Group 2 (Monotherapy): Receives the same vestibular rehabilitation program alone.

  • Intervention:

    • Vestibular Rehabilitation: A structured program of exercises designed to promote vestibular adaptation, substitution, and habituation, tailored to the individual patient's needs. This may include gaze stability exercises, habituation exercises, and balance training.

    • This compound Administration: A consistent dosage is administered for the duration of the study.

  • Outcome Measures:

    • Primary Outcomes: Changes in posturography measurements, DHI scores, and Dynamic Gait Index (DGI) scores from baseline to the end of the treatment period (e.g., 8 weeks).

  • Data Analysis: Statistical comparisons of the outcome measures between the groups are performed to determine the additional benefit of this compound.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are attributed to its dual action as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.

Peripheral Action via H1 Receptor Agonism

In the inner ear, this compound's agonistic activity at H1 receptors on the vascular smooth muscle is believed to induce vasodilation. This leads to an increase in blood flow within the stria vascularis, which may help to resolve the underlying pathology in certain vestibular disorders like Meniere's disease by reducing endolymphatic pressure.

The signaling pathway for H1 receptor activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle relaxation and vasodilation.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound H1R H1 Receptor This compound->H1R Agonist Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Stimulates Release Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Vasodilation Vasodilation & Increased Blood Flow Ca_Ion->Vasodilation Leads to

Caption: this compound's H1 Receptor Agonist Signaling Pathway.
Central Action via H3 Receptor Antagonism

Centrally, this compound acts as an antagonist at presynaptic H3 autoreceptors in the vestibular nuclei. These receptors normally inhibit the release of histamine and other neurotransmitters. By blocking these receptors, this compound increases the release of histamine, which has an excitatory effect on vestibular neurons. This heightened neuronal activity is thought to facilitate vestibular compensation, the process by which the brain adapts to and recovers from a vestibular lesion. The antagonism of H3 heteroreceptors also modulates the release of other neurotransmitters, such as GABA, which plays a role in the inhibitory pathways between the vestibular nuclei.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Histaminergic Neuron) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Vestibular Nucleus) This compound This compound H3R H3 Autoreceptor This compound->H3R Antagonist Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Release (Inhibition is Blocked) Histamine Histamine Histamine_Vesicle->Histamine Release Postsynaptic_Receptor Postsynaptic Receptors Histamine->Postsynaptic_Receptor Binds to Neuronal_Activity Increased Neuronal Activity Postsynaptic_Receptor->Neuronal_Activity Stimulates Vestibular_Comp Enhanced Vestibular Compensation Neuronal_Activity->Vestibular_Comp Promotes Experimental_Workflow cluster_treatment_arms Treatment Arms Patient_Population Patient Population (e.g., BPPV, Unilateral Vestibulopathy) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Population->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (DHI, VAS, Posturography, etc.) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Combination Therapy (e.g., Epley + this compound) Randomization->Group_A Group_B Group B: Monotherapy (e.g., Epley Alone) Randomization->Group_B Follow_Up Follow-up Assessments (e.g., 1 week, 4 weeks, 8 weeks) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis (Comparison between groups) Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy of Combination Therapy Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Betahistine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like betahistine is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a commitment to protecting public health and the environment. Improper disposal of this compound, as with any pharmaceutical, can lead to environmental contamination and potential harm.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the surrounding ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound dihydrochloride.[3][4][5] Laboratory personnel should always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, impervious gloves, and a lab coat. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or vapors. In case of accidental contact, wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. If eye contact occurs, flush with copious amounts of water and seek medical attention.

Step-by-Step this compound Disposal Protocol

The primary principle for the disposal of this compound from a laboratory or research setting is to manage it as chemical waste, in accordance with local, state, and federal regulations. Do not dispose of this compound in the regular trash or down the drain, as this can lead to environmental contamination.

Experimental Protocol for this compound Disposal:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This includes expired or unused pure compounds, contaminated materials (e.g., weighing boats, gloves), and solutions containing this compound.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Characterization:

    • While this compound itself is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to check if it has been mixed with any listed hazardous chemicals or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed to prevent leakage.

    • Label the container clearly with "this compound Waste" and any other information required by your institution's EHS department or licensed waste management provider.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Professional disposal services will typically use high-temperature incineration to ensure the complete destruction of the pharmaceutical compound, which is the environmentally preferred method for pharmaceutical waste.

Summary of this compound Disposal Options

For unused or expired this compound in a non-laboratory (e.g., household) setting, the following options are recommended by the FDA and DEA. While not the primary focus for this audience, this information is included for completeness.

Disposal OptionPrimary UsersKey Considerations
Chemical Waste Management Researchers, LaboratoriesPreferred Method. Ensures regulatory compliance and environmental protection through professional handling and disposal, typically via incineration.
Drug Take-Back Programs General PublicThe best option for household medication disposal. Locations can be found at local pharmacies or police stations.
Mail-Back Programs General PublicPrepaid envelopes are available to mail unused medicines to a certified disposal facility.
Household Trash Disposal (if no other options) General PublicMix medication (do not crush tablets) with an unappealing substance like dirt or coffee grounds in a sealed plastic bag.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound in a research or laboratory environment.

BetahistineDisposal start Start: this compound for Disposal is_lab_waste Is this laboratory chemical waste? start->is_lab_waste lab_disposal Manage as Chemical Waste: 1. Segregate in a labeled, sealed container. 2. Contact Environmental Health & Safety (EHS). 3. Arrange for professional disposal (e.g., incineration). is_lab_waste->lab_disposal Yes is_household_med Is this household medication? is_lab_waste->is_household_med No end_lab End: Proper Disposal lab_disposal->end_lab take_back Use Drug Take-Back Program or Mail-Back Envelope. is_household_med->take_back Yes trash_disposal If no take-back is available: 1. Mix with undesirable substance (e.g., coffee grounds). 2. Place in a sealed bag. 3. Dispose of in household trash. is_household_med->trash_disposal No (Consult FDA guidelines) end_household End: Proper Disposal take_back->end_household trash_disposal->end_household

References

Safeguarding Your Research: A Comprehensive Guide to Handling Betahistine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Betahistine, focusing on the necessary personal protective equipment (PPE) and operational protocols to minimize risk and ensure regulatory compliance.

This compound dihydrochloride is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation[1][2][3][4]. Adherence to the following guidelines is critical for safe laboratory practices.

Hazard Summary for this compound

Understanding the potential hazards is the first step in safe handling. This compound Dihydrochloride presents several risks that necessitate specific safety measures.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

This table summarizes the primary hazard classifications for this compound Dihydrochloride as identified in safety data sheets. Researchers should always consult the specific SDS for the material they are using.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through skin contact, eye contact, or inhalation.

1. Eye and Face Protection:

  • Requirement: Wear safety glasses with side-shields or goggles. These must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

  • For Splash Risk: If there is a likelihood of splashes, a face shield should be worn in addition to safety glasses or goggles.

2. Skin and Hand Protection:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure. Impervious gloves are recommended. The gloves must comply with EC Directive 89/686/EEC and the related standard EN374.

  • Clothing: Wear a lab coat or other impervious protective clothing to prevent skin contact.

3. Respiratory Protection:

  • Standard Conditions: Under normal use with adequate ventilation, specific respiratory protection is not typically required.

  • When Required: If dust formation is likely, ventilation is insufficient, or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. Always avoid breathing in dust, fumes, or vapors associated with the material.

Operational and Handling Procedures

Safe handling extends beyond PPE. The following procedural steps must be integrated into laboratory workflows.

General Handling:

  • Handle this compound in accordance with good industrial hygiene and safety practices.

  • Work in a well-ventilated area, preferably in a laboratory fume hood or another form of local exhaust ventilation.

  • Avoid the formation and inhalation of dust and aerosols.

  • Do not get the substance in your eyes, on your skin, or on your clothing.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store according to the instructions on the product insert to maintain quality.

Emergency and Disposal Plans

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention. Contaminated clothing should be removed and washed before reuse.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If symptoms persist, call a physician.

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.

Accidental Release and Spill Cleanup:

  • Ensure adequate ventilation and evacuate unnecessary personnel to a safe area.

  • Wear full personal protective equipment, including respiratory protection, impervious gloves, and eye protection.

  • Avoid creating dust.

  • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.

  • Clean the spill area thoroughly to remove any residual contamination.

  • Prevent the substance from entering drains or water courses.

Disposal Plan:

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Disposal must be in accordance with local, regional, and national environmental regulations.

  • Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the unused product.

Workflow for Accidental Spill Response

The following diagram outlines the procedural steps for safely managing a this compound spill in a laboratory setting.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Preparation Preparation for Cleanup cluster_Containment Containment & Cleanup cluster_Disposal Final Steps Spill Spill Occurs Alert Alert Personnel in Immediate Area Spill->Alert 1 Evacuate Evacuate Spill Zone Alert->Evacuate 2 Assess Assess Spill Size & Risk Evacuate->Assess Get_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Get_PPE 3 Contain Contain Spill (Prevent Spread & Entry to Drains) Get_PPE->Contain 4 Cleanup Clean Up Spill (Sweep solid material, avoid dust) Contain->Cleanup 5 Decontaminate Decontaminate Spill Area Cleanup->Decontaminate 6 Package Package Waste in Labeled Container Decontaminate->Package 7 Dispose Dispose of Waste via Licensed Contractor Package->Dispose 8 Report Report Incident Dispose->Report 9

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betahistine
Reactant of Route 2
Betahistine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.